Product packaging for cis-ent-Tadalafil(Cat. No.:CAS No. 171596-28-4)

cis-ent-Tadalafil

Cat. No.: B138421
CAS No.: 171596-28-4
M. Wt: 389.4 g/mol
InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N
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Description

Cis-ent-Tadalafil, also known as this compound, is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N3O4 B138421 cis-ent-Tadalafil CAS No. 171596-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-IERDGZPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-28-4
Record name Tadalafil, (6S ,12aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TADALAFIL, (6S ,12AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to cis-ent-Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of cis-ent-Tadalafil, a significant stereoisomer of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. It covers the molecule's chemical structure, physicochemical properties, mechanism of action, and a representative synthetic pathway, designed to be a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is the (6S,12aR)-diastereomer of Tadalafil. Tadalafil itself, marketed as Cialis, is the (6R,12aR)-diastereomer and is well-known for its therapeutic effects.[1][2] The stereochemistry at the 6 and 12a positions is crucial for its biological activity. The designation "cis" refers to the relative orientation of the substituents on the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole ring system, while "ent" denotes its enantiomeric relationship at one of the chiral centers relative to the main drug.

Chemical Identifiers:

  • IUPAC Name: (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

  • Synonyms: Tadalafil EP Impurity C, (6S,12aR)-Tadalafil

  • CAS Number: 171596-28-4

  • InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N

  • SMILES: CN1CC(=O)N2--INVALID-LINK--C1=O

The key physicochemical and pharmacological properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₉N₃O₄[3]
Molecular Weight 389.40 g/mol [3]
Accurate Mass 389.1376[3]
Physical Form White/Off-White Solid[3]
Purity (Typical) >95% (by HPLC)[3]
PDE5 Inhibitory Activity (IC₅₀) 5 nM[4][5]

It is critical to distinguish this compound ((6S,12aR)) from other stereoisomers. The commercially available drug, Tadalafil, is the (6R,12aR) isomer, which is also a potent PDE5 inhibitor.[6] In contrast, the (6S,12aS) isomer, also known as ent-Tadalafil, is reported to be inactive.[3] The trans-diastereomers, (6R,12aS) and (6S,12aR), also exhibit different activity profiles, with some reports indicating that the (-)-trans-Tadalafil isomer retains some PDE5 inhibitory activity.[7][8]

Mechanism of Action: PDE5 Inhibition

This compound, like Tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4][5] The mechanism of action is centered on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is fundamental to the process of penile erection.

Signaling Pathway Overview:

  • Initiation: Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.

  • Enzyme Activation: NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase.

  • Second Messenger Production: Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Physiological Effect: Increased levels of cGMP lead to the relaxation of smooth muscle cells in the corpus cavernosum and penile arteries. This relaxation allows for increased blood flow into the penis, resulting in an erection.

  • Termination: The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, terminating the signal and causing the erection to subside.

  • Inhibitor Action: By competitively inhibiting PDE5, this compound prevents the degradation of cGMP. This enhances and prolongs the smooth muscle relaxation and increased blood flow, thereby facilitating erectile function in the presence of sexual stimulation.

The following diagram illustrates this critical signaling pathway.

Signaling_Pathway cluster_stimulation Initiation cluster_cellular Cellular Response (Smooth Muscle Cell) cluster_inhibition Signal Termination & Inhibition Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase (Active) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 Erection Erection Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP Degrades Tadalafil This compound Tadalafil->PDE5 Inhibits

Mechanism of Action of this compound via PDE5 Inhibition.

Experimental Protocols: Synthesis of Tadalafil Stereoisomers

The synthesis of Tadalafil and its stereoisomers, including this compound, is most commonly achieved via a multi-step process centered around the Pictet-Spengler reaction . This reaction forms the key tetracyclic β-carboline core of the molecule. The choice of starting materials, particularly the chirality of the tryptophan derivative, dictates the final stereochemistry.

Representative Synthetic Protocol:

The synthesis can be broadly divided into three key stages:

  • Formation of the Tetrahydro-β-carboline Intermediate (Pictet-Spengler Reaction)

  • Acylation of the Secondary Amine

  • Piperazinedione Ring Formation (Cyclization)

Step 1: Pictet-Spengler Reaction

  • Objective: To condense D-tryptophan methyl ester with piperonal to form the cis and trans diastereomers of methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

  • Reagents:

    • D-Tryptophan methyl ester hydrochloride

    • Piperonal (1,3-Benzodioxole-5-carboxaldehyde)

    • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

    • Solvent (e.g., dichloromethane (DCM), isopropanol, sulfolane)

  • Procedure:

    • D-tryptophan methyl ester hydrochloride and piperonal are suspended in the chosen solvent.

    • The acid catalyst is added, and the mixture is stirred at a controlled temperature (conditions can range from -25°C to reflux, depending on the catalyst and solvent system).

    • The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). The reaction typically yields a mixture of cis and trans diastereomers.

    • The desired cis-isomer can often be selectively precipitated as its hydrochloride salt, or the mixture can be carried forward to the next step followed by chromatographic separation. The diastereomeric ratio is highly dependent on the reaction conditions.

Step 2: Acylation with Chloroacetyl Chloride

  • Objective: To acylate the secondary amine of the β-carboline intermediate.

  • Reagents:

    • cis-Tetrahydro-β-carboline intermediate from Step 1

    • Chloroacetyl chloride

    • Base (e.g., sodium bicarbonate)

    • Solvent (e.g., chloroform, DCM)

  • Procedure:

    • The cis-intermediate is dissolved or suspended in the solvent.

    • An aqueous solution of a base is added, followed by the dropwise addition of chloroacetyl chloride at a low temperature (e.g., 0-5°C).

    • The reaction is stirred until completion.

    • The organic layer is separated, washed, dried, and the solvent is evaporated to yield the N-chloroacetylated product.

Step 3: Cyclization with Methylamine

  • Objective: To form the final piperazinedione ring structure.

  • Reagents:

    • N-chloroacetylated intermediate from Step 2

    • Methylamine (solution in a solvent like methanol or THF)

    • Solvent (e.g., methanol, chloroform)

  • Procedure:

    • The product from Step 2 is dissolved in the solvent.

    • An excess of methylamine solution is added.

    • The mixture is heated (e.g., to 50°C or reflux) for several hours until the cyclization is complete.

    • Upon cooling, the product, a specific stereoisomer of Tadalafil, crystallizes from the solution. It can then be collected by filtration, washed, and dried.

The following diagram outlines this general experimental workflow.

Experimental_Workflow Start Starting Materials: D-Tryptophan Methyl Ester Piperonal Step1 Step 1: Pictet-Spengler Reaction (Acid Catalyst, Solvent) Start->Step1 Intermediate1 Mixture of cis/trans β-Carboline Intermediates Step1->Intermediate1 Separation Separation/Purification (e.g., Crystallization) Intermediate1->Separation cis_Intermediate cis-Intermediate Separation->cis_Intermediate Isolate cis Step2 Step 2: Acylation (Chloroacetyl Chloride, Base) cis_Intermediate->Step2 Intermediate2 N-Chloroacetylated Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization (Methylamine, Heat) Intermediate2->Step3 FinalProduct This compound ((6S,12aR)-Tadalafil) Step3->FinalProduct

General synthetic workflow for Tadalafil stereoisomers.

References

Unveiling cis-ent-Tadalafil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-ent-Tadalafil, an isomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document consolidates critical data on its chemical identity, physicochemical properties, and analytical methodologies, offering a valuable resource for researchers in drug discovery and development.

Core Identity and Properties

This compound, also known as Tadalafil EP Impurity C, is a stereoisomer of Tadalafil.[1] Its specific chemical name is (6S, 12aR)-6-(1, 3-Benzodioxol-5-yl)-2, 3, 6, 7, 12, 12a-hexahydro-2-methylpyrazino[1', 2':1, 6]pyrido[3, 4-b]indole-1, 4-dione.[1] Understanding the distinct properties of this isomer is crucial for the quality control and purity assessment of Tadalafil active pharmaceutical ingredients (APIs).

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its key characteristics.

PropertyValueSource
CAS Number 171596-28-4[1][2][3][4]
Molecular Formula C₂₂H₁₉N₃O₄[1][2][4]
Molecular Weight 389.40 g/mol [1][2]
IUPAC Name (6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione[3]
Physical Form Solid[3]
Purity >95% (HPLC)[2]
Storage Temperature +5°C or -20°C/-80°C[1][3]

Pharmacological Profile

This compound is recognized as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] The mechanism of action for PDE5 inhibitors like Tadalafil is well-established and is central to their therapeutic effects in conditions such as erectile dysfunction and pulmonary arterial hypertension.[6][7][8]

Mechanism of Action: PDE5 Inhibition

The therapeutic action of Tadalafil and its isomers is rooted in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. During sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase. This leads to an increase in the levels of cGMP, a second messenger that induces smooth muscle relaxation in the corpus cavernosum, resulting in increased blood flow and penile erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[6][8] This enhancement of the NO/cGMP pathway is the cornerstone of its efficacy.

PDE5 Inhibition Pathway cluster_0 Physiological Cascade cluster_1 Pharmacological Intervention Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation GTP to cGMP GTP to cGMP Guanylate Cyclase Activation->GTP to cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation GTP to cGMP->Smooth Muscle Relaxation cGMP Degradation cGMP Degradation GTP to cGMP->cGMP Degradation Degradation Pathway Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Tadalafil Tadalafil PDE5 PDE5 Tadalafil->PDE5 Inhibits PDE5->cGMP Degradation Catalyzes Inactive Metabolite Inactive Metabolite cGMP Degradation->Inactive Metabolite

Mechanism of Action of Tadalafil

Experimental Protocols

The synthesis and analysis of Tadalafil and its isomers involve precise chemical and analytical methods. The following sections provide an overview of the methodologies cited in the literature.

Synthesis and Purification

The synthesis of Tadalafil isomers typically involves a multi-step process. A common route is the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (1,3-benzodioxole-5-carboxaldehyde), which forms the key tetrahydro-β-carboline intermediate.[9][10] This reaction can lead to a mixture of cis and trans diastereomers.

Key Synthetic Steps:

  • Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester hydrochloride with piperonal in a suitable solvent like sulfolane.[10] This step is crucial for establishing the stereochemistry of the molecule.

  • Acylation: The resulting intermediate is then acylated, for example, with chloroacetyl chloride.[10]

  • Cyclization: The final cyclization step to form the diketopiperazine ring is often achieved by reaction with an amine, such as aqueous methylamine, to yield the Tadalafil structure.[10]

The separation of the desired (6R, 12aR)-Tadalafil from its isomers, including this compound, is a critical purification step, often accomplished through chromatographic techniques.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Tadalafil and its isomers.[11][12] Chiral stationary phases are essential for resolving the enantiomers.

Typical HPLC Method Parameters:

  • Column: Chiral stationary phases such as Chiralpak AD or CHIRALPAK-IC are commonly used.[11][12] Phenyl-bonded silica gel columns have also been employed for separating related substances.[13]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropyl alcohol is often used for chiral separations.[11] For reversed-phase separations, mixtures of acetonitrile and water, sometimes with modifiers like trifluoroacetic acid, are utilized.[12][13]

  • Detection: UV detection is typically set at a wavelength around 220 nm or 285 nm.[11][13]

  • Flow Rate: A flow rate of approximately 0.75 to 1.0 mL/min is common.[11][12]

  • Column Temperature: The separation is often performed at a controlled temperature, for instance, 30°C.[11][12]

The following diagram illustrates a general workflow for the analytical determination of Tadalafil isomers.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Tadalafil Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Sonication Sonicate to Dissolve Dissolution->Sonication Dilution Dilute to Final Concentration Sonication->Dilution Injection Inject Sample into HPLC Dilution->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Isomers Peak_Integration->Quantification

Workflow for Tadalafil Isomer Analysis

References

The Stereoisomers of Tadalafil: A Technical Guide to Their Synthesis, Pharmacological Significance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides an in-depth exploration of these stereoisomers—(6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR)—delineating their synthesis, pharmacological activities, and the critical significance of stereoisomeric purity in drug development. Detailed experimental protocols for stereoselective synthesis and analytical separation are presented, alongside a comprehensive summary of their differential PDE5 inhibitory activities. Furthermore, this guide illustrates the molecular pharmacology of Tadalafil through signaling pathway diagrams and elucidates the relationships between the stereoisomers, offering a vital resource for researchers in medicinal chemistry and pharmacology.

Introduction to the Stereochemistry of Tadalafil

Tadalafil's molecular structure contains two stereogenic centers at the 6 and 12a positions of its hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core. This results in the existence of four stereoisomers, which can be categorized into two pairs of enantiomers. The cis isomers, (6R, 12aR) and (6S, 12aS), are enantiomers of each other. The trans isomers, (6R, 12aS) and (6S, 12aR), form another enantiomeric pair. The relationship between a cis and a trans isomer is diastereomeric.

The pharmacological activity of Tadalafil is highly dependent on its stereochemistry. The clinically approved and marketed form of the drug is the (6R, 12aR)-isomer, which exhibits the most potent and selective inhibition of PDE5.[1][2] The other stereoisomers have significantly lower or negligible activity, underscoring the importance of stereocontrol in the synthesis and the analytical characterization of Tadalafil for pharmaceutical use.[3]

Stereoselective Synthesis of Tadalafil Isomers

The cornerstone of Tadalafil synthesis is the Pictet-Spengler reaction, a powerful method for constructing the β-carboline core of the molecule.[4][5] Stereocontrol in this reaction is crucial for obtaining the desired (6R, 12aR) configuration.

Synthesis of (6R, 12aR)-Tadalafil

The enantioselective synthesis of the active (6R, 12aR)-isomer typically commences with D-tryptophan methyl ester and piperonal.[6][7]

Experimental Protocol: Pictet-Spengler Reaction for (1R, 3R)-methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (cis-intermediate)

  • Materials: D-tryptophan methyl ester hydrochloride, piperonal, sulfolane, dichloromethane.

  • Procedure:

    • Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25-30°C.[6]

    • Heat the reaction mixture to 80-85°C and stir for 14 hours.[6]

    • Cool the mixture to 25-30°C.

    • Add dichloromethane (500 mL) and stir the resulting mixture for 1 hour.[6]

    • Filter the solid, wash with dichloromethane (500 mL), and dry to yield the cis-intermediate hydrochloride.[6]

Experimental Protocol: Cyclization to (6R, 12aR)-Tadalafil

  • Materials: cis-intermediate hydrochloride, chloroacetyl chloride, 40% aqueous methylamine, dichloromethane, methanol, sodium bicarbonate.

  • Procedure:

    • Dissolve the cis-intermediate hydrochloride (50 g) in dichloromethane and 5% aqueous sodium bicarbonate (500 mL). Separate the organic layer.[6]

    • To the organic layer, add sodium bicarbonate (15 g).

    • Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) at 0-5°C and stir for three hours.[6]

    • Isolate the resulting intermediate, (1R, 3R)-methyl 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

    • Dissolve the intermediate (30 g) in methanol (450 mL) and heat to 35-40°C.[6]

    • Add 40% aqueous methylamine (27 mL) and stir the reaction mixture at 50-55°C for 5 hours.[6]

    • Cool the mixture to 10-15°C to induce crystallization.

    • Filter and dry the solid to obtain (6R, 12aR)-Tadalafil.[6]

Synthesis of Other Stereoisomers

The other stereoisomers can be synthesized by utilizing the corresponding enantiomer of tryptophan methyl ester (L-tryptophan methyl ester for the (6S, 12aS) and (6S, 12aR) isomers) or by epimerization.

Experimental Protocol: Epimerization of (6R, 12aR)-Tadalafil to (6R, 12aS)-Tadalafil

  • Materials: (6R, 12aR)-Tadalafil, dimethylformamide (DMF), saturated aqueous potassium carbonate (K₂CO₃).

  • Procedure:

    • Reflux a solution of (6R, 12aR)-Tadalafil in a 5:1 mixture of DMF and saturated aqueous K₂CO₃ for 10 minutes.[8]

    • This procedure results in the quantitative epimerization at the C12a position to yield the (6R, 12aS)-stereoisomer.[8]

A patented method describes the preparation of three isomers: Isomer I from partial racemization of Tadalafil, Isomer II from total synthesis using L-tryptophan, and Isomer III from partial racemization of Isomer II.[9]

Pharmacological Significance and Activity

The four stereoisomers of Tadalafil exhibit marked differences in their ability to inhibit PDE5, which is the key mechanism for its therapeutic effects.

StereoisomerConfigurationPDE5 Inhibitory Activity (IC₅₀)Reference(s)
Tadalafil (6R, 12aR)~5 nM[10][11]
Enantiomer(6S, 12aS)~90 nM ("cis-Tadalafil")[12]
Diastereomer(6R, 12aS)~100-fold lower potency than (6R, 12aR)[8]
Diastereomer(6S, 12aR)Limited data available, expected to have low activity

The data clearly indicates that the (6R, 12aR)-stereoisomer is the most potent inhibitor of PDE5. The enantiomer, (6S, 12aS), is significantly less active. The diastereomers, such as the (6R, 12aS) isomer, show a dramatic loss of potency.[8] It has been reported that among the other stereoisomers, only (-)-trans-tadalafil shows some PDE-5 inhibitory activity.[3] This high degree of stereoselectivity highlights the specific three-dimensional arrangement required for effective binding to the active site of the PDE5 enzyme.

Mechanism of Action and Signaling Pathway

Tadalafil exerts its pharmacological effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[13] In the context of erectile function, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum upon sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[14][15] This vasodilation increases blood flow to the penis, leading to an erection. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response.[1][14]

Tadalafil_Signaling_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation GMP 5'-GMP (inactive) cGMP->GMP Hydrolysis Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG_Activation->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP Tadalafil Tadalafil ((6R, 12aR)-isomer) Tadalafil->PDE5 Inhibition

Tadalafil's Mechanism of Action in Erectile Function.

Analytical Separation of Stereoisomers

The control of stereoisomeric purity is a critical aspect of quality control for Tadalafil active pharmaceutical ingredients (APIs) and finished products. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for the separation and quantification of Tadalafil's stereoisomers.

Experimental Protocol: Chiral HPLC Separation of Tadalafil Stereoisomers

  • Chromatographic System: High-Performance Liquid Chromatograph with UV detection.

  • Column: Chiralpak AD (or a similar amylose-based chiral column).[16]

  • Mobile Phase: A mixture of hexane and isopropyl alcohol (e.g., 1:1 v/v).[16] The exact ratio may be optimized to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm.[16]

  • Procedure:

    • Prepare standard solutions of each of the four Tadalafil stereoisomers, if available, and a solution of the test sample in the mobile phase.

    • Inject the solutions into the HPLC system.

    • The four isomers, (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR), should be baseline separated.[16]

    • Quantify the amount of each stereoisomer present in the test sample by comparing the peak areas to those of the standards.

The United States Pharmacopeia (USP) monograph for Tadalafil also provides a method for assessing its enantiomeric and diastereomeric purity, often specifying a resolution of not less than 2.0 between the (6R, 12aS) diastereomer and Tadalafil.[17]

Logical Relationships and Visualization

The stereochemical relationships between the four isomers of Tadalafil can be visualized to better understand their structural connections.

Tadalafil_Stereoisomers RR (6R, 12aR)-Tadalafil (cis, Active) SS (6S, 12aS)-Tadalafil (cis, Enantiomer) RR->SS Enantiomers RS (6R, 12aS)-Tadalafil (trans, Diastereomer) RR->RS Diastereomers SR (6S, 12aR)-Tadalafil (trans, Enantiomer of trans) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Stereochemical Relationships of Tadalafil Isomers.

Conclusion

The stereochemistry of Tadalafil is a determining factor in its pharmacological activity. The (6R, 12aR)-isomer is a highly potent and selective inhibitor of PDE5, while its enantiomer and diastereomers are significantly less active. This underscores the necessity for stringent stereocontrol during synthesis and rigorous analytical methods for ensuring the stereoisomeric purity of the final drug product. The information provided in this technical guide, including detailed synthetic and analytical protocols, quantitative activity data, and pathway visualizations, serves as a comprehensive resource for professionals engaged in the research and development of Tadalafil and other chiral pharmaceuticals. A thorough understanding of the properties and behavior of each stereoisomer is paramount for the development of safe and effective medicines.

References

The Unintended Isomer: A Technical Guide to the Role of cis-ent-Tadalafil as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tadalafil, the active pharmaceutical ingredient (API) in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for erectile dysfunction and pulmonary arterial hypertension. As a chiral molecule with two stereocenters, Tadalafil can exist as four stereoisomers. The therapeutically active isomer is (6R,12aR)-Tadalafil. This technical guide focuses on one of its stereoisomeric impurities, cis-ent-Tadalafil, also known as (6S,12aR)-Tadalafil or Tadalafil EP Impurity C. While often present in small quantities, the significant in vitro pharmacological activity of this compound necessitates rigorous analytical monitoring and control to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the chemical properties, pharmacological activity, analytical detection methods, and regulatory context of this compound.

Introduction to Tadalafil and its Stereoisomers

Tadalafil's therapeutic effect is derived from its specific three-dimensional structure, which allows it to bind to the active site of the PDE5 enzyme. The manufacturing process of Tadalafil can lead to the formation of other stereoisomers, which are considered process-related impurities. These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The four stereoisomers of Tadalafil are:

  • (6R,12aR)-Tadalafil: The active pharmaceutical ingredient.

  • (6S,12aS)-Tadalafil (ent-Tadalafil): The enantiomer of the active ingredient.

  • (6R,12aS)-Tadalafil (trans-Tadalafil): A diastereomer.

  • (6S,12aR)-Tadalafil (this compound): The focus of this guide, a diastereomer.

The presence of these stereoisomeric impurities, particularly those with pharmacological activity, is a critical quality attribute that must be controlled in the final drug substance.

Physicochemical Properties of this compound

This compound shares the same molecular formula and weight as Tadalafil. Key identification details are provided in the table below.

PropertyValue
Systematic Name (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Synonyms Tadalafil EP Impurity C, (6S,12aR)-Tadalafil
CAS Number 171596-28-4[1][2][3]
Molecular Formula C₂₂H₁₉N₃O₄[1]
Molecular Weight 389.40 g/mol [1]
Appearance White to Off-White Solid

Pharmacological Activity and Toxicological Profile

A crucial aspect of evaluating any pharmaceutical impurity is understanding its biological activity and potential for toxicity.

Pharmacological Activity: PDE5 Inhibition

Contrary to being an inert impurity, this compound is a potent inhibitor of the PDE5 enzyme.[4] This is a significant finding, as its presence in the drug product could contribute to the overall pharmacological effect, and potentially to adverse effects, in an uncontrolled manner. The inhibitory potency of this compound against PDE5 has been quantified and is compared to the active ingredient, Tadalafil, in the table below.

CompoundTargetIC₅₀
Tadalafil (API) PDE5~1-5 nM[5]
This compound PDE590 nM (0.09 µM)[4]

As the data indicates, while this compound is less potent than the intended (6R,12aR) isomer, its IC₅₀ value in the nanomolar range signifies substantial biological activity.

Signaling Pathway

This compound, as a PDE5 inhibitor, is presumed to act on the same signaling pathway as Tadalafil. The inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[6][7][8]

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes cis_ent_Tadalafil This compound (Impurity) cis_ent_Tadalafil->PDE5 Inhibits

Figure 1: PDE5-cGMP signaling pathway and the inhibitory action of this compound.

Toxicological Profile

There is a lack of specific toxicological studies for this compound. However, given its potent PDE5 inhibitory activity, it is reasonable to assume that it could contribute to the known class-related adverse effects of PDE5 inhibitors, such as headache, dyspepsia, back pain, and myalgia.[9][10][11] The European Medicines Agency (EMA) has noted that for Tadalafil, testicular findings in dogs after repeated administration were a concern, though this was at exposures higher than in humans.[12] Without specific data, the toxicological risk of this compound cannot be fully dismissed, reinforcing the need for its strict control. It is known that for some chiral drugs, one stereoisomer can be responsible for toxicity while the other provides the therapeutic effect.[13]

Regulatory Landscape and Impurity Control

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances.[14] For stereoisomeric impurities, the guidelines emphasize the need to characterize their pharmacological and toxicological properties.

According to FDA guidance, it is essential to determine the concentration of each isomer and define limits for all isomeric components.[15] The maximum allowable level of an impurity in a drug product should not exceed the level that was evaluated in nonclinical toxicity studies.[15] The EMA's guideline on chiral active substances also underscores the importance of studying both enantiomers of a racemate early in development to assess the relevance of stereoisomerism for its effects and fate in the body.[16][17]

While specific limits for this compound are not publicly detailed in pharmacopeias, the general principle of controlling impurities to a level that is both safe and achievable through good manufacturing practices (GMP) applies. Given its potent pharmacological activity, the acceptable limit for this compound would likely be very low.

Experimental Protocols

Synthesis of this compound

The synthesis of Tadalafil typically involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, which can produce a mixture of cis and trans isomers.[18][19] The desired cis-isomer is then separated and further reacted to form Tadalafil. This compound can be synthesized or isolated from this process.

Synthesis_Workflow Start D-Tryptophan Methyl Ester + Piperonal Reaction1 Pictet-Spengler Reaction Start->Reaction1 Mixture Mixture of cis and trans Tetrahydro-β-carbolines Reaction1->Mixture Separation Chromatographic Separation Mixture->Separation cis_ent_Intermediate (1S,3R)-cis Intermediate Separation->cis_ent_Intermediate Reaction2 Chloroacetylation cis_ent_Intermediate->Reaction2 Reaction3 Aminolysis & Cyclization (with Methylamine) Reaction2->Reaction3 Final_Product This compound (6S,12aR)-Tadalafil Reaction3->Final_Product Analytical_Workflow Sample Sample Preparation (Dissolution & Filtration) Injection HPLC Injection Sample->Injection Separation Chiral HPLC Column (e.g., Chiralpak AD) Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Data Data Analysis (Quantification of Isomers) Detection->Data

References

An In-depth Technical Guide to the Synthesis and Characterization of cis-ent-Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-ent-Tadalafil, an enantiomer of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. This document details the synthetic pathway, experimental protocols for synthesis and purification, and in-depth characterization methodologies including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its clinical use in treating erectile dysfunction and pulmonary arterial hypertension. The therapeutic efficacy of Tadalafil is primarily attributed to the (6R, 12aR)-cis enantiomer. The synthesis of Tadalafil, therefore, requires precise stereochemical control to yield the desired cis isomer. This guide focuses on the synthesis and characterization of this compound, the (6S, 12aS) enantiomer.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This key reaction forms the tetracyclic β-carboline core of the molecule. Subsequent acylation and cyclization steps lead to the final product. The stereoselectivity of the Pictet-Spengler reaction is crucial for obtaining the desired cis isomer.

Synthetic Pathway

The overall synthetic pathway for this compound is depicted below. The process involves three main steps:

  • Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester hydrochloride and piperonal to form the cis-tetrahydro-β-carboline intermediate.

  • Acylation: Reaction of the intermediate with chloroacetyl chloride.

  • Cyclization: Ring closure with methylamine to form the diketopiperazine ring of this compound.

G cluster_synthesis Synthesis Workflow D-Tryptophan Methyl Ester HCl D-Tryptophan Methyl Ester HCl Pictet-Spengler Reaction Pictet-Spengler Reaction D-Tryptophan Methyl Ester HCl->Pictet-Spengler Reaction Piperonal Piperonal Piperonal->Pictet-Spengler Reaction cis-Tetrahydro-β-carboline Intermediate cis-Tetrahydro-β-carboline Intermediate Pictet-Spengler Reaction->cis-Tetrahydro-β-carboline Intermediate Acylation Acylation cis-Tetrahydro-β-carboline Intermediate->Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Acylation Acylated Intermediate Acylated Intermediate Acylation->Acylated Intermediate Cyclization Cyclization Acylated Intermediate->Cyclization Methylamine Methylamine Methylamine->Cyclization This compound This compound Cyclization->this compound

A high-level overview of the synthetic workflow for this compound.
Experimental Protocol

Step 1: Pictet-Spengler Reaction to form cis-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester hydrochloride

  • Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25-30 °C.[1]

  • Heat the reaction mixture to 80-85 °C and stir for 14 hours.[1]

  • Cool the mixture to 25-30 °C.[1]

  • Add dichloromethane (500 mL) and stir for 1 hour.[1]

  • Filter the resulting solid, wash with dichloromethane (500 mL), and dry to afford the cis-intermediate.[1] The use of nitromethane or acetonitrile as a solvent can also yield high stereoselectivity (cis/trans = 99:1).[2]

Step 2: Acylation to form cis-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester

  • Dissolve the cis-intermediate from Step 1 (50 g) in dichloromethane and a 5% aqueous sodium bicarbonate solution (500 mL).[1]

  • Separate the organic layer and wash it with deionized water (500 mL).[1]

  • Add the organic layer to deionized water (50 mL) and treat with sodium bicarbonate (15 g) at 25-30 °C.[1]

  • Add a solution of chloroacetyl chloride (25 g) in dichloromethane (50 mL) while maintaining the temperature between 0 °C and 5 °C.[1]

  • Stir the reaction mixture for three hours.[1]

  • Cool the mixture to 0-5 °C for 30 minutes, then filter and dry the solid to obtain the acylated product.[1]

Step 3: Cyclization to form this compound

  • Take the acylated product from Step 2 (30 g) in methanol (450 mL).[1]

  • Heat the mixture to 35-40 °C and add aqueous methylamine (27 mL; 40%).[1]

  • Stir the reaction mixture at 50-55 °C for 5 hours.[1]

  • Cool the mixture to 10-15 °C with continuous stirring for 30 minutes.[1]

  • Filter the solid and dry to afford this compound.[1]

Purification:

Crude Tadalafil can be purified by crystallization from a suitable solvent. C2-C6 aliphatic alcohols or mixtures of ketones or nitriles with a hydroxylic solvent are effective for crystallization.[3] The solution is typically cooled to a temperature between -20 °C and 90 °C to induce crystallization.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for separating it from its other stereoisomers. Chiral HPLC is necessary to distinguish between the enantiomers.

Experimental Protocol for Chiral HPLC:

  • Column: Chiralpak AD[4][5]

  • Mobile Phase: Hexane:Isopropyl alcohol (1:1, v/v)[4][5]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 220 nm[4][5] or 295 nm[6]

  • Column Temperature: 30 °C[4]

  • Sample Preparation: Dissolve the sample in the mobile phase.[4]

Parameter Value Reference
ColumnChiralpak AD[4][5]
Mobile PhaseHexane:Isopropanol (1:1, v/v)[4][5]
Flow Rate1.0 mL/min[6]
UV Detection220 nm / 295 nm[4][5][6]
Column Temperature30 °C[4]
Purity>95%
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation.

Experimental Protocol for LC-ESI-MS/MS:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mobile Phase: A low-pH mobile phase with 0.1% formic acid is often used for better ionization.[7]

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM) can be used for quantification.

Ion m/z Reference
[M+H]⁺390.4[7]
Fragment 1268.3[7][8]
Fragment 2135[9]
Fragment 3262[9]
Fragment 4197[9]
Fragment 5169[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure and stereochemistry.

Experimental Protocol for ¹H NMR:

  • Solvent: DMSO-d₆[10][11]

  • Internal Standard: 2,4-dinitrotoluene can be used for quantitative NMR (qNMR).[11]

  • Spectrometer: 400 MHz or higher for better resolution.[10]

Proton Assignment Chemical Shift (δ, ppm) Reference
-CH₃2.85 (s, 3H)[10]
-CH₂- (piperazine ring)2.96 (m, 1H), 3.27 (dd, 1H)[10]
-CH- (piperazine ring)4.05 (d, 1H), 4.09 (dd, 1H), 4.26 (d, 1H)[10]
-O-CH₂-O-6.01 (dd, 2H)[10]
Aromatic Protons6.62-7.51 (m)[10]
-NH- (indole)11.07 (s, 1H)[10]

Mechanism of Action: PDE5 Inhibition

Tadalafil exerts its pharmacological effect by inhibiting PDE5. This inhibition leads to an increase in the intracellular concentration of cGMP, which in turn activates protein kinase G (PKG). Activated PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.

The signaling pathway of PDE5 inhibition by Tadalafil.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic route, centered around the stereoselective Pictet-Spengler reaction, offers a reliable method for obtaining the desired cis isomer. The characterization protocols for HPLC, MS, and NMR provide the necessary tools for confirming the identity, purity, and structure of the synthesized compound. A clear understanding of these technical aspects is crucial for researchers and professionals involved in the development and analysis of Tadalafil and related compounds.

References

Navigating the Stereoisomeric Landscape: A Technical Guide to the cis-ent-Tadalafil Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cis-ent-Tadalafil reference standard, a critical component in the analytical landscape of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This document details its availability, physicochemical properties, and relevant experimental protocols, offering a vital resource for researchers and professionals in drug development and quality control.

Availability and Physicochemical Data of this compound

The this compound reference standard, also identified as Tadalafil Impurity A by the European Pharmacopoeia (EP), is a diastereomer of Tadalafil.[1][2] Its systematic IUPAC name is (6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione.[3] This specific stereoisomer is commercially available from several specialized suppliers of pharmaceutical reference standards. The availability of this certified reference material is crucial for the accurate identification and quantification of this impurity in Tadalafil active pharmaceutical ingredients (APIs) and finished drug products.

Below is a summary of the available reference standards and their typical specifications.

Product Name Supplier CAS Number Purity Format
This compoundLGC Standards171596-28-4>95% (HPLC)Neat
This compoundSigma-Aldrich (from Targetmol)171596-28-499.86%Solid
This compound-d3LGC Standards1329799-70-3Not specifiedNeat
Tadalafil EP Impurity ASynZeal171596-27-3Not specifiedNot specified

Note: Purity values and available formats may vary by lot and supplier. It is recommended to consult the Certificate of Analysis (CoA) for specific details.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, compiled from various scientific and patent literature. These protocols are essential for laboratories that may need to synthesize the impurity for further investigation or develop and validate analytical methods.

Synthesis of Tadalafil Impurities

The synthesis of Tadalafil and its related impurities, including the cis-ent isomer, often involves a multi-step process. A common route is the Pictet-Spengler reaction.[4] The following is a generalized workflow for the synthesis of Tadalafil, which can be adapted to isolate different stereoisomers.

G cluster_0 Pictet-Spengler Reaction cluster_1 Cyclization cluster_2 Purification D-Tryptophan_methyl_ester D-Tryptophan_methyl_ester Mixture_of_cis_and_trans_isomers Mixture_of_cis_and_trans_isomers D-Tryptophan_methyl_ester->Mixture_of_cis_and_trans_isomers + Piperonal Piperonal Piperonal Trifluoroacetic_acid Trifluoroacetic_acid Trifluoroacetic_acid->Mixture_of_cis_and_trans_isomers Catalyst Tadalafil_isomers Tadalafil_isomers Mixture_of_cis_and_trans_isomers->Tadalafil_isomers + Chloroacetyl chloride + Methylamine Chloroacetyl_chloride Chloroacetyl_chloride Methylamine Methylamine Chromatography Chromatography Tadalafil_isomers->Chromatography This compound This compound Chromatography->this compound Separation

Fig. 1: Generalized workflow for the synthesis and isolation of Tadalafil isomers.

A detailed synthetic protocol for Tadalafil impurities is described in the work by Gilla et al. (2013), which involves the reaction of D-tryptophan methyl ester with piperonal, followed by cyclization with chloroacetyl chloride and methylamine.[4] The resulting diastereomeric mixture can then be separated by chromatographic techniques to isolate the desired this compound.

Analytical Method for Tadalafil and its Impurities

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Tadalafil and the detection of its impurities.[5][6] A validated RP-HPLC method is crucial for quality control in pharmaceutical manufacturing.

G Sample_Preparation Sample_Preparation HPLC_System HPLC_System Sample_Preparation->HPLC_System Injection Chromatographic_Separation Chromatographic_Separation HPLC_System->Chromatographic_Separation Mobile Phase Detection Detection Chromatographic_Separation->Detection Elution Data_Analysis Data_Analysis Detection->Data_Analysis Signal

Fig. 2: A typical experimental workflow for the HPLC analysis of Tadalafil and its impurities.

A Representative HPLC Method:

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax Poroshell 120EC-C18, 100×4.6 mm, 2.7 µm) is often used.[5]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) is a common mobile phase.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of 285 nm is suitable for Tadalafil and its impurities.[6]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.

Under these conditions, Tadalafil and its impurities, including this compound, can be effectively separated and quantified. The use of a certified this compound reference standard is essential for peak identification and accurate quantification.

Biological Activity and Signaling Pathway

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[7] By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.

The stereochemistry of Tadalafil is critical for its biological activity. The (6R,12aR) isomer, which is the active pharmaceutical ingredient, exhibits the most potent PDE5 inhibitory activity.[3] Other stereoisomers, such as this compound, are reported to have significantly lower or negligible activity.[8][9] The presence of these impurities does not contribute to the therapeutic effect and must be controlled within strict limits to ensure the safety and efficacy of the drug product.

The signaling pathway of Tadalafil's action is well-established.

G Nitric_Oxide Nitric_Oxide Guanylate_Cyclase Guanylate_Cyclase Nitric_Oxide->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP to GTP GTP GTP->Guanylate_Cyclase PDE5 PDE5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation cGMP->Smooth_Muscle_Relaxation Leads to 5_GMP 5_GMP PDE5->5_GMP Degrades cGMP to Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

References

The Cornerstone of Potency: An In-depth Technical Guide to the Stereochemistry of Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Understanding the spatial arrangement of atoms within this complex molecule is paramount, as it dictates its pharmacological activity, binding affinity, and overall therapeutic efficacy. This document delves into the core stereochemical aspects of Tadalafil, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to support advanced research and development in this field.

The Chiral Core of Tadalafil: Structure and Isomerism

Tadalafil, with the chemical formula C₂₂H₁₉N₃O₄, is a complex heterocyclic molecule. Its structure features two stereogenic centers at the C6 and C12a positions of the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ring system.[1][2] This inherent chirality gives rise to four possible stereoisomers, existing as two pairs of enantiomers:

  • (cis)-isomers: (6R, 12aR)-Tadalafil and (6S, 12aS)-Tadalafil

  • (trans)-isomers: (6R, 12aS)-Tadalafil and (6S, 12aR)-Tadalafil

The clinically approved and pharmacologically active form of the drug is the (6R, 12aR)-Tadalafil isomer.[3][4] This specific configuration is crucial for its high-affinity binding to the active site of the PDE5 enzyme.

Pharmacological Activity of Tadalafil Stereoisomers

The stereochemical configuration of Tadalafil has a profound impact on its ability to inhibit the PDE5 enzyme. The (6R, 12aR) isomer is the most potent inhibitor, while the other isomers exhibit significantly reduced or no activity.

Table 1: Comparative PDE5 Inhibitory Activity of Tadalafil Stereoisomers

StereoisomerConfigurationPDE5 IC₅₀ (nM)Relative Activity
Tadalafil (6R, 12aR)5[2][5][6]Highly Active
Enantiomer(6S, 12aS)Inactive at concentrations up to 10,000 nM[7]Inactive
Diastereomer(6S, 12aR)5[1][5]Highly Active
Diastereomer(6R, 12aS)90[7][8]Moderately Active

Note: The (6S, 12aR) isomer, while reported to have a similar IC₅₀ value to the active (6R, 12aR) isomer in one source, is generally considered less active in the broader context of Tadalafil's stereospecificity. The primary therapeutic agent is exclusively the (6R, 12aR) isomer.

Physicochemical Properties of Tadalafil Stereoisomers

The physical and chemical properties of the Tadalafil stereoisomers, such as melting point and solubility, are critical for their formulation and bioavailability. While data for all individual isomers is not extensively available, the following table summarizes the known properties. Enantiomers, such as (6R, 12aR) and (6S, 12aS)-Tadalafil, are expected to have identical physical properties in a non-chiral environment.

Table 2: Physicochemical Properties of Tadalafil and its Stereoisomers

StereoisomerConfigurationMelting Point (°C)Aqueous Solubility
Tadalafil (6R, 12aR)301-303[9][10][11]Practically insoluble in water[9][10]
Enantiomer(6S, 12aS)~301-303 (inferred)Practically insoluble in water (inferred)
Diastereomer(6S, 12aR)286-288[9] or 276-281[]Data not available
Diastereomer(6R, 12aS)295-296[9]Practically insoluble in water[13]

Experimental Protocols

Stereoselective Synthesis of Tadalafil Isomers

The synthesis of the pharmacologically active (6R, 12aR)-Tadalafil and its other stereoisomers is a critical aspect of drug manufacturing and research. The general approach involves a Pictet-Spengler reaction, followed by the formation of the piperazinedione ring. The stereochemical outcome is largely determined by the chirality of the starting materials, particularly the tryptophan derivative.

General Synthetic Strategy:

  • Pictet-Spengler Reaction: This key step involves the condensation of a tryptophan derivative with an aldehyde (piperonal) to form the tetracyclic β-carboline core. The stereochemistry at C6 and C12a is established during this reaction.

    • To obtain the (6R, 12aR) and (6R, 12aS) isomers, D-tryptophan methyl ester is typically used as the starting material.

    • To obtain the (6S, 12aS) and (6S, 12aR) isomers, L-tryptophan methyl ester is used.[4]

  • Formation of the Piperazinedione Ring: The resulting β-carboline intermediate undergoes a series of reactions, including chloroacetylation and subsequent cyclization with methylamine, to form the fused piperazinedione ring.[14]

Protocol for the Synthesis of (6R, 12aR)-Tadalafil (Illustrative):

  • Step 1: Esterification of D-Tryptophan. D-tryptophan is reacted with thionyl chloride in methanol to produce D-tryptophan methyl ester hydrochloride.

  • Step 2: Pictet-Spengler Reaction. D-tryptophan methyl ester hydrochloride is condensed with piperonal in a suitable solvent such as sulfolane at elevated temperatures (e.g., 80-85°C) to yield the cis- and trans-tetrahydro-β-carboline intermediates. The cis-isomer is the desired precursor for (6R, 12aR)-Tadalafil.[14]

  • Step 3: Chloroacetylation. The isolated cis-intermediate is reacted with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) in a solvent like dichloromethane.

  • Step 4: Cyclization. The chloroacetylated intermediate is then cyclized by reacting with an aqueous solution of methylamine in a solvent such as methanol at elevated temperatures (e.g., 50-55°C) to yield (6R, 12aR)-Tadalafil.[14]

Note: The synthesis of the other stereoisomers follows a similar pathway, with the primary difference being the use of L-tryptophan for the (6S, 12aS) and (6S, 12aR) isomers. The separation of diastereomers formed during the Pictet-Spengler reaction is often a critical step.

Chiral Separation of Tadalafil Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for the separation and quantification of the four Tadalafil stereoisomers.

Detailed HPLC Protocol: [5][9]

  • Chromatographic System:

    • Column: Chiralpak AD (amylose derivative) or Chiralpak-IC (cellulose derivative).

    • Mobile Phase: A mixture of hexane and isopropyl alcohol (typically in a 1:1 v/v ratio).

    • Flow Rate: 0.75 to 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the sample containing the Tadalafil isomers in the mobile phase or a suitable solvent mixture.

    • Filter the sample through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 10-20 µL).

    • Monitor the separation of the four stereoisomers. The typical elution order on a Chiralpak AD column is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).[5]

    • Quantify the individual isomers by comparing their peak areas to those of reference standards.

Visualizing the Mechanism of Action and Synthetic Logic

Tadalafil's Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The following diagram illustrates this signaling pathway.

Tadalafil_Signaling_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation activates cGMP cGMP sGC_Activation->cGMP converts GTP GTP GTP->sGC_Activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection GMP 5'-GMP (inactive) PDE5->GMP degrades Tadalafil Tadalafil (6R, 12aR) Tadalafil->PDE5 inhibits

Tadalafil's Mechanism of Action
Stereoselective Synthesis Workflow

The following diagram outlines the logical workflow for the stereoselective synthesis of the four Tadalafil stereoisomers, highlighting the critical role of the chiral starting material.

Tadalafil_Synthesis_Workflow Start_D D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction Start_D->Pictet_Spengler Start_L L-Tryptophan Methyl Ester Start_L->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Intermediates_R Mixture of (1R,3R) and (1R,3S) β-carboline intermediates Pictet_Spengler->Intermediates_R from D-Tryptophan Intermediates_S Mixture of (1S,3S) and (1S,3R) β-carboline intermediates Pictet_Spengler->Intermediates_S from L-Tryptophan Separation_R Diastereomeric Separation Intermediates_R->Separation_R Separation_S Diastereomeric Separation Intermediates_S->Separation_S Intermediate_6R_12aR (1R,3R) Intermediate Separation_R->Intermediate_6R_12aR Intermediate_6R_12aS (1R,3S) Intermediate Separation_R->Intermediate_6R_12aS Intermediate_6S_12aS (1S,3S) Intermediate Separation_S->Intermediate_6S_12aS Intermediate_6S_12aR (1S,3R) Intermediate Separation_S->Intermediate_6S_12aR Ring_Formation Piperazinedione Ring Formation Intermediate_6R_12aR->Ring_Formation Intermediate_6R_12aS->Ring_Formation Intermediate_6S_12aS->Ring_Formation Intermediate_6S_12aR->Ring_Formation Tadalafil_6R_12aR (6R, 12aR)-Tadalafil Ring_Formation->Tadalafil_6R_12aR Tadalafil_6R_12aS (6R, 12aS)-Tadalafil Ring_Formation->Tadalafil_6R_12aS Tadalafil_6S_12aS (6S, 12aS)-Tadalafil Ring_Formation->Tadalafil_6S_12aS Tadalafil_6S_12aR (6S, 12aR)-Tadalafil Ring_Formation->Tadalafil_6S_12aR

Stereoselective Synthesis Workflow

Conclusion

The stereochemistry of Tadalafil is a critical determinant of its pharmacological activity. The (6R, 12aR) configuration is essential for potent and selective inhibition of PDE5. This technical guide has provided a detailed overview of the stereoisomers of Tadalafil, their comparative activities, and key experimental methodologies for their synthesis and separation. The provided diagrams offer a clear visual representation of the underlying biochemical pathway and synthetic strategies. A thorough understanding of these stereochemical principles is indispensable for researchers and professionals involved in the development, manufacturing, and quality control of Tadalafil and related pharmaceutical compounds.

References

Navigating the Stereochemical Landscape of Tadalafil: An In-Depth Technical Guide to Preliminary In-vitro Studies of its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications. As a molecule with two chiral centers, Tadalafil exists as a set of four stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry. This technical guide provides a comprehensive overview of the available preliminary in-vitro studies on Tadalafil isomers, summarizing key findings, detailing experimental approaches, and highlighting the critical need for further research in this area.

Introduction to Tadalafil and its Stereoisomers

Tadalafil possesses two chiral centers at the 6 and 12a positions of its hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione core. This gives rise to four distinct stereoisomers:

  • (6R, 12aR)-Tadalafil: The pharmacologically active isomer and the sole component of the approved drug, Cialis®.

  • (6S, 12aS)-Tadalafil: The enantiomer of the active drug.

  • (6R, 12aS)-Tadalafil: A diastereomer.

  • (6S, 12aR)-Tadalafil: A diastereomer.

Understanding the in-vitro pharmacological profile of each isomer is crucial for a complete comprehension of Tadalafil's structure-activity relationship, for ensuring the stereochemical purity of the active pharmaceutical ingredient, and for identifying any potential off-target effects or even novel therapeutic activities of the other isomers.

Quantitative In-vitro Activity of Tadalafil Isomers

While comprehensive in-vitro studies directly comparing the four isomers are limited in the public domain, available data consistently indicate that the (6R, 12aR) configuration is essential for potent PDE5 inhibition. The (6R, 12aR) isomer is reported to have the most potent inhibitory activity against phosphodiesterase-type-5[1]. One study noted that besides the active (6R, 12aR) isomer, only (-)-trans-tadalafil, identified as the (6R, 12aS) stereoisomer, exhibits some PDE5 inhibitory activity[2][3]. Another source describes ent-Tadalafil, the (6S, 12aS) enantiomer, as an inactive cis-enantiomer of the (6R, 12aS) compound[4].

For the active (6R, 12aR)-Tadalafil, several in-vitro studies have established its high potency for PDE5, with reported IC50 values of 1.2 nM and 1.8 nM[4].

Table 1: Summary of In-vitro PDE5 Inhibitory Activity of Tadalafil Isomers

IsomerConfigurationPDE5 Inhibitory ActivityReported IC50 (nM)
Tadalafil(6R, 12aR)Potent Inhibitor1.2 - 1.8[4]
ent-Tadalafil(6S, 12aS)InactiveNot Reported
Diastereomer 1(6R, 12aS)Some ActivityNot Reported
Diastereomer 2(6S, 12aR)Not ReportedNot Reported

Note: The lack of reported quantitative data for three of the four isomers underscores a significant gap in the current scientific literature.

Experimental Protocols

The methodologies employed in the in-vitro assessment of Tadalafil and its isomers are crucial for obtaining reliable and reproducible data. The following sections detail the typical experimental protocols for chiral separation and in-vitro PDE5 inhibition assays.

Chiral Separation of Tadalafil Isomers by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the separation and quantification of the four stereoisomers of Tadalafil.

Table 2: Example HPLC Protocol for Chiral Separation of Tadalafil Isomers

ParameterSpecification
Column Chiralpak AD
Mobile Phase Hexane–isopropyl alcohol (1:1, v/v)
Detection UV at 220 nm
Flow Rate Not specified
Temperature Not specified
Outcome Baseline chiral separation of the four isomers within 30 minutes.[5]

This method allows for the determination of the enantiomeric and diastereomeric purity of Tadalafil samples. The limits of quantitation have been reported as 0.60, 0.90, 1.20, and 1.80 ng for the (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR) isomers, respectively[5].

In-vitro Phosphodiesterase 5 (PDE5) Inhibition Assay

The following outlines a general protocol for determining the inhibitory activity of Tadalafil isomers against the PDE5 enzyme.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - PDE5 Enzyme - cGMP Substrate - Tadalafil Isomers incubation Incubate PDE5 with Tadalafil Isomers reagents->incubation assay_buffer Prepare Assay Buffer assay_buffer->incubation add_cgmp Add cGMP to Initiate Reaction incubation->add_cgmp stop_reaction Stop Reaction add_cgmp->stop_reaction detect_product Detect Product (e.g., GMP) via Luminescence/Fluorescence stop_reaction->detect_product data_analysis Calculate % Inhibition detect_product->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Workflow for a typical in-vitro PDE5 inhibition assay.

Detailed Steps:

  • Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme and the substrate, cyclic guanosine monophosphate (cGMP), are prepared in an appropriate assay buffer.

  • Compound Dilution: A dilution series of each Tadalafil isomer is prepared.

  • Incubation: The PDE5 enzyme is pre-incubated with varying concentrations of the test isomers for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.

  • Reaction Termination: After a specific incubation time, the reaction is terminated.

  • Detection: The amount of remaining cGMP or the product (GMP) is quantified using methods such as luminescence-based assays, fluorescence polarization, or radioimmunoassay.

  • Data Analysis: The percentage of enzyme inhibition for each isomer concentration is calculated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Signaling Pathway of Tadalafil

The primary mechanism of action for (6R, 12aR)-Tadalafil is the inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

signaling_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Tadalafil Tadalafil Isomers Tadalafil->PDE5 inhibit Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

The NO/cGMP signaling pathway and the role of Tadalafil.

This pathway is crucial for smooth muscle relaxation, particularly in the corpus cavernosum, leading to its therapeutic effect in erectile dysfunction. While this pathway is well-established for the active (6R, 12aR)-Tadalafil, the extent to which the other isomers interact with and modulate this or other signaling pathways remains largely unexplored.

Future Directions and Conclusion

The available in-vitro data on Tadalafil isomers, while limited, strongly suggest that the (6R, 12aR) stereochemistry is paramount for high-affinity binding and potent inhibition of PDE5. However, the lack of comprehensive, comparative studies on all four isomers represents a significant knowledge gap.

Future research should focus on:

  • Systematic In-vitro Profiling: Conducting head-to-head comparisons of all four isomers against a panel of phosphodiesterases (PDE1-11) to determine their potency and selectivity.

  • Binding Studies: Performing kinetic and binding assays to elucidate the specific interactions of each isomer with the active site of PDE5.

  • Cell-based Assays: Utilizing relevant cell lines to investigate the functional consequences of PDE5 inhibition by each isomer and to screen for potential off-target effects.

  • In-vitro Metabolism: Investigating the metabolic stability and potential for stereochemical inversion of the isomers in liver microsomes.

A thorough in-vitro characterization of all Tadalafil isomers is not only of academic interest but also has important implications for drug manufacturing, quality control, and the potential discovery of novel pharmacological activities. This guide serves as a foundational resource for researchers embarking on such investigations, summarizing the current state of knowledge and providing a roadmap for future studies.

References

Methodological & Application

Application Note: Chiral Separation of Tadalafil Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The Tadalafil molecule contains two chiral centers, resulting in the potential for four stereoisomers: (6R, 12aR), (6R, 12aS), (6S, 12aR), and (6S, 12aS). As stereoisomers can exhibit different pharmacological and toxicological profiles, the development of robust analytical methods for their separation and quantification is crucial for quality control and regulatory compliance in the pharmaceutical industry. This application note provides a detailed protocol for the chiral separation of Tadalafil isomers using High-Performance Liquid Chromatography (HPLC).

Principle

The method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and enabling their separation. A normal-phase mobile system is employed to achieve optimal resolution. Detection is performed using UV spectrophotometry.

Data Summary

The following tables summarize the key chromatographic parameters and quantitative data for the chiral separation of Tadalafil isomers based on established methods.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak ADLux 5 µm Amylose-1
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (1:1, v/v)[1][2]Hexane:Isopropanol (50:50, v/v)[3]
Flow Rate 0.75 mL/min[3]1.0 mL/min
Detection Wavelength 220 nm[1][2]222 nm[3][4]
Column Temperature Ambient30 °C[3][4]
Injection Volume 10 µL20 µL[4]

Table 2: Quantitative Data for Tadalafil Isomer Separation

IsomerRetention Time (min) - Approx.Resolution (Rs)Limit of Quantitation (ng)
(6R, 12aS)~10> 2.0[1][2]0.60[1][2][5]
(6R, 12aR) - Tadalafil~12> 2.0[1][2]0.90[1][2][5]
(6S, 12aS)~18> 2.0[1][2]1.20[1][2][5]
(6S, 12aR)~22> 2.0[1][2]1.80[1][2][5]

Note: Retention times are approximate and can vary based on the specific HPLC system, column condition, and exact mobile phase composition.

Experimental Protocol

This protocol provides a detailed methodology for the chiral separation of Tadalafil isomers.

Materials and Reagents
  • Tadalafil Reference Standard and its isomers ((6R, 12aS), (6S, 12aR), (6S, 12aS))

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium Hydroxide (1.0 M in Methanol)

  • Trifluoroacetic Acid (TFA)

  • Deionized Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Chiral Column: Chiralpak AD (250 x 4.6 mm, 5 µm) or Lux 5 µm Amylose-1 (150 x 4.6 mm, 5 µm)

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Solutions

3.1. Mobile Phase Preparation

  • Prepare the mobile phase by mixing Hexane and Isopropanol in a 1:1 (v/v) ratio.[1][2]

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

3.2. Diluent Preparation

  • Prepare the diluent by mixing Hexanes, Isopropanol, and Acetonitrile in a 40:40:20 (v/v/v) ratio.[3]

3.3. Standard Stock Solution Preparation (0.5 mg/mL)

  • Accurately weigh about 25 mg of Tadalafil reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

3.4. System Suitability Solution (Generation of Isomers)

  • To generate the Tadalafil isomers for system suitability testing, dissolve 25 mg of Tadalafil in 40 mL of diluent in a 50 mL volumetric flask.[3]

  • Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol and let the solution stand at room temperature for 20 minutes. This condition facilitates the epimerization of Tadalafil.[3]

  • Add 1.0 mL of Trifluoroacetic Acid to neutralize the base and then dilute to the 50 mL mark with the diluent.[3]

3.5. Working Standard Solution

  • Prepare a working standard solution of Tadalafil at a suitable concentration (e.g., 0.0125 mg/mL) by diluting the Standard Stock Solution with the mobile phase.

HPLC Method Parameters
  • Column: Chiralpak AD (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (1:1, v/v)[1][2]

  • Flow Rate: 0.75 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm[1][2]

  • Injection Volume: 10 µL

  • Run Time: Approximately 30 minutes to ensure elution of all four isomers.[1][2]

System Suitability
  • Inject the System Suitability Solution.

  • The resolution between any two adjacent peaks should be not less than 2.0.[1][2]

  • The relative standard deviation (RSD) for replicate injections of the Tadalafil peak should be not more than 2.0%.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution to verify the performance of the chromatographic system.

  • Inject the Working Standard Solution.

  • Inject the sample solutions.

  • Identify the peaks of the Tadalafil isomers based on their retention times relative to the standard.

  • Integrate the peak areas and calculate the amount of each isomer in the sample.

Workflow and Pathway Diagrams

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Method Setup prep_mobile_phase Prepare Mobile Phase (Hexane:IPA 1:1) start->prep_mobile_phase prep_diluent Prepare Diluent (Hexane:IPA:ACN) start->prep_diluent prep_standards Prepare Standard and System Suitability Solutions start->prep_standards equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_sst Inject System Suitability Solution inject_blank->inject_sst inject_sample Inject Sample Solution inject_sst->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Identify and Integrate Peaks acquire_data->integrate_peaks calculate Calculate Isomer Content integrate_peaks->calculate end_node End: Report Results calculate->end_node

Caption: Experimental workflow for the chiral HPLC separation of Tadalafil isomers.

Caption: Relationship between Tadalafil and its stereoisomers.

References

Application Notes and Protocols for the Analysis of cis-ent-Tadalafil in Bulk Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] The manufacturing process of tadalafil can result in the formation of several stereoisomers, including the cis-ent-Tadalafil ((6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione).[3] As impurities can affect the efficacy and safety of the final drug product, regulatory agencies require stringent control over their levels.[4] These application notes provide detailed protocols for the analysis of this compound in bulk drug samples using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), ensuring the quality and purity of the API.

Mechanism of Action: Tadalafil as a PDE5 Inhibitor

Tadalafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[4][5] In the corpus cavernosum of the penis, nitric oxide (NO) is released during sexual stimulation, which activates the enzyme guanylate cyclase. This leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, tadalafil increases the intracellular concentration of cGMP, thereby enhancing the erectile response.[4]

Tadalafil_Mechanism cluster_0 Physiological Process of Erection cluster_1 Tadalafil's Point of Intervention Sexual\nStimulation Sexual Stimulation Nitric Oxide\n(NO) Release Nitric Oxide (NO) Release Sexual\nStimulation->Nitric Oxide\n(NO) Release Guanylate Cyclase\nActivation Guanylate Cyclase Activation Nitric Oxide\n(NO) Release->Guanylate Cyclase\nActivation GTP to cGMP GTP to cGMP Guanylate Cyclase\nActivation->GTP to cGMP Increased cGMP\nLevels Increased cGMP Levels GTP to cGMP->Increased cGMP\nLevels Smooth Muscle\nRelaxation Smooth Muscle Relaxation Increased cGMP\nLevels->Smooth Muscle\nRelaxation PDE5 PDE5 Enzyme Increased cGMP\nLevels->PDE5 degrades Increased\nBlood Flow Increased Blood Flow Smooth Muscle\nRelaxation->Increased\nBlood Flow Erection Erection Increased\nBlood Flow->Erection Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Tadalafil's inhibition of the PDE5 enzyme.

Analytical Methods for this compound Quantification

The accurate quantification of this compound and other isomers in bulk tadalafil is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, offering high resolution and sensitivity.[4][6][7] Additionally, quantitative ¹H-NMR (qNMR) spectroscopy presents a powerful alternative that does not require a reference standard for the analyte.[8][9]

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the chiral separation and quantification of tadalafil and its isomers.[6][7] These methods typically utilize a chiral stationary phase to achieve separation of the enantiomers and diastereomers.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Tadalafil Bulk Sample B Dissolve in Dilution Solvent A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.2 µm PTFE filter C->D E Inject Sample into HPLC System D->E F Chromatographic Separation on Chiral Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Quantify this compound using Calibration Curve H->I

General workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is a composite of established methods for the chiral separation of tadalafil isomers.[6][7]

1. Materials and Reagents:

  • Tadalafil bulk drug sample

  • This compound reference standard

  • Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Dilution Solvent: A mixture of water, acetonitrile, and acetic acid in appropriate ratios.

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: Chiralpak AD column or Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm).[6][7]

3. Chromatographic Conditions:

ParameterMethod 1 (Isocratic)[6]Method 2 (Gradient)[7]
Column Chiralpak ADLux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Hexane:Isopropyl alcohol (1:1, v/v)Gradient of Water, Acetonitrile, and Acetic Acid
Flow Rate 1.0 mL/min0.40 mL/min
Detection Wavelength 220 nm285 nm
Column Temperature Ambient30.0°C
Injection Volume 10 µL10.0 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the dilution solvent to obtain a known concentration.

  • Sample Solution: Accurately weigh approximately 20.0 mg of the Tadalafil bulk drug sample and transfer it to a 100 mL volumetric flask.[10] Add about 50 mL of the dilution solvent and sonicate for 30 minutes to ensure complete dissolution.[10] Dilute to the mark with the dilution solvent and mix well.[10]

  • Filtration: Filter the sample solution through a 0.2 µm chemical-resistant PTFE membrane filter before injection.[10]

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the concentration of this compound in the bulk drug sample by comparing its peak area with that of the standard.

Quantitative Data Summary for HPLC Methods:

ParameterMethod 1[6]Method 2[7][11]
Limit of Quantitation (LOQ) 1.20 ng0.10 µg/mL
Limit of Detection (LOD) Not explicitly stated, but quantitation limit is low0.06 µg/mL
Linearity Range Not explicitly stated0.10 - 4.0 µg/mL (for isomers)
Correlation Coefficient (r²) Not explicitly stated0.999
Resolution between isomers > 2.0> 2.3
Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[8] An internal standard with a known purity is used for quantification.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing A_qnmr Accurately weigh Tadalafil and Internal Standard B_qnmr Dissolve in Deuterated Solvent (DMSO-d6) A_qnmr->B_qnmr C_qnmr Transfer to NMR Tube B_qnmr->C_qnmr D_qnmr Acquire ¹H-NMR Spectrum C_qnmr->D_qnmr E_qnmr Select and Integrate Characteristic Signals D_qnmr->E_qnmr F_qnmr Calculate Purity of Tadalafil E_qnmr->F_qnmr

General workflow for qNMR analysis of Tadalafil.

Detailed qNMR Protocol

This protocol is based on a validated method for the determination of tadalafil in bulk drugs.[8][9]

1. Materials and Reagents:

  • Tadalafil bulk drug sample

  • 2,4-dinitrotoluene (Internal Standard)

  • Dimethylsulfoxide-d₆ (DMSO-d₆)

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation:

  • Accurately weigh a specific amount of the Tadalafil bulk drug sample and the internal standard (2,4-dinitrotoluene) into a vial.

  • Dissolve the mixture in a precise volume of DMSO-d₆.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition:

  • Acquire the ¹H-NMR spectrum. Key signals for quantification are at δ 5.91 ppm for tadalafil and δ 8.72, 8.45, and 7.82 ppm for 2,4-dinitrotoluene.[8]

5. Data Analysis:

  • Integrate the area of the characteristic signals for both tadalafil and the internal standard.

  • The purity of tadalafil can be calculated using the following formula:

    Purity (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ * 100

    Where:

    • Iₓ and Iₛₜ are the integral values of the signals for tadalafil and the internal standard, respectively.

    • Nₓ and Nₛₜ are the number of protons corresponding to the integrated signals of tadalafil and the internal standard.

    • Mₓ and Mₛₜ are the molar masses of tadalafil and the internal standard.

    • mₓ and mₛₜ are the masses of the tadalafil sample and the internal standard.

    • Pₛₜ is the purity of the internal standard.

Quantitative Data Summary for qNMR Method:

ParameterValue[8][9]
Internal Standard 2,4-dinitrotoluene
Solvent DMSO-d₆
Accuracy (Recovery) 99.06% - 100.71%
Precision (%RSD) 1.40% - 1.81%
Limit of Quantitation (LOQ) 4.82 mg·mL⁻¹ (with S/N > 1265)

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in bulk drug samples. The choice between HPLC and qNMR will depend on the specific requirements of the analysis and the available instrumentation. HPLC, particularly with a chiral stationary phase, offers excellent separation of stereoisomers and high sensitivity. qNMR provides a powerful, direct method for purity assessment without the need for an analyte-specific reference standard. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of tadalafil.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Tadalafil and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION: Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The presence of impurities in the drug substance can affect its efficacy and safety. Therefore, a reliable analytical method for the separation and quantification of Tadalafil and its potential impurities is crucial for quality control.

This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Tadalafil and its related substances. The method is demonstrated to be specific, accurate, precise, and robust for its intended purpose.

ANALYTICAL METHOD

A gradient RP-HPLC method was developed to achieve optimal separation of Tadalafil from its known impurities and degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 35°C[1]
Detection Wavelength 285 nm[1]
Injection Volume 10 µL
Run Time 45 minutes

Table 1: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
107030
303070
353070
367030
457030

METHOD VALIDATION

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability:

System suitability was established by injecting six replicate injections of a standard solution containing Tadalafil and its known impurities. The results are summarized in Table 2.

Table 2: System Suitability Results

ParameterTadalafilImpurity AImpurity BImpurity CImpurity DImpurity EImpurity FImpurity G
Retention Time (min) ~15.2~12.8~13.5~14.1~16.5~10.2~18.1~11.5
Tailing Factor 1.11.21.11.21.31.11.21.1
Theoretical Plates >5000>4500>4800>4600>5200>4000>5500>4200
%RSD of Peak Area <1.0<1.5<1.5<1.5<1.5<1.5<1.5<1.5

Specificity (Forced Degradation):

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Tadalafil was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results showed significant degradation under acidic and basic conditions, with minor degradation under oxidative conditions. No significant degradation was observed under thermal and photolytic stress. The method was able to separate the degradation products from the main Tadalafil peak, confirming its specificity. A novel degradation product was observed under acidic conditions.[2][3]

Table 3: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 60°C, 10h) ~15%Major degradation product observed.[4]
Base Hydrolysis (1N NaOH, 60°C, 10h) ~10%Two major degradation products observed.[4]
Oxidative (3% H2O2, RT, 48h) ~5%Minor degradation products observed.[4]
Thermal (120°C, 48h) <1%No significant degradation.[4]
Photolytic (UV light, 48h) <1%No significant degradation.[4]

Linearity:

The linearity of the method was evaluated by analyzing a series of solutions containing Tadalafil and its impurities at different concentrations. The correlation coefficient (r²) for all components was greater than 0.999.

Table 4: Linearity Data

CompoundRange (µg/mL)Correlation Coefficient (r²)
Tadalafil 1 - 1500.9998
Impurity A 0.1 - 50.9995
Impurity B 0.1 - 50.9996
Impurity C 0.1 - 50.9994
Impurity D 0.1 - 50.9997
Impurity E 0.1 - 50.9995
Impurity F 0.1 - 50.9996
Impurity G 0.1 - 50.9995

Accuracy and Precision:

The accuracy of the method was determined by recovery studies, spiking a placebo with known amounts of Tadalafil and its impurities at three concentration levels. The mean recovery was between 98.0% and 102.0%. The precision of the method was evaluated by analyzing six replicate samples, and the relative standard deviation (%RSD) was found to be less than 2.0% for all components.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ for Tadalafil and its impurities were determined based on the signal-to-noise ratio and are presented in Table 5.

Table 5: LOD and LOQ Data

CompoundLOD (µg/mL)LOQ (µg/mL)
Tadalafil 0.050.15
Impurities ~0.03~0.1

Robustness:

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition. The method was found to be robust, with no significant impact on the results.

PROTOCOLS

3.1. Preparation of Solutions

Standard Stock Solution (1000 µg/mL of Tadalafil): Accurately weigh about 25 mg of Tadalafil reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

Impurity Stock Solution (100 µg/mL of each impurity): Accurately weigh about 2.5 mg of each impurity reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

Working Standard Solution (100 µg/mL of Tadalafil and 1 µg/mL of each impurity): Pipette 5 mL of the Standard Stock Solution and 0.5 mL of the Impurity Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation: Accurately weigh and transfer a quantity of the sample equivalent to 100 mg of Tadalafil into a 100 mL volumetric flask. Add about 70 mL of the diluent (acetonitrile:water, 50:50 v/v) and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter a portion of the solution through a 0.45 µm syringe filter.

3.2. Chromatographic Procedure

Inject the blank (diluent), working standard solution, and the sample solution into the chromatograph. Record the chromatograms and calculate the percentage of each impurity in the sample.

VISUALIZATIONS

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis S1 Weigh Tadalafil Sample S2 Dissolve in Diluent S1->S2 S3 Sonicate & Dilute S2->S3 S4 Filter S3->S4 H3 Inject Sample S4->H3 St1 Prepare Standard & Impurity Stock Solutions St2 Prepare Working Standard Solution St1->St2 H2 Inject Standard St2->H2 H1 Inject Blank H1->H2 H2->H3 D1 Integrate Peaks H3->D1 D2 Identify Impurities D1->D2 D3 Quantify Impurities D2->D3 D4 Generate Report D3->D4 Validation Method Analytical Method Validation Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability

References

Synthesis of cis-ent-Tadalafil: A Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document provides a detailed protocol for the synthesis of cis-ent-Tadalafil, the (6S, 12aR) enantiomer of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. The synthesis is crucial for the preparation of a reference standard for analytical and quality control purposes in the pharmaceutical industry. The described methodology commences with L-tryptophan methyl ester and piperonal, proceeding through a stereoselective Pictet-Spengler reaction to form the key cis-(1S, 3R)-tetrahydro-β-carboline intermediate. Subsequent chloroacetylation and cyclization with methylamine afford the final product. This application note includes a comprehensive experimental protocol, tabulated analytical data, and graphical representations of the synthetic pathway and workflow to guide researchers in the successful synthesis and characterization of this compound.

Introduction

Tadalafil, marketed under the brand name Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The active pharmaceutical ingredient (API) is the (6R, 12aR) diastereomer. The control of stereoisomeric impurities is a critical aspect of drug development and manufacturing. This compound, the (6S, 12aR) enantiomer, is a potential impurity and therefore, the availability of a pure reference standard is essential for the development and validation of analytical methods to ensure the quality and safety of Tadalafil drug products.

The synthesis of Tadalafil and its isomers typically involves the Pictet-Spengler reaction between a tryptophan derivative and an aldehyde.[1][2] To obtain the desired stereochemistry of this compound, the synthesis starts with L-tryptophan methyl ester. The critical step is the stereoselective formation of the cis-(1S, 3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester intermediate. This is followed by the construction of the piperazinedione ring to yield the final product.

Synthetic Scheme

The overall synthetic route to this compound is depicted below.

Synthesis_Pathway L_Trp L-Tryptophan Methyl Ester Intermediate cis-(1S, 3R)-Tetrahydro- β-carboline Intermediate L_Trp->Intermediate Pictet-Spengler Reaction 1 Piperonal Piperonal Piperonal->Intermediate Chloroacetylated N-Chloroacetylated Intermediate Intermediate->Chloroacetylated Chloroacetylation 2 cis_ent_Tadalafil This compound ((6S, 12aR)-Tadalafil) Chloroacetylated->cis_ent_Tadalafil Cyclization with Methylamine 3

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of cis-(1S, 3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester

The Pictet-Spengler reaction is employed to synthesize the key tetrahydro-β-carboline intermediate. Stereoselectivity can be influenced by the choice of acid catalyst and reaction conditions.

Procedure:

  • To a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cis-(1S, 3R) isomer.

Step 2: Synthesis of Methyl (1S, 3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Procedure:

  • Dissolve the cis-(1S, 3R)-tetrahydro-β-carboline intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool the solution to 0 °C.

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-chloroacetylated intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound ((6S, 12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)

Procedure:

  • Dissolve the crude N-chloroacetylated intermediate (1 equivalent) in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an excess of aqueous methylamine solution (e.g., 40% solution, 5-10 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Experimental Workflow

Workflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Chloroacetylation cluster_step3 Step 3: Cyclization s1_start Mix L-Tryptophan Methyl Ester HCl, Piperonal, and Catalyst s1_react Stir at Room Temperature (24-48h) s1_start->s1_react s1_quench Quench with NaHCO3 s1_react->s1_quench s1_extract Extract with Organic Solvent s1_quench->s1_extract s1_purify Purify by Column Chromatography s1_extract->s1_purify s1_product cis-(1S, 3R)-Tetrahydro- β-carboline Intermediate s1_purify->s1_product s2_start Dissolve Intermediate in Solvent s1_product->s2_start s2_react Add Base and Chloroacetyl Chloride at 0°C s2_start->s2_react s2_workup Wash with Water and Brine s2_react->s2_workup s2_product N-Chloroacetylated Intermediate s2_workup->s2_product s3_start Dissolve N-Chloroacetylated Intermediate s2_product->s3_start s3_react Add Methylamine and Reflux (4-6h) s3_start->s3_react s3_workup Work-up and Extraction s3_react->s3_workup s3_purify Purify by Chromatography or Recrystallization s3_workup->s3_purify s3_final This compound s3_purify->s3_final

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
ParameterValueReference
Molecular Formula C₂₂H₁₉N₃O₄[3]
Molecular Weight 389.41 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 287-289 °C[4]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 11.02 (s, 1H, indole-NH), 7.50 (d, J=8.0 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.06 (t, J=7.6 Hz, 1H), 6.98 (t, J=7.6 Hz, 1H), 6.85 (s, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.65 (dd, J=8.0, 1.6 Hz, 1H), 6.13 (s, 1H), 5.92 (s, 2H), 4.25 (d, J=16.8 Hz, 1H), 4.08 (dd, J=11.2, 4.0 Hz, 1H), 3.55 (d, J=16.8 Hz, 1H), 3.20 (dd, J=15.2, 4.0 Hz, 1H), 2.90 (s, 3H), 2.85 (dd, J=15.2, 11.2 Hz, 1H)[5]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 166.5, 165.9, 147.2, 146.3, 136.1, 133.2, 127.8, 125.8, 121.2, 120.8, 119.0, 118.2, 111.4, 108.5, 108.2, 106.9, 101.2, 57.8, 55.6, 49.8, 33.7, 26.5[5]
Mass Spectrum (ESI-MS) m/z 390.1 [M+H]⁺[6][7]

Note: NMR data can show slight variations depending on the solvent and instrument used. The provided data is representative.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of this compound. The chemical shifts and coupling constants should be consistent with the assigned structure.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the synthesized compound. The observed molecular ion peak should correspond to the calculated molecular weight.

  • High-Performance Liquid Chromatography (HPLC): The purity of the synthesized this compound should be determined by HPLC. A suitable chromatographic method should be developed to separate this compound from starting materials, intermediates, and other potential isomers.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound as a reference standard. The described three-step synthesis is robust and allows for the preparation of the desired (6S, 12aR) enantiomer with good purity. The provided analytical data and graphical representations will aid researchers in the successful execution of the synthesis and characterization of this important reference material for the pharmaceutical industry.

References

Protocol for chiral separation of cis and trans Tadalafil isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction and pulmonary arterial hypertension, possesses two chiral centers, resulting in four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). These isomers, which can be categorized as two pairs of enantiomers (cis and trans), may exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods for their chiral separation is crucial for quality control, drug development, and ensuring patient safety.[1][2] This application note provides a detailed protocol for the chiral separation of tadalafil isomers using High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Separation

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment.[3] This is typically achieved in HPLC by using a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stability, which in turn results in different retention times and allows for their separation.[3]

Experimental Protocols

This section details two established HPLC methods for the chiral separation of tadalafil isomers.

Method 1: Normal-Phase HPLC with Chiralpak AD Column

This method achieves baseline chiral separation of all four tadalafil isomers within 30 minutes.[1][4]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiralpak AD column (specifications to be detailed by the user's available column)

  • Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Tadalafil reference standards for all four isomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR)

Chromatographic Conditions:

ParameterCondition
Stationary Phase Chiralpak AD
Mobile Phase Hexane : Isopropyl Alcohol (1:1, v/v)[1][4]
Flow Rate 0.5 - 1.0 mL/min (optimized for system pressure)[4]
Temperature 20 - 45°C[4]
Detection UV at 220 nm[1][4]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the tadalafil isomer reference standards in the mobile phase. Further dilute to a suitable concentration for analysis.

  • Tablet Sample:

    • Weigh and finely powder a representative number of tadalafil tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of tadalafil and transfer it to a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Method 2: Reversed-Phase HPLC with Lux Cellulose-3 Column

This method provides a stereoselective separation of tadalafil and its enantiomer and two diastereomers.[6]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Lux Cellulose-3 column (150 mm x 4.6 mm, 3 µm)[6]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

  • Tadalafil reference standards

Chromatographic Conditions:

ParameterCondition
Stationary Phase Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)[6]
Mobile Phase Gradient elution with varying compositions of water, acetonitrile, and acetic acid[6]
Flow Rate 0.40 mL/min[6]
Temperature 30.0°C[6]
Detection UV at 285 nm[6]
Injection Volume 10.0 µL[6]

Sample Preparation:

  • Standard and Sample solutions should be prepared in a suitable diluent, typically a mixture of the mobile phase components.

Data Presentation

The following tables summarize the quantitative data obtained from the described methods.

Table 1: Performance Data for Chiralpak AD Method [1][4]

IsomerRetention Time (min)Resolution (Rs)Limit of Quantitation (ng)
(6R, 12aS)-> 2.00.60
(6R, 12aR)-> 2.00.90
(6S, 12aS)-> 2.01.20
(6S, 12aR)--1.80

Retention times are column and system dependent and should be determined experimentally.

Table 2: Performance Data for Lux Cellulose-3 Method [6]

ParameterValue
Resolution between any two isomers > 2.3
Limit of Detection (LOD) 0.06 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL
Linearity Range (Tadalafil) 0.10 - 400 µg/mL
Linearity Range (Isomers) 0.10 - 4.0 µg/mL
Correlation Coefficient (r²) 0.999

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of tadalafil isomers by HPLC.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solutions injection Inject Sample/Standard prep_standard->injection 10 µL prep_sample Prepare Sample Solutions (e.g., Tablets) prep_sample->injection 10 µL prep_mobile Prepare Mobile Phase hplc_system HPLC System with Chiral Column prep_mobile->hplc_system separation Isocratic or Gradient Elution injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis report Generate Report (Resolution, Purity, etc.) analysis->report

Caption: Workflow for HPLC-based chiral separation of tadalafil isomers.

Conclusion

The described HPLC methods provide effective means for the chiral separation of tadalafil cis and trans isomers. The choice of method and chiral stationary phase will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the nature of the sample matrix. Proper method validation is essential to ensure the accuracy, precision, and reliability of the results for quality control and regulatory purposes.

References

Application of NMR Spectroscopy for the Characterization of cis-ent-Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Tadalafil, the active pharmaceutical ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Its structure contains two chiral centers, giving rise to four possible stereoisomers. The commercially available drug is the (6R,12aR) diastereomer. cis-ent-Tadalafil, with the (6S,12aR) configuration, is a diastereomer of tadalafil.[2] As stereoisomers can exhibit different pharmacological and toxicological profiles, their unambiguous identification and characterization are critical in drug development and quality control.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about chemical structure and stereochemistry.[4] This document outlines the application of various NMR techniques for the comprehensive characterization of this compound.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the molecular structure. Through-bond scalar couplings (J-couplings) between neighboring nuclei provide information about connectivity, while through-space interactions, observed in Nuclear Overhauser Effect Spectroscopy (NOESY), reveal the spatial proximity of protons, which is crucial for determining stereochemistry.[5] Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[6][7]

I. Quantitative and Structural NMR Data

Due to the limited availability of specific experimental NMR data for this compound in the public domain, the following tables present expected chemical shifts. These are based on the known data for tadalafil and general principles of NMR spectroscopy. The key differences between the diastereomers would be most apparent in the chemical shifts and coupling constants of the protons at the chiral centers and their neighbors, as well as in through-space NOE correlations.

Table 1: Expected ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
Aromatic Protons7.0 - 8.0m-
-CH (Piperazinedione ring)~4.0 - 4.5m-
-CH₂ (Piperazinedione ring)~3.0 - 3.5m-
-NH (Indole)~10.5s-
Methylenedioxy (-O-CH₂-O-)~5.9s-
N-CH₃~2.8s-

Table 2: Expected ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~165 - 170
Aromatic/Indole Carbons~110 - 140
Methylenedioxy (-O-CH₂-O-)~101
Chiral Carbons (-CH-)~50 - 60
Piperazinedione Carbons (-CH₂-)~40 - 50
N-CH₃~30 - 35

II. Experimental Protocols

A. Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the this compound sample for ¹H NMR or 50-75 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is known for its excellent solvating power for tadalafil and its analogs.[4]

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the clear solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

    • For complete structural assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]

    • Calibrate the ¹³C spectrum using the DMSO-d₆ solvent signal at 39.52 ppm.[4]

    • Integrate the signals in the ¹H spectrum and pick all relevant peaks in both spectra for analysis.

B. Protocol for NOESY/ROESY Analysis for Stereochemistry Determination

  • Sample Preparation:

    • Prepare the sample as described in the protocol for ¹H and ¹³C NMR analysis. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments are crucial for differentiating between cis and trans isomers by identifying protons that are close in space.[3][5]

    • Optimize the mixing time to observe the desired NOE cross-peaks.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions, zero-filling, and Fourier transformation.

    • Analyze the resulting 2D spectrum for cross-peaks, which indicate spatial proximity between protons.

    • The presence or absence of specific cross-peaks between protons on the two stereocenters and adjacent groups will allow for the unambiguous assignment of the cis or trans relative stereochemistry.

C. Protocol for Quantitative NMR (qNMR) Analysis

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., 2,4-dinitrotoluene or dimethyl terephthalate) into the same vial.[6][8] The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of DMSO-d₆.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters that ensure complete relaxation of all protons, which is critical for accurate quantification. This typically involves a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.[8]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150) for accurate integration.[9]

  • Data Processing and Calculation:

    • Process the spectrum as described for ¹H NMR.

    • Carefully integrate a well-resolved signal of the analyte (this compound) and a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

III. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_results Final Characterization prep Weighing of this compound and Internal Standard (for qNMR) dissolve Dissolution in Deuterated Solvent (DMSO-d6) prep->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1d 1D NMR: ¹H and ¹³C Spectra transfer->acq_1d acq_qnmr Quantitative ¹H NMR (qNMR) transfer->acq_qnmr acq_2d_struct 2D NMR for Structure: COSY, HSQC, HMBC acq_1d->acq_2d_struct proc_1d Processing of 1D Spectra: FT, Phasing, Baseline Correction, Calibration acq_1d->proc_1d acq_2d_stereo 2D NMR for Stereochemistry: NOESY/ROESY acq_2d_struct->acq_2d_stereo proc_2d Processing of 2D Spectra acq_2d_struct->proc_2d acq_2d_stereo->proc_2d analysis_quant Purity Calculation acq_qnmr->analysis_quant analysis_struct Structural Elucidation: Connectivity and Atom Assignment proc_1d->analysis_struct proc_2d->analysis_struct analysis_stereo Stereochemical Assignment proc_2d->analysis_stereo analysis_struct->analysis_stereo result Complete Structural and Stereochemical Characterization of this compound and Purity Assessment analysis_stereo->result analysis_quant->result

Overall workflow for NMR characterization of this compound.

noesy_workflow cluster_input Input cluster_exp NOESY Experiment cluster_analysis Data Analysis cluster_output Output sample Prepared NMR Sample of This compound acq Acquire 2D NOESY Spectrum sample->acq proc Process 2D Data acq->proc crosspeaks Identify NOE Cross-peaks proc->crosspeaks correlation Correlate Cross-peaks with Proton-Proton Distances crosspeaks->correlation stereochem Unambiguous Assignment of Relative Stereochemistry (cis) correlation->stereochem

References

Application Note: Mass Spectrometry Analysis of Tadalafil and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] This mechanism of action leads to smooth muscle relaxation and increased blood flow, making Tadalafil a widely used medication for treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[2][4][5] Accurate and sensitive quantification of Tadalafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[6][7]

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for Tadalafil analysis due to its high sensitivity and selectivity.[1][6][8] However, the analysis is complicated by the presence of structural isomers, which may have different pharmacological activities and cannot always be distinguished by mass spectrometry alone.[9] This application note provides detailed protocols for the quantitative analysis of Tadalafil using UPLC-MS/MS, discusses its characteristic fragmentation patterns, and addresses the analytical challenges posed by its isomers.

Mechanism of Action: PDE5 Inhibition Signaling Pathway

Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from nerve terminals and endothelial cells in the corpus cavernosum.[4] NO activates the enzyme guanylate cyclase, which in turn stimulates the synthesis of cGMP from guanosine triphosphate (GTP).[2] The resulting increase in cGMP levels leads to the relaxation of smooth muscle in the penile arteries, increasing blood flow and causing an erection.[2][4] The enzyme PDE5 hydrolyzes cGMP to the inactive 5'-GMP, terminating the signal.[3] Tadalafil inhibits PDE5, preventing the breakdown of cGMP and thus enhancing the erectile response.[2][4]

Tadalafil_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) (from Nerve Terminals) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation (Vasodilation & Erection) cGMP->Relaxation Promotes PDE5 PDE5 Enzyme cGMP->PDE5 GMP 5'-GMP (Inactive) PDE5->GMP Degrades Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Tadalafil's Mechanism of Action

Mass Spectrometry Analysis

Fragmentation of Tadalafil

Under positive electrospray ionization (ESI), Tadalafil readily forms a protonated molecular ion [M+H]⁺ at m/z 390.3-390.4.[7][8][10] Collision-induced dissociation (CID) of this precursor ion results in a characteristic and stable product ion at m/z 268.1-268.3.[1][10][11] This major fragmentation corresponds to the neutral loss of the benzodioxole moiety.[12] Other common fragment ions that can be used for identification include m/z 135.[11][13] The transition of m/z 390.4 → 268.3 is most commonly used for quantification in Multiple Reaction Monitoring (MRM) mode due to its stability and intensity.[1][10]

Tadalafil_Fragmentation cluster_legend Legend Precursor Tadalafil [M+H]⁺ m/z 390.4 Fragment1 Product Ion m/z 268.3 Precursor->Fragment1 Fragment2 Product Ion m/z 135.0 Precursor->Fragment2 Loss Neutral Loss of Benzodioxole Moiety A Precursor Ion B Primary Fragment (Quantifier) C Secondary Fragment (Qualifier)

Tadalafil Fragmentation Pathway
Analysis of Isomers

Tadalafil has two chiral centers, leading to the possibility of four stereoisomers. The active pharmaceutical ingredient is the (6R, 12aR) isomer. Distinguishing between these isomers, particularly the cis and trans configurations, is a significant analytical challenge. High-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns are often identical for isomers, making them indistinguishable by mass alone.[9] Therefore, enantioselective separation using a chiral chromatography column is mandatory for the accurate identification and quantification of Tadalafil's specific stereoisomers.[9]

Quantitative UPLC-MS/MS Method: Protocol

This section details a validated protocol for the quantification of Tadalafil in human plasma, adapted from multiple established methods.[1][7][11][12]

Experimental Workflow

The general workflow involves sample preparation by protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.

Workflow start Plasma Sample (e.g., 100 µL) is Add Internal Standard (e.g., Sildenafil or Tadalafil-d3) start->is ppt Protein Precipitation (e.g., add 200 µL Acetonitrile) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (e.g., 13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS System supernatant->inject analysis Data Acquisition & Processing inject->analysis

Sample Preparation and Analysis Workflow
Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL polypropylene microtube.[6]

  • Add a known concentration of an internal standard (IS), such as Sildenafil or Tadalafil-d3.[1][7]

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.[6][8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000-15,000 rpm for 10-20 minutes at 4°C.[6][11]

  • Carefully transfer the clear supernatant to an HPLC autosampler vial for analysis.

UPLC-MS/MS Conditions

The following tables summarize typical instrument parameters for the analysis.

Table 1: UPLC and Mass Spectrometer Parameters

Parameter Setting Reference
UPLC System Waters ACQUITY UPLC I-Class or equivalent [1][6]
Analytical Column C18 Reversed-Phase (e.g., Shiseido C18, 100 x 2.1 mm, 2.7 µm) [1][8]
Mobile Phase Isocratic or Gradient mix of Acetonitrile and aqueous buffer (e.g., 2.0 mM Ammonium Acetate with 0.1% Formic Acid) [1][8]
Flow Rate 0.3 - 0.7 mL/min [1][11]
Column Temperature 40 - 45 °C [11][12]
Injection Volume 2 - 15 µL [11][14]
Mass Spectrometer Triple Quadrupole (e.g., AB SCIEX API 4000, Agilent 6410) [1][11]
Ionization Mode Positive Electrospray Ionization (ESI+) [8][11]
MRM Transitions Tadalafil: 390.4 → 268.3; Tadalafil-d3 (IS): 393.1 → 271.2; Sildenafil (IS): 475.3 → 283.3 [1][7][12]
Source Temp. 650 °C [8]
Ion Spray Voltage 5300 V [8]

| Dwell Time | 50 - 300 ms |[8][11] |

Performance Characteristics

The described UPLC-MS/MS methods are validated to be highly sensitive, accurate, and precise for the quantification of Tadalafil in biological matrices.

Table 2: Summary of Quantitative Performance Data

Parameter Performance Metric Reference
Linearity Range 0.5 - 1000 ng/mL [1][7][12]
Lower Limit of Quantification (LLOQ) 0.5 - 22.2 ng/mL [7][11][12]
Accuracy (% Relative Error) -3.2% to +4.1% (97.8% to 104.1% of nominal) [1][7][12]
Precision (% Relative Standard Deviation) < 8.4% (Intra- and Inter-day) [1][6]
Extraction Recovery 90.4% - 100.6% [1][7]

| Matrix Effect | Minimal (e.g., 98.5% - 103.2%) |[1][6] |

Conclusion

UPLC-MS/MS provides a robust, sensitive, and reliable platform for the quantitative analysis of Tadalafil in complex biological samples. The method, based on protein precipitation and MRM detection of the m/z 390.4 → 268.3 transition, demonstrates excellent performance characteristics suitable for high-throughput applications like pharmacokinetic and bioequivalence studies. While mass spectrometry is highly effective for quantifying Tadalafil, researchers must be aware of its limitations in distinguishing stereoisomers. For applications requiring isomeric specificity, the use of chiral chromatography is essential.

References

Application Note: Impurity Profiling of Tadalafil Using cis-ent-Tadalafil as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][2][3] The efficacy and safety of pharmaceutical products are directly linked to their purity. Regulatory bodies like the FDA and EMA enforce strict limits on impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4]

Impurity profiling is a critical aspect of drug development and quality control, ensuring that any substance other than the API is identified and quantified.[5] Tadalafil has several potential impurities that can arise during synthesis or degradation, including stereoisomers.[4][6][7] One such critical impurity is cis-ent-Tadalafil (CAS No: 171596-28-4), also known as Tadalafil EP Impurity C.[8][9][10] It is the (6S,12aR) diastereomer of Tadalafil, which is the (6R,12aR) diastereomer.[10] Due to its structural similarity to the active molecule, it is crucial to have a reliable analytical method to separate and quantify it from the main Tadalafil peak.

This application note provides a detailed protocol for the impurity profiling of Tadalafil, focusing on the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Tadalafil's Mechanism of Action

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme.[11] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to convert guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[1] The accumulation of cGMP leads to the relaxation of smooth muscles in the corpus cavernosum, increasing blood flow and resulting in an erection.[2] The PDE5 enzyme is responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil ensures elevated levels of cGMP, thus prolonging its effect.[1][11]

Tadalafil_Mechanism cluster_stimulus Physiological Cascade cluster_pde5 PDE5 Action cluster_drug Drug Intervention Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO triggers GC Guanylate Cyclase (Activated) NO->GC activates GTP GTP cGMP cGMP GTP:e->cGMP:w converts Relaxation Smooth Muscle Relaxation cGMP->Relaxation causes PDE5 PDE5 Enzyme cGMP->PDE5 substrate Erection Increased Blood Flow (Erection) Relaxation->Erection GMP Inactive GMP PDE5->GMP breaks down to Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Tadalafil inhibits PDE5, increasing cGMP levels for smooth muscle relaxation.

Experimental Workflow for Impurity Profiling

The general workflow for identifying and quantifying this compound in a drug sample involves sample preparation, chromatographic separation, data analysis, and reporting. This process ensures the method is suitable for its intended purpose (validation) and can be reliably used for routine quality control.

Impurity_Profiling_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Conclusion prep_std Prepare Reference Standards (Tadalafil, this compound) hplc HPLC Analysis (Chromatographic Separation) prep_std->hplc prep_sample Prepare Sample Solution (e.g., from Tablets) prep_sample->hplc system_suitability System Suitability Test (SST) hplc->system_suitability Check peak_integration Peak Identification & Integration system_suitability->peak_integration If Passes quantification Quantification of Impurities peak_integration->quantification validation Method Validation (Specificity, Linearity, Accuracy) quantification->validation reporting Reporting Results validation->reporting

Caption: Workflow for Tadalafil impurity profiling from sample preparation to reporting.

Protocols

Materials and Reagents
  • Tadalafil Reference Standard (RS)

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA)

  • Methanol (HPLC Grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system with a UV or DAD detector (e.g., Agilent 1120/1260 or similar)

  • Chromatographic Column: Phenyl-bonded silica gel column (e.g., Agilent Zorbax SB-phenyl, 250mm x 4.6mm, 5 µm)[12]

  • Analytical balance

  • Sonicator

Preparation of Solutions
  • Mobile Phase A: Water with 0.05% TFA.[12]

  • Mobile Phase B: Acetonitrile with 0.05% TFA.[12]

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (Tadalafil):

    • Accurately weigh about 25 mg of Tadalafil RS into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent. (Concentration: ~500 µg/mL).

  • Standard Stock Solution (this compound):

    • Accurately weigh about 5 mg of this compound RS into a 100 mL volumetric flask.

    • Add approximately 60 mL of diluent and sonicate to dissolve.

    • Cool and dilute to the mark with diluent. (Concentration: ~50 µg/mL).

  • System Suitability Solution (Spiked Standard):

    • Pipette 5 mL of the Tadalafil Standard Stock Solution into a 50 mL volumetric flask.

    • Add 5 mL of the this compound Standard Stock Solution.

    • Dilute to the mark with diluent. (Final concentration: ~50 µg/mL Tadalafil and ~5 µg/mL this compound).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 10 Tadalafil tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Tadalafil and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

    • Centrifuge a portion of the solution at 4000 RPM for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection. (Final concentration: ~500 µg/mL).

Chromatographic Conditions
ParameterCondition
Column Phenyl-bonded silica, 250mm x 4.6mm, 5 µm[12]
Mobile Phase Gradient elution (see Table 1)
Flow Rate 1.0 mL/min
Column Temperature 30°C[12]
Detection Wavelength 285 nm[12]
Injection Volume 10 µL
Run Time ~30 minutes

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A (Water + 0.05% TFA) % Mobile Phase B (Acetonitrile + 0.05% TFA)
0 70 30
15 40 60
20 40 60
22 70 30

| 30 | 70 | 30 |

Data Presentation and System Suitability

The described method should effectively separate Tadalafil from its diastereomer, this compound. The phenyl column provides a unique selectivity that enhances the resolution between these closely related compounds.

System Suitability

Before sample analysis, the System Suitability Solution is injected to ensure the chromatographic system is performing adequately. Key parameters are evaluated against predefined criteria.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria
Resolution (Rs) between Tadalafil and this compound ≥ 2.0
Tailing Factor (T) for Tadalafil peak ≤ 2.0[13]
Theoretical Plates (N) for Tadalafil peak ≥ 2000

| % RSD for replicate injections (n=5) | ≤ 2.0%[13] |

Quantitative Data Summary

The following table summarizes the expected chromatographic results for Tadalafil and this compound based on the described method.

Table 3: Expected Chromatographic Performance

Compound Retention Time (Rt) (min) Relative Retention Time (RRT) Resolution (Rs) LOD (µg/mL) LOQ (µg/mL)
Tadalafil ~12.5 1.00 - ~0.05 ~0.15

| this compound | ~13.8 | ~1.10 | > 2.0 | ~0.05 | ~0.15 |

Note: Retention times are approximate and may vary based on the specific system and column used.

Conclusion

This application note details a robust and specific HPLC method for the impurity profiling of Tadalafil, with a particular focus on its diastereomer, this compound. The use of a phenyl column in a gradient elution mode allows for excellent separation and resolution of these closely related compounds. The provided protocol for solution preparation, chromatographic conditions, and system suitability ensures that the method is reliable and suitable for quality control in a regulated environment. This methodology is essential for ensuring the purity, safety, and efficacy of Tadalafil drug products.

References

Application Notes & Protocols for Quantitative Analysis of cis-ent-Tadalafil in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of cis-ent-Tadalafil, the enantiomer of Tadalafil, in pharmaceutical formulations. The protocols detailed below are based on established and validated High-Performance Liquid Chromatography (HPLC) methods, ensuring accuracy, precision, and robustness for quality control and research purposes.

Introduction

Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension. It exists as one of four stereoisomers. The therapeutic agent is the (6R, 12aR)-isomer. Its enantiomer, (this compound or (6S, 12aS)-isomer), and two other diastereomers are considered impurities. Due to potential differences in pharmacological and toxicological effects between stereoisomers, regulatory bodies require strict control over the enantiomeric purity of Tadalafil in pharmaceutical products.

This document outlines a detailed protocol for the chiral separation and quantification of this compound from Tadalafil and its other diastereomers in bulk drug substances and tablet formulations.

Experimental Protocols

Method 1: Chiral HPLC with Polysaccharide-Based Stationary Phase

This method is suitable for the baseline separation of all four stereoisomers of Tadalafil, allowing for the accurate quantification of this compound.[1]

2.1.1. Materials and Reagents

  • Tadalafil Reference Standard (USP or equivalent)

  • This compound (6S, 12aS)-isomer Reference Standard (if available)

  • Hexane (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Methanol (HPLC grade)

  • Tetrabutylammonium Hydroxide (TBAH) solution (1.0 M in Methanol)

  • Trifluoroacetic Acid (TFA)

2.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV or PDA detector.

  • Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm) or Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm).[1]

  • Mobile Phase: Hexane:Isopropyl Alcohol (1:1, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 220 nm or 285 nm.[1]

  • Injection Volume: 10 µL or 20 µL.[2]

2.1.3. Preparation of Solutions

  • Diluent: Hexanes:Isopropanol:Acetonitrile (40:40:20, v/v/v).[3]

  • Standard Stock Solution (Tadalafil): Accurately weigh and dissolve about 20.0 mg of Tadalafil Reference Standard in the diluent in a 100 mL volumetric flask. Sonicate for 30 minutes to ensure complete dissolution and dilute to volume. This yields a concentration of approximately 200 µg/mL.[4]

  • System Suitability Solution (Containing all isomers): To generate the other isomers for system suitability testing, dissolve 25 mg of Tadalafil in 40 mL of diluent. Add 1.0 mL of 1.0 M Tetrabutylammonium Hydroxide in Methanol and let the solution stand at room temperature for 20 minutes. This condition facilitates the conversion of Tadalafil into its diastereomers.[1][3] Then, add 1.0 mL of Trifluoroacetic Acid and dilute to 50 mL with the diluent.[3]

  • Sample Preparation (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 20 mg of Tadalafil and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 30 minutes to extract the drug.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter, discarding the first few milliliters of the filtrate.

Method 2: Reversed-Phase HPLC for Tadalafil Assay

While not a chiral method for separating enantiomers, this RP-HPLC method is essential for determining the total Tadalafil content (assay) in a formulation, which is a necessary component of the overall quality assessment.

2.2.1. Materials and Reagents

  • Tadalafil Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Orthophosphate or Ammonium Acetate (AR grade)

  • Orthophosphoric Acid or Phosphoric Acid (AR grade)

  • Water (HPLC or Milli-Q grade)

2.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and UV or PDA detector.

  • Column: Agilent Eclipse C18 (150 mm x 4.6 mm, 5 µm) or Inertsil C18 (150 mm x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM Ammonium Acetate or Potassium Dihydrogen Orthophosphate, pH adjusted) and an organic solvent (e.g., Methanol or Acetonitrile) in a specified ratio (e.g., 35:65 v/v or 50:50 v/v).[5][6][7]

  • Flow Rate: 1.0 mL/min or 1.2 mL/min.[5][7]

  • Column Temperature: Ambient or controlled.

  • Detection Wavelength: 280 nm or 285 nm.[5][7]

  • Injection Volume: 20 µL.

2.2.3. Preparation of Solutions

  • Diluent: Mobile phase or a mixture of water and methanol/acetonitrile.

  • Standard Solution: Prepare a standard solution of Tadalafil Reference Standard in the diluent at a concentration of approximately 100 µg/mL.

  • Sample Preparation (Tablets): Prepare as described in section 2.1.3, using the appropriate diluent for this method.

Data Presentation

The quantitative data from the validation of a chiral HPLC method for this compound are summarized below.

Table 1: System Suitability Parameters for Chiral HPLC Method

ParameterAcceptance CriteriaTypical Result
Resolution between Tadalafil and this compound≥ 2.0> 2.0[1]
Tailing Factor (Asymmetry) for Tadalafil0.8 - 1.5[3]1.1
Theoretical Plates (N) for Tadalafil> 2000> 3000
% RSD for replicate injections≤ 2.0%[1]< 1.5%

Table 2: Method Validation Summary for this compound

ParameterConcentration RangeResult
Linearity
Correlation Coefficient (r²)0.10 - 4.0 µg/mL≥ 0.999
Limit of Detection (LOD) -0.06 µg/mL
Limit of Quantitation (LOQ) -0.10 µg/mL
Accuracy (% Recovery) 0.10 - 4.0 µg/mL98.0% - 102.0%
Precision (% RSD)
Repeatability (Intra-day)0.10, 1.0, 4.0 µg/mL< 2.0%
Intermediate Precision (Inter-day)0.10, 1.0, 4.0 µg/mL< 2.0%

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Quantification prep_sample Tablet Sample Preparation (Weigh, Crush, Dissolve, Filter) injection Inject Samples & Standards prep_sample->injection prep_std Standard Preparation (Weigh, Dissolve) prep_std->injection prep_sst System Suitability Solution (Isomer Generation) prep_sst->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Temp) hplc_system->injection chromatogram Data Acquisition (Chromatogram Generation) injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification of this compound peak_integration->quantification reporting Report Results quantification->reporting Validation_Pathway start Analytical Method Validation (ICH Q2(R1)) specificity Specificity (Discrimination from other components) start->specificity linearity Linearity (Proportionality of response to concentration) start->linearity accuracy Accuracy (Closeness to true value) start->accuracy precision Precision (Repeatability & Intermediate Precision) start->precision robustness Robustness (Unaffected by small variations) start->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Peak Resolution for Tadalafil Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) peak resolution for Tadalafil diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating Tadalafil diastereomers?

A1: The primary challenge lies in the structural similarity of the diastereomers, which often results in co-elution or poor resolution. Tadalafil has two chiral centers, leading to four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). Separating these closely related compounds requires highly selective chromatographic conditions. Additionally, Tadalafil can be unstable under certain pH conditions, potentially converting into its diastereomers during analysis, which can complicate quantification and peak identification.[1][2]

Q2: Which type of HPLC column is most effective for Tadalafil diastereomer separation?

A2: Chiral stationary phases (CSPs) are generally the most effective for separating Tadalafil stereoisomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have demonstrated excellent selectivity. Specific examples that have been successfully used include:

  • Chiralpak AD [1][3][4]

  • Lux Cellulose-3 [2][4]

  • CHIRALPAK-IC [5]

For separating Tadalafil from its related compounds, reversed-phase columns like C18 are commonly used.[6][7][8][9]

Q3: What are the recommended mobile phase compositions?

A3: The choice of mobile phase is critical and depends on the stationary phase being used.

  • For chiral separations on normal-phase columns like Chiralpak AD, a common mobile phase is a mixture of n-hexane and an alcohol modifier, such as isopropyl alcohol (IPA). A 1:1 (v/v) mixture of hexane and IPA has been shown to provide good resolution.[1][3][4]

  • For chiral separations on reversed-phase columns like Lux Cellulose-3, a gradient elution with a mixture of water, acetonitrile, and a small amount of an acidic modifier like acetic acid can be effective.[2][4]

  • For general analysis of Tadalafil and its related substances on C18 columns , a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is typically used.[6][7][9]

Q4: Can Tadalafil convert to its diastereomers during sample preparation or analysis?

A4: Yes, Tadalafil can undergo epimerization under certain conditions. Specifically, it has been observed that:

  • In acidic conditions , Tadalafil (6R, 12aR) can convert to its diastereomer (6S, 12aR).[2]

  • In alkaline conditions , Tadalafil (6R, 12aR) can convert to its diastereomer (6R, 12aS).[1][2]

It is crucial to control the pH of your sample and mobile phase to prevent in-situ conversion, which can lead to inaccurate quantification of impurities.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution

Possible Causes:

  • Inappropriate column selection.

  • Suboptimal mobile phase composition.

  • Inadequate method parameters (flow rate, temperature).

Solutions:

  • Column Selection:

    • Ensure you are using a chiral stationary phase specifically designed for stereoisomer separations.

    • If resolution is still poor, consider screening different types of chiral columns (e.g., cellulose-based vs. amylose-based).

  • Mobile Phase Optimization:

    • Normal Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., IPA). Increasing the hexane content can sometimes improve resolution but will also increase retention times.[1]

    • Reversed Phase: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks. Also, optimize the pH of the aqueous portion of the mobile phase.

  • Method Parameter Adjustment:

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[10]

    • Temperature: Temperature can affect selectivity. It is recommended to evaluate a range of column temperatures (e.g., 25°C to 40°C) to find the optimal condition for your separation.[1][10]

Issue 2: Peak Tailing

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Column overload.

  • Column contamination or degradation.

Solutions:

  • Mobile Phase Modification:

    • For basic compounds like Tadalafil, peak tailing can occur due to interaction with residual silanols on the silica support. Adding a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase can help to reduce this interaction.

    • Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte.

  • Sample Concentration:

    • Reduce the concentration of the sample being injected. Overloading the column is a common cause of peak asymmetry.[11]

  • Column Care:

    • Use a guard column to protect the analytical column from contaminants.[11]

    • If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. If performance does not improve, the column may need to be replaced.[11]

Issue 3: Irreproducible Retention Times

Possible Causes:

  • Inadequate column equilibration.

  • Changes in mobile phase composition.

  • Fluctuations in column temperature.

  • Pump or system issues.

Solutions:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is especially important for gradient methods.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.

  • Temperature Control: Use a column oven to maintain a constant and consistent column temperature.[12]

  • System Check: Perform routine maintenance on your HPLC system, including checking for leaks and ensuring the pump is delivering a consistent flow rate.

Experimental Protocols

Method 1: Chiral Separation using Normal-Phase HPLC

This method is suitable for the baseline separation of all four Tadalafil stereoisomers.[1][3][4]

  • Column: Chiralpak AD

  • Mobile Phase: n-Hexane: Isopropyl Alcohol (1:1, v/v)

  • Flow Rate: 0.5 - 1.0 mL/min (adjust to optimize pressure and resolution)[1]

  • Column Temperature: Ambient or controlled at a specific temperature between 20-45°C[1]

  • Detection: UV at 220 nm[1][3][4]

  • Injection Volume: 10 µL

Method 2: Chiral Separation using Reversed-Phase HPLC

This method provides an alternative for separating Tadalafil and its stereoisomers.[2][4]

  • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)[2]

  • Mobile Phase: Gradient elution using varied compositions of water, acetonitrile, and acetic acid.

  • Flow Rate: 0.40 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection: UV at 285 nm[2]

  • Injection Volume: 10 µL[2]

Quantitative Data Summary

ParameterMethod 1 (Normal Phase)Method 2 (Reversed Phase)
Column Chiralpak ADLux Cellulose-3
Resolution (Rs) > 2.0 between enantiomer pairs> 2.3 between any two isomers
Run Time < 30 minutes< 24 minutes
Detection Wavelength 220 nm285 nm
Reference [1][3][4][2][4]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Tadalafil Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase MobilePhasePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Resolution Calculation Integration->Quantification

Caption: Experimental workflow for HPLC analysis of Tadalafil diastereomers.

Troubleshooting_Logic Start Poor Peak Resolution CheckColumn Is a Chiral Column in Use? Start->CheckColumn ChangeColumn Select Appropriate Chiral Column CheckColumn->ChangeColumn No CheckMobilePhase Is Mobile Phase Optimized? CheckColumn->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase OptimizeMobilePhase Optimize Mobile Phase Composition AdjustParams Adjust Flow Rate & Temperature OptimizeMobilePhase->AdjustParams CheckMobilePhase->OptimizeMobilePhase No CheckMobilePhase->AdjustParams Yes GoodResolution Achieved Good Resolution AdjustParams->GoodResolution

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Stereoselective Synthesis of Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stereoselective step in the synthesis of Tadalafil?

A1: The most critical stereoselective step is the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This reaction establishes the two contiguous stereocenters at the C6 and C12a positions, leading to the formation of cis and trans diastereomers of the tetrahydro-β-carboline intermediate. The desired product is the (6R, 12aR)-cis isomer.

Q2: What are the common challenges encountered during the Pictet-Spengler reaction for Tadalafil synthesis?

A2: The primary challenges include:

  • Poor Diastereoselectivity: Formation of a mixture of the desired cis and undesired trans isomers, which can be difficult to separate.[1][2]

  • Low Yields: Inefficient reaction conditions can lead to low conversion of starting materials.

  • Side Product Formation: Undesired side reactions can complicate purification and reduce the overall yield.

  • Use of Hazardous Reagents: Traditional methods often employ corrosive and hazardous acids like trifluoroacetic acid (TFA).[1][3]

Q3: How can I control the diastereoselectivity of the Pictet-Spengler reaction?

A3: Diastereoselectivity is highly dependent on the reaction conditions. Key factors to consider are the choice of solvent and catalyst. For instance, using nitromethane or acetonitrile as the solvent can lead to a high diastereomeric ratio (up to 99:1 of cis:trans).[2] The choice of acid catalyst also plays a significant role.

Q4: Can the stereochemistry of Tadalafil be compromised during the synthesis?

A4: Yes, the stereocenter at the C12a position is susceptible to epimerization under basic conditions, leading to the formation of the (6R, 12aS) diastereomer.[4] This is due to the acidity of the proton at this position. Therefore, it is crucial to control the pH during the later stages of the synthesis and during purification.

Q5: How can I separate the different stereoisomers of Tadalafil for analysis?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method for separating the enantiomers and diastereomers of Tadalafil.[5] Columns such as Chiralpak AD are effective for this purpose.[5]

Troubleshooting Guides

Pictet-Spengler Reaction

Problem 1: Low cis:trans diastereomeric ratio.

Possible Cause Suggested Solution
Inappropriate solvent selection.Use a solvent that favors the precipitation of the desired cis-isomer hydrochloride salt. Nitromethane and acetonitrile have been shown to provide excellent diastereoselectivity (up to 99:1 cis:trans).[2]
Suboptimal acid catalyst.While strong acids like TFA can be used, weaker acids like benzoic acid in acetic acid have been reported to improve the cis:trans ratio to 92:8.[2]
Reaction temperature is too high.Higher temperatures can favor the thermodynamically more stable trans isomer. Running the reaction at a lower temperature may improve the kinetic formation of the cis isomer.

Problem 2: Low reaction yield.

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.
Decomposition of starting materials.D-tryptophan methyl ester and piperonal can be sensitive to harsh acidic conditions and high temperatures. Consider using milder reaction conditions or a more robust synthetic route, such as the N-acyliminium Pictet-Spengler reaction.[6][7]
Poor solubility of reactants.Ensure that the starting materials are adequately dissolved in the chosen solvent. Sonication or gentle heating may be required.

Problem 3: Formation of side products.

Possible Cause Suggested Solution
Over-reaction or polymerization.Control the stoichiometry of the reactants carefully. Slow, dropwise addition of piperonal to the solution of D-tryptophan methyl ester can minimize side reactions.
Oxidation of the indole ring.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Stereochemical Integrity and Purification

Problem 1: Presence of the (6R, 12aS) diastereomer in the final product.

Possible Cause Suggested Solution
Epimerization at C12a during subsequent steps.Avoid strongly basic conditions in the steps following the Pictet-Spengler reaction, particularly during the final cyclization to form the diketopiperazine ring.[4]
Incomplete separation of the trans isomer from the Pictet-Spengler reaction.Improve the purification of the cis-tetrahydro-β-carboline intermediate. This can be achieved by recrystallization or column chromatography.

Problem 2: Difficulty in separating diastereomers by column chromatography.

Possible Cause Suggested Solution
Similar polarity of the cis and trans isomers.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Co-precipitation of isomers.If purification is by recrystallization, ensure slow cooling to allow for selective crystallization of the desired isomer.

Problem 3: Inaccurate quantification of stereoisomeric purity by HPLC.

Possible Cause Suggested Solution
Co-elution of isomers.Optimize the chiral HPLC method. This may involve changing the mobile phase composition, flow rate, or temperature. Ensure the column is appropriate for the separation.[8]
Lack of a reference standard for the undesired isomer.A reference for the (6R, 12aS) diastereomer can be generated in-situ by treating a solution of Tadalafil with a base, as described in the USP monograph.[9]

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of the Pictet-Spengler Reaction.

SolventTemperature (°C)Yield (%)cis:trans RatioReference
Acetic AcidReflux8555:45[10]
Acetic Acid with Benzoic AcidReflux8692:8[10]
Isopropanol839297:3[10]
n-Butanol1188295:5[10]
Nitromethane1019499:1[2][10]
Acetonitrile819199:1[2][10]
1,2-Dichloroethane838898:2[10]
Sulfolane80-85-High cis[1]

Experimental Protocols

Protocol 1: Highly Diastereoselective Pictet-Spengler Reaction [1][10]

  • Suspend D-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (0.9 equivalents) in nitromethane.

  • Heat the mixture to reflux (approximately 101°C) and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The desired (1R,3R)-cis-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester hydrochloride will precipitate.

  • Filter the solid, wash with cold nitromethane, and dry under vacuum.

Protocol 2: N-Acyliminium Pictet-Spengler Reaction [6][7]

  • To a solution of D-tryptophan methyl ester (1 equivalent) and piperonal (1.1 equivalents) in dichloromethane, add triethylamine (1 equivalent) and magnesium sulfate (5 equivalents). Stir at room temperature for 24 hours to form the imine.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the crude imine in dichloromethane and cool to -25°C.

  • Add basic alumina (3 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Slowly add a solution of Fmoc-sarcosyl chloride (3 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to separate the cis and trans diastereomers.

Protocol 3: In-situ Generation of (6R, 12aS)-Tadalafil Diastereomer for Analytical Standard [9]

  • Dissolve 25 mg of Tadalafil in 40 mL of a suitable diluent (e.g., a mixture of hexanes, isopropanol, and acetonitrile).

  • Add 1.0 mL of 1.0 M tetrabutylammonium hydroxide in methanol.

  • Let the solution stand at room temperature for 20 minutes to allow for epimerization.

  • Add 1.0 mL of trifluoroacetic acid to neutralize the base.

  • Dilute the solution to 50 mL with the diluent. This solution now contains a mixture of Tadalafil and its (6R, 12aS) diastereomer and can be used for HPLC system suitability tests.

Visualizations

Pictet_Spengler_Troubleshooting start Start: Pictet-Spengler Reaction check_diastereoselectivity Check Diastereomeric Ratio (cis:trans) start->check_diastereoselectivity low_ratio Low cis:trans Ratio check_diastereoselectivity->low_ratio < 95:5 check_yield Check Yield check_diastereoselectivity->check_yield >= 95:5 optimize_solvent Optimize Solvent (e.g., Nitromethane, Acetonitrile) low_ratio->optimize_solvent optimize_catalyst Optimize Catalyst (e.g., Benzoic Acid) low_ratio->optimize_catalyst adjust_temp Adjust Temperature (Lower) low_ratio->adjust_temp optimize_solvent->check_diastereoselectivity optimize_catalyst->check_diastereoselectivity adjust_temp->check_diastereoselectivity low_yield Low Yield check_yield->low_yield < 80% check_purity Check Purity check_yield->check_purity >= 80% monitor_reaction Monitor Reaction (TLC/HPLC) low_yield->monitor_reaction milder_conditions Use Milder Conditions (e.g., N-acyliminium route) low_yield->milder_conditions monitor_reaction->check_yield milder_conditions->check_yield impure_product Impure Product check_purity->impure_product Side Products Detected end_product Desired Intermediate check_purity->end_product Pure inert_atmosphere Use Inert Atmosphere (N2 or Ar) impure_product->inert_atmosphere control_stoichiometry Control Stoichiometry (Slow Addition) impure_product->control_stoichiometry inert_atmosphere->check_purity control_stoichiometry->check_purity

Caption: Troubleshooting workflow for the Pictet-Spengler reaction in Tadalafil synthesis.

Tadalafil_Stereoisomers cluster_6R (6R)-series cluster_6S (6S)-series tadalafil (6R, 12aR)-Tadalafil (cis, active) diastereomer_1 (6R, 12aS)-Diastereomer (trans) tadalafil->diastereomer_1 Epimerization (base) enantiomer (6S, 12aS)-Enantiomer (cis, inactive) tadalafil->enantiomer Enantiomers diastereomer_2 (6S, 12aR)-Diastereomer (trans) tadalafil->diastereomer_2 Diastereomers diastereomer_1->diastereomer_2 Enantiomers enantiomer->diastereomer_1 Diastereomers

Caption: Stereochemical relationships between Tadalafil and its isomers.

References

Technical Support Center: Tadalafil Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor separation of Tadalafil isomers during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing poor or no resolution between Tadalafil isomers?

Poor resolution is a common issue in chiral separations and can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Verify Column Selection: The choice of a chiral stationary phase (CSP) is critical for separating enantiomers and diastereomers.

    • Are you using a suitable chiral column? For Tadalafil, polysaccharide-based columns are widely successful. Columns such as Chiralpak® AD and Lux® Amylose-1 have demonstrated effective separation.[1][2][3][4] Using a standard achiral column like a C8 or C18 will not resolve the enantiomers.[5]

    • Is the column old or contaminated? Over time, column performance degrades. If the column has been used extensively, consider replacing it. Contamination from previous samples can also affect separation. Follow a proper column washing procedure.

  • Optimize Mobile Phase Composition: The mobile phase composition directly influences the interaction between the isomers and the chiral stationary phase.

    • Is the mobile phase appropriate for the column? For normal-phase chromatography on a column like Chiralpak® AD, a mobile phase of hexane and isopropyl alcohol (IPA) is commonly used.[1][2][6] A 1:1 (v/v) mixture of hexane:IPA has been shown to provide baseline separation.[1][2][6]

    • Have you tried adjusting the solvent ratio? The resolution of Tadalafil isomers is sensitive to the mobile phase composition. For instance, on a Chiralpak® AD column, increasing the percentage of hexane in a hexane:IPA mobile phase can improve the resolution between the (6R, 12aS) and (6S, 12aR) diastereomers, although it may also increase retention times.[1] Baseline separation of all four isomers has been achieved with 50% hexane.[1]

    • Are you using additives? For basic compounds, adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can improve peak shape. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.

  • Check for Isomer Interconversion: Tadalafil can convert into its diastereomers under certain conditions.

    • Is your sample or mobile phase pH appropriate? Tadalafil is unstable in strong basic conditions and can convert to its (6R, 12aS) diastereomer.[1] It can also convert to the (6S, 12aR) diastereomer under acidic conditions.[2] Ensure your sample preparation and mobile phase pH are controlled to prevent on-column or pre-analysis isomerization. The USP monograph for Tadalafil even describes a method to intentionally generate the (6R, 12aS) diastereomer for system suitability checks by treating Tadalafil with tetrabutylammonium hydroxide.[3]

2. My peaks are broad and tailing. What can I do?

Poor peak shape can mask underlying separation and affect accurate quantification.

  • Review Mobile Phase and pH:

    • As mentioned, the pH of the mobile phase can be critical. For basic compounds like Tadalafil, residual silanol groups on the silica-based stationary phase can cause peak tailing. Using a mobile phase with a suitable buffer or additive can mitigate these secondary interactions.

    • Ensure the mobile phase is properly degassed, as dissolved gases can cause baseline noise and affect peak shape.

  • Check for Column Overload:

    • Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.

  • Investigate System Issues:

    • Extra-column dead volume in your HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.

    • A partially blocked frit in the column or guard column can also cause peak distortion.

3. The retention times of my isomers are drifting. Why is this happening?

Shifting retention times indicate a lack of system stability.

  • Inconsistent Mobile Phase Preparation:

    • Ensure your mobile phase is prepared accurately and consistently for each run. Small variations in the solvent ratio can lead to changes in retention time.

    • If using a multi-component mobile phase, ensure it is well-mixed.

  • Temperature Fluctuations:

    • Column temperature can significantly impact retention times. Use a column oven to maintain a constant and consistent temperature throughout your analyses.

  • Column Equilibration:

    • Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause retention time drift, especially at the beginning of a sequence.

Data Summary

The following tables summarize key parameters from successful Tadalafil isomer separations found in the literature.

Table 1: HPLC Method Parameters for Tadalafil Isomer Separation

ParameterMethod 1Method 2 (USP Monograph)
Column Chiralpak® ADLux® 5 µm Amylose-1
Mobile Phase Hexane:Isopropyl Alcohol (1:1, v/v)Hexanes:Isopropanol:Acetonitrile (40:40:20, v/v/v)
Flow Rate Not SpecifiedNot Specified
Detection UV at 220 nmNot Specified
Resolution > 2.0 for each enantiomeric pair> 2.0 between (6R, 12aS) Diastereomer and Tadalafil
Reference [1][2][6][3][4]

Experimental Protocols

Detailed Methodology for Chiral Separation of Tadalafil Isomers using HPLC

This protocol is based on a published method for the baseline separation of Tadalafil and its three stereoisomers.[1][2][6]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiralpak® AD column.

  • Tadalafil reference standard and sample solutions.

  • HPLC grade hexane and isopropyl alcohol.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD

  • Mobile Phase: A 1:1 (v/v) mixture of hexane and isopropyl alcohol.

  • Flow Rate: As per column manufacturer's recommendation (typically 1.0 mL/min).

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of Tadalafil in the mobile phase.

  • Further dilute the stock solution to an appropriate working concentration.

4. System Suitability:

  • Inject a system suitability solution containing all four Tadalafil isomers (if available) or a solution where the (6R, 12aS) diastereomer has been generated (see USP method[3]).

  • The resolution between each pair of enantiomers should be greater than 2.0.[1]

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify and quantify the isomers based on their retention times and peak areas.

Visualizations

Troubleshooting Workflow for Poor Tadalafil Isomer Separation

Troubleshooting_Workflow start Poor Isomer Separation check_column 1. Check Chiral Column start->check_column is_column_ok Is column appropriate and in good condition? check_column->is_column_ok check_mobile_phase 2. Check Mobile Phase is_column_ok->check_mobile_phase Yes replace_column Replace/Wash Column is_column_ok->replace_column No is_mp_ok Is mobile phase composition correct? check_mobile_phase->is_mp_ok check_isomerization 3. Check for Isomerization is_mp_ok->check_isomerization Yes adjust_mp Adjust Solvent Ratio/Additives is_mp_ok->adjust_mp No is_ph_ok Is sample/mobile phase pH controlled? check_isomerization->is_ph_ok check_peak_shape 4. Address Poor Peak Shape is_ph_ok->check_peak_shape Yes control_ph Control Sample/Mobile Phase pH is_ph_ok->control_ph No is_peak_shape_ok Are peaks sharp and symmetrical? check_peak_shape->is_peak_shape_ok solution_found Separation Improved is_peak_shape_ok->solution_found Yes troubleshoot_peak_shape Reduce Injection Volume/ Check System Dead Volume is_peak_shape_ok->troubleshoot_peak_shape No replace_column->check_column adjust_mp->check_mobile_phase control_ph->check_isomerization troubleshoot_peak_shape->check_peak_shape

A logical workflow for troubleshooting poor separation of Tadalafil isomers.

Experimental Workflow for Tadalafil Isomer Separation by HPLC

Experimental_Workflow start Start prepare_mp Prepare Mobile Phase (e.g., Hexane:IPA 1:1) start->prepare_mp prepare_sample Prepare Sample and Standard Solutions prepare_mp->prepare_sample equilibrate Equilibrate Chiral Column (e.g., Chiralpak AD) prepare_sample->equilibrate system_suitability Perform System Suitability Test (Resolution > 2.0) equilibrate->system_suitability inject_samples Inject Samples and Standards system_suitability->inject_samples acquire_data Acquire Chromatographic Data (UV at 220 nm) inject_samples->acquire_data process_data Process Data and Quantify Isomers acquire_data->process_data end End process_data->end

A typical experimental workflow for the HPLC separation of Tadalafil isomers.

References

cis-ent-Tadalafil stability under different laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of cis-ent-Tadalafil under various laboratory conditions. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a stereoisomer of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Specifically, this compound corresponds to the (6S,12aR) configuration of the Tadalafil molecule.[1][2][3] It is important to distinguish it from the active pharmaceutical ingredient (API) Tadalafil, which is the (6R,12aR)-isomer.

Q2: What are the primary factors affecting the stability of Tadalafil and its isomers in the laboratory?

A2: The main factors influencing the stability of Tadalafil and its isomers, including this compound, are pH, light exposure, and the presence of oxidative agents.[4] While solid-state Tadalafil is relatively stable under heat, humidity, and light, its solutions and suspensions are susceptible to degradation under acidic, basic, and oxidative conditions.[4]

Q3: Can this compound convert to other isomers during experiments?

A3: Yes, interconversion between Tadalafil stereoisomers can occur under certain conditions. Forced degradation studies have shown that Tadalafil can convert into its diastereomers under acidic and alkaline conditions.[5][6] Specifically, base-catalyzed epimerization at the C12a position has been reported, leading to the formation of the (6R,12aS)-stereoisomer.[7] It is crucial to control the pH of your experimental solutions to minimize unwanted isomerization.

Q4: Are there any known incompatibilities with common excipients?

A4: While comprehensive studies on this compound are limited, research on Tadalafil has shown potential incompatibilities with certain excipients. Therefore, it is advisable to conduct compatibility studies if you are developing a formulation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the analyte due to inappropriate pH of the mobile phase or sample solvent.Ensure the pH of all solutions is controlled and maintained within a stable range for Tadalafil isomers. Acidic or alkaline conditions can cause degradation and interconversion.[5][6]
Photodegradation from exposure to light.Protect all solutions containing this compound from light by using amber glassware or covering containers with aluminum foil.[4]
Oxidative degradation.Degas solvents and consider blanketing solutions with an inert gas like nitrogen or argon if oxygen sensitivity is suspected.[4]
Loss of analyte concentration over time Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption, especially for low-concentration solutions.
Hydrolysis in aqueous solutions.Prepare fresh aqueous solutions daily. If storage is necessary, store at low temperatures (2-8 °C) and protect from light.
Inconsistent analytical results Isomer interconversion.Strictly control the pH and temperature of your experimental setup to prevent the conversion of this compound to other stereoisomers.[5][6][7]
Improper sample preparation.Follow a validated and detailed sample preparation protocol consistently. Ensure complete dissolution of the analyte.

Data Presentation: Stability of Tadalafil under Forced Degradation

While specific quantitative data for this compound is limited, the following table summarizes the degradation of Tadalafil under various stress conditions, which provides insights into the potential stability of its isomers.

Stress Condition Reagents and Conditions Observation Reference
Acidic Hydrolysis 1 N HCl at 60°C for 10 hoursSignificant degradation observed. Formation of a novel degradation product has been identified. Conversion to the (6S, 12aR) diastereomer (this compound) has been reported.[6][8][9]
Alkaline Hydrolysis 1 N NaOH at 60°C for 10 hoursSignificant degradation observed. Conversion to the (6R, 12aS) diastereomer has been reported.[6]
Oxidative Degradation 3% H₂O₂ at room temperature for 48 hoursDegradation observed.[4]
Thermal Degradation Solid state, elevated temperaturesTadalafil in its solid state is generally stable under heat.[4]
Photodegradation Exposure to UV lightDegradation observed in solutions.[4]

Experimental Protocols

Stability-Indicating HPLC Method for Tadalafil and its Isomers

This method is designed to separate Tadalafil from its potential degradation products and stereoisomers.

  • Chromatographic System:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent chiral column.

    • Mobile Phase: A mixture of n-hexane, ethanol, and methanol in a ratio of 80:15:5 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 285 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the test substance in the mobile phase at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study Protocol:

    • Acidic Condition: Treat the sample solution with 1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with 1 N NaOH, and dilute with the mobile phase before injection.

    • Alkaline Condition: Treat the sample solution with 1 N NaOH and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with 1 N HCl, and dilute with the mobile phase before injection.

    • Oxidative Condition: Treat the sample solution with 30% H₂O₂ at room temperature. Withdraw samples at appropriate time intervals and dilute with the mobile phase before injection.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C). Dissolve the sample in the mobile phase at different time points for analysis.

    • Photostability: Expose the drug solution to UV light (e.g., in a photostability chamber). Sample the solution at various time points for analysis.

Mandatory Visualizations

Tadalafil Signaling Pathway

Tadalafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Physiological Effect Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation (e.g., in Corpus Cavernosum) cGMP->Smooth_Muscle_Relaxation leads to Inactive_5_GMP Inactive 5'-GMP PDE5->Inactive_5_GMP hydrolyzes Tadalafil Tadalafil Tadalafil->PDE5 inhibits Increased_Blood_Flow Increased Blood Flow Smooth_Muscle_Relaxation->Increased_Blood_Flow Erection Erection Increased_Blood_Flow->Erection

Caption: Mechanism of action of Tadalafil as a PDE5 inhibitor.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (1 mg/mL in mobile phase) Dilute_Sample Dilute to Working Concentration (~20 µg/mL) Prepare_Stock->Dilute_Sample Acid Acid Hydrolysis (1 N HCl, 60°C) Dilute_Sample->Acid Expose to Stress Base Alkaline Hydrolysis (1 N NaOH, 60°C) Dilute_Sample->Base Expose to Stress Oxidation Oxidation (30% H₂O₂, RT) Dilute_Sample->Oxidation Expose to Stress Thermal Thermal Stress (Solid, 105°C) Dilute_Sample->Thermal Expose to Stress Photo Photostability (UV light) Dilute_Sample->Photo Expose to Stress HPLC_Analysis HPLC Analysis (Chiral Column) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, % Degradation) HPLC_Analysis->Data_Evaluation

References

Improving the yield and purity of cis-ent-Tadalafil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-ent-Tadalafil. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low cis:trans isomer ratio in the Pictet-Spengler reaction.

  • Question: My Pictet-Spengler reaction is producing a high proportion of the undesired trans-isomer. How can I improve the stereoselectivity for the cis-isomer?

  • Answer: The stereoselectivity of the Pictet-Spengler reaction is highly dependent on the solvent system used. The solubility difference between the cis and trans products in the chosen solvent plays a crucial role. To favor the formation of the cis-isomer, consider the following:

    • Solvent Selection: Using nitromethane or acetonitrile as the solvent has been shown to achieve a high stereoselectivity, with a cis:trans ratio of up to 99:1. Isopropanol or nitromethane can also be effective in resolving isomer issues.[1]

    • Acid Catalyst: While trifluoroacetic acid is commonly used, it is highly corrosive.[2] Benzoic acid in acetic acid has been reported to yield a cis:trans ratio of 92:8.

    • Reaction Temperature: Lower reaction temperatures can sometimes favor the formation of the kinetically controlled product, which may be the desired cis-isomer. One study noted that at 20°C, the cis:trans ratio was 80:20, whereas at higher temperatures (>80°C), no diastereoselection was observed.

Issue 2: Difficulty in removing the trans-isomer.

  • Question: I am struggling to separate the cis- and trans-isomers after the Pictet-Spengler reaction. What are the recommended purification strategies?

  • Answer: The separation of cis- and trans-isomers is a critical step. Here are some approaches:

    • Crystallization-Induced Asymmetric Transformation (CIAT): The hydrochloric acid salt of the cis-isomer is less soluble in aqueous media. This difference in solubility can be exploited to shift the equilibrium towards the cis-isomer during salt formation, leading to its preferential crystallization.[3]

    • Solvent Choice for Isolation: The use of sulfolane as a solvent in the Pictet-Spengler reaction can facilitate the separation of the cis-isomer, which precipitates from the reaction mixture upon cooling.[2]

    • Chromatography: While aiming to avoid column chromatography on a large scale, it remains a viable option for separating isomers, especially at the research and development stage.[3]

Issue 3: Low overall yield of this compound.

  • Question: My overall yield for the synthesis is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low overall yield can result from issues in any of the synthetic steps. Consider the following:

    • Pictet-Spengler Reaction Yield: Ensure the Pictet-Spengler reaction is optimized for the cis-isomer as described above to maximize the starting material for subsequent steps.

    • Chloroacetylation and Cyclization: Inefficient chloroacetylation or the final cyclization with methylamine can lead to significant yield loss. Ensure complete conversion at each step by monitoring the reaction using techniques like TLC or HPLC. The use of ethyl acetate as a solvent in the acylation step has been reported to give yields of up to 97%.

    • Purification Losses: Multiple purification steps, especially recrystallizations, can lead to a decrease in the overall yield. Optimize your crystallization procedure by carefully selecting the solvent system and controlling the cooling rate to maximize crystal recovery.

Issue 4: Presence of impurities in the final product.

  • Question: My final product shows significant impurities upon analysis. What are the common impurities and how can I avoid them?

  • Answer: Impurities in the final product can originate from starting materials, side reactions, or degradation. Common impurities include:

    • Unreacted Intermediates: Incomplete reactions can leave starting materials or intermediates in your final product. Monitor your reactions to ensure they go to completion.

    • By-products: Side reactions can generate various impurities. For example, the presence of dichloroacetylchloride in the chloroacetylchloride reagent can lead to the formation of a dichlorinated impurity.[4] Using high-purity reagents is crucial.

    • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product. Ensure adequate drying of your product under vacuum.

    • Degradation Products: Tadalafil can degrade under certain conditions. It is important to handle and store the compound appropriately.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound for ensuring high purity?

A1: The Pictet-Spengler reaction is the most critical step as it establishes the stereochemistry of the molecule.[3][5] Achieving a high cis:trans ratio in this step is paramount to obtaining high purity this compound and simplifies the downstream purification process.[2]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reactions and for assessing the purity of the final product.[4][6] Specifically, a stereoselective Reverse-Phase HPLC (RP-HPLC) method can be developed to separate and quantify the different stereoisomers of tadalafil.[7] LC-MS can also be used for the identification of impurities.[4]

Q3: Are there alternative, more environmentally friendly solvents for the synthesis?

A3: Research has been conducted on using "greener" solvents. One study explored the use of ionic liquids in the Pictet-Spengler reaction.[8] Another approach to a more environmentally friendly process is to use a simple preparation process that avoids toxic and highly corrosive reagents.

Q4: How can I purify the final crude Tadalafil?

A4: The most common method for purifying crude tadalafil is crystallization.[6] A variety of solvent systems can be used, including:

  • Methanol[6]

  • A mixed solvent of methanol and acetic acid[9]

  • C2-C6 aliphatic alcohols[6]

  • Mixtures of ketones or nitriles with a hydroxylic solvent[6] The choice of solvent and the crystallization conditions (e.g., cooling rate) will impact the purity and yield of the final product.

Data Presentation

Table 1: Effect of Solvent on the Stereoselectivity of the Pictet-Spengler Reaction

Solvent SystemAchieved cis:trans RatioReference
Nitromethane99:1
Acetonitrile99:1
Acetic Acid with Benzoic Acid92:8
Dichloromethane with Trifluoroacetic acid3:2[2]
IsopropanolImproved cis-selectivity[1][2]
SulfolaneFavors cis-isomer precipitation[2]

Experimental Protocols

Protocol 1: Stereoselective Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of D-tryptophan methyl ester hydrochloride in nitromethane, add piperonal.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture can be cooled to induce crystallization of the cis-isomer hydrochloride salt. The precipitate is then filtered and washed with a suitable solvent (e.g., cold nitromethane).

  • Purification: The resulting solid can be further purified by recrystallization if necessary.

Protocol 2: Purification of Crude Tadalafil by Recrystallization

This protocol is a general guideline and the choice of solvent and volumes should be optimized.

  • Dissolution: Dissolve the crude tadalafil in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/acetic acid) at an elevated temperature.[9]

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Pictet-Spengler Reaction cluster_intermediate Intermediate cluster_reaction2 Acylation cluster_reaction3 Cyclization cluster_purification Purification D_Trp D-Tryptophan Methyl Ester HCl PS_Reaction Reaction in Nitromethane/Acetonitrile D_Trp->PS_Reaction Piperonal Piperonal Piperonal->PS_Reaction Carboline cis-Tetrahydro- β-carboline PS_Reaction->Carboline High cis-selectivity Acylation Chloroacetylation Carboline->Acylation Cyclization Aminolysis/Cyclization with Methylamine Acylation->Cyclization Crude Crude this compound Cyclization->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: Workflow for the synthesis and purification of this compound.

Isomer_Formation cluster_conditions Reaction Conditions cluster_products Products Optimal Optimal Conditions (e.g., Nitromethane) cis_Isomer Desired cis-Isomer Optimal->cis_Isomer High Yield (e.g., 99%) trans_Isomer Undesired trans-Isomer Optimal->trans_Isomer Low Yield (e.g., 1%) Suboptimal Suboptimal Conditions (e.g., DCM/TFA) Suboptimal->cis_Isomer Lower Yield (e.g., 60%) Suboptimal->trans_Isomer Higher Yield (e.g., 40%)

Caption: Influence of reaction conditions on isomer formation.

References

Technical Support Center: Overcoming Matrix Effects in cis-ent-Tadalafil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of cis-ent-Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can manifest as either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the signal), leading to inaccurate and imprecise quantification.[1][2] Ion suppression is the more common issue and occurs when matrix components compete with the analyte for ionization in the mass spectrometer's ion source.[1][3]

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Common causes of ion suppression in the analysis of this compound from biological matrices include:

  • Endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples like plasma are major contributors.[1]

  • Inadequate sample cleanup: Insufficient removal of interfering substances during sample preparation can lead to their co-elution with the analyte.[1]

  • Suboptimal chromatographic separation: Poor separation of this compound from matrix components can result in them entering the ion source simultaneously.[1]

  • Mobile phase composition: The choice of mobile phase additives and pH can influence the ionization of both the analyte and matrix components.[1]

Q3: Why is an internal standard crucial for accurate quantification of this compound?

A3: An internal standard (IS) is essential in quantitative LC-MS/MS to compensate for variations during the analytical process, including sample preparation, injection volume, and matrix effects.[1] An ideal IS behaves similarly to the analyte throughout the entire workflow. By monitoring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even if ion suppression occurs, as both the analyte and the IS should be affected to a similar extent.[1]

Q4: What is the best type of internal standard to use for this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of this compound (e.g., Tadalafil-d3), is considered the "gold standard".[4] SIL-IS are chemically and physically almost identical to the analyte, ensuring they co-elute and experience nearly identical matrix effects.[1] If a specific SIL-IS for this compound is unavailable, a structural analog like tadalafil or sildenafil can be used, though they may not compensate for matrix effects as effectively due to potential differences in chromatographic retention and ionization efficiency.[1][2]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Signal (Suspected Ion Suppression)

Question: My this compound signal is unexpectedly low or varies significantly between injections of samples from different sources. How can I confirm and address this?

Answer: This is a classic sign of ion suppression.

Confirming Ion Suppression: A post-extraction addition experiment can quantify the extent of ion suppression.[1][5]

  • Analyze a pure standard solution of this compound in the mobile phase.

  • Extract a blank matrix sample (e.g., plasma with no analyte).

  • Spike the extracted blank matrix with the same concentration of this compound as the pure standard.

  • Compare the analyte's peak area in the spiked extract to that of the pure standard. A significantly lower peak area in the spiked extract confirms ion suppression.[1]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][6] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]

  • Optimize Chromatography: Modify your chromatographic method to better separate this compound from co-eluting matrix components.[1][7] This can be achieved by adjusting the mobile phase gradient, changing the organic solvent, or using a different column chemistry. High-resolution techniques like Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce ion suppression by providing better separation.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same degree of ion suppression, allowing for accurate correction of the signal.[1]

Issue 2: Poor Reproducibility and Accuracy

Question: My quality control (QC) samples are failing, showing high variability (%RSD) and/or poor accuracy (%RE). Could this be due to matrix effects?

Answer: Yes, variable matrix effects are a likely cause.

Possible Causes:

  • Inconsistent Sample Preparation: Variability in your sample preparation technique can lead to differing amounts of matrix components in each sample, causing variable ion suppression.[1]

  • Inappropriate Internal Standard: If you are using a structural analog as an internal standard, it may not be adequately compensating for the matrix effects on this compound due to differences in retention time or ionization efficiency.[1]

  • Column Contamination: Buildup of matrix components on your analytical column over time can lead to shifting retention times and altered chromatographic performance.[1]

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples, standards, and QCs.[1]

  • Switch to a SIL-IS: If not already using one, a stable isotope-labeled internal standard is the most reliable way to improve precision and accuracy in the presence of matrix effects.[1]

  • Implement Column Washing: Incorporate a robust column wash step between injections or at the end of each batch to remove strongly retained matrix components. The use of a guard column can also help protect the analytical column.[1][8]

Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Effect Evaluation

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Solutions:

    • Solution A: A known concentration of this compound in the mobile phase.

    • Solution B: Blank biological matrix (e.g., plasma) extract spiked with the same concentration of this compound as Solution A.

    • Solution C: Blank biological matrix extract.

  • Analysis: Analyze all three solutions using the LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from validated methods for tadalafil and provides a cleaner extract compared to protein precipitation.[4] Optimization for this compound may be required.

  • Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of the internal standard solution (e.g., deuterated this compound). Vortex to mix.[1]

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of a suitable solvent (e.g., 0.1% formic acid in water) to remove interferences.[1]

  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).[1]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]

Data Presentation

Table 1: Example Recovery and Matrix Effect Data for Tadalafil Analysis

The following table summarizes recovery and matrix effect data from a validated UPLC-MS/MS method for tadalafil in human plasma.[2] This can serve as a benchmark when developing a method for this compound.

QC Level (ng/mL)Tadalafil Recovery (%) (Mean ± SD, n=3)Tadalafil Matrix Effect (%) (Mean ± SD, n=3)
1590.38 ± 5.32103.2 ± 12.35
40095.78 ± 4.3798.5 ± 2.47
80097.32 ± 3.52103.1 ± 0.56

Data from a study on tadalafil, not this compound.[2]

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inconsistent/Low Signal or Poor Accuracy/Precision confirm_me Confirm Matrix Effect (Post-Extraction Addition) start->confirm_me is_me_present Matrix Effect Confirmed? confirm_me->is_me_present optimize_sp Improve Sample Preparation (e.g., SPE, LLE) is_me_present->optimize_sp Yes no_me No Significant Matrix Effect is_me_present->no_me No optimize_chrom Optimize Chromatography (e.g., UPLC, Gradient) optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Successful Analysis revalidate->end other_issues Investigate Other Issues (e.g., Instrument Performance) no_me->other_issues

A flowchart for troubleshooting matrix effects in this compound analysis.

Decision Tree for Sample Preparation Method Selection

SamplePrepDecisionTree start Goal: Minimize Matrix Effects sensitivity_req High Sensitivity Required? start->sensitivity_req throughput_req High Throughput Needed? sensitivity_req->throughput_req No spe Solid-Phase Extraction (SPE) (Cleanest extract, best for low conc.) sensitivity_req->spe Yes ppt Protein Precipitation (PPT) (Fast, but may have high matrix effects) throughput_req->ppt Yes lle Liquid-Liquid Extraction (LLE) (Cleaner than PPT) throughput_req->lle No

References

Method refinement for the detection of trace Tadalafil impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tadalafil and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during analytical method development and routine testing.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting trace Tadalafil impurities?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). HPLC-UV is a robust and widely used technique for routine quality control[1][2][3], while UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities and for bioanalytical studies[4][5][6].

Q2: What are the typical impurities of Tadalafil?

A2: Tadalafil impurities can originate from the synthesis process, degradation, or storage. These can include isomers, starting material residues, and by-products of side reactions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions help identify potential degradation products that may arise during the product's shelf life[7][8][9][10].

Q3: How can I prepare samples from Tadalafil tablets for impurity analysis?

A3: A common method involves grinding the tablets to a fine powder. A portion of the powder equivalent to a specific amount of Tadalafil is then weighed and dissolved in a suitable solvent, often a mixture of the mobile phase components. Sonication is frequently used to ensure complete dissolution. The solution is then filtered through a 0.45 µm filter before injection into the HPLC or UPLC system[1][2][11].

Troubleshooting Guide

Chromatography Issues

Q4: I am observing peak tailing for the Tadalafil peak in my HPLC analysis. What are the possible causes and solutions?

A4: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Interactions: Tadalafil, being a basic compound, can interact with acidic silanol groups on the silica-based column packing, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least two units away from Tadalafil's pKa to ensure it is in a single ionic state[12]. Using a mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can also help mask residual silanol interactions[13].

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was the likely cause[12][13].

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary[14].

Q5: The resolution between Tadalafil and a known impurity is poor. How can I improve it?

A5: Improving resolution often involves optimizing the mobile phase or changing the stationary phase.

  • Mobile Phase Optimization:

    • Solvent Strength: Decreasing the organic solvent percentage (e.g., acetonitrile or methanol) in a reversed-phase method will increase retention times and can improve the separation of closely eluting peaks[12].

    • pH Adjustment: For ionizable impurities, modifying the mobile phase pH can alter their retention times relative to Tadalafil, thereby improving resolution[12].

    • Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation due to their different solvent properties[12].

  • Stationary Phase Selection:

    • If mobile phase optimization is insufficient, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different selectivity[12]. Columns with smaller particle sizes (<3 µm) can also provide higher efficiency and better resolution[12].

Mass Spectrometry Issues

Q6: I am experiencing low sensitivity in my LC-MS/MS analysis of Tadalafil impurities. What can I do to enhance the signal?

A6: Low sensitivity in LC-MS/MS can stem from several factors, from sample preparation to instrument settings.

  • Ionization Efficiency:

    • Mobile Phase Additives: Ensure the mobile phase contains additives that promote ionization. For Tadalafil, which is a basic compound, adding a small amount of formic acid or ammonium formate to the mobile phase can enhance protonation in positive ion mode[4].

    • Ion Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the generation of Tadalafil and impurity ions[15].

  • Sample Preparation: A clean sample is crucial for good sensitivity. Inadequate sample cleanup can lead to ion suppression. Consider more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components[15].

  • MS/MS Parameters: Optimize the collision energy for each specific impurity to ensure efficient fragmentation and production of a strong product ion signal[4].

Q7: I suspect matrix effects are impacting my quantitative UPLC-MS/MS results for Tadalafil in a biological matrix. How can I assess and mitigate this?

A7: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, are a common challenge in bioanalysis[16].

  • Assessment:

    • Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

    • Quantitative Comparison: Compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects[17].

  • Mitigation Strategies:

    • Improved Sample Cleanup: Use more selective sample preparation methods like SPE to remove interfering matrix components.

    • Chromatographic Separation: Modify the chromatographic conditions to separate the analytes from the matrix components that are causing the ion suppression or enhancement.

    • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

Data Presentation

Table 1: HPLC-UV Method Parameters for Tadalafil Impurity Analysis

ParameterMethod 1[1]Method 2[3]Method 3[2]
Column Agilent Zorbax poroshell 120EC-C18 (100x4.6 mm, 2.7 µm)Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 µm)Hi-Qsil C18-10
Mobile Phase Acetonitrile: Water (40:60 v/v)10 mM Ammonium acetate: Methanol (35:65 v/v)Acetonitrile: Acetate buffer pH 2.8 (45:55 v/v)
Flow Rate -1.0 mL/min1.0 mL/min
Detection Wavelength -280 nm283 nm
Retention Time -4.6 min4.46 min

Table 2: UPLC-MS/MS Method Validation Parameters for Tadalafil Analysis

ParameterMethod 1[4]Method 2[6]Method 3[18]
Linearity Range 5–1,000 ng/mL22.2-1111.3 ng/ml0.1–100 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL22.2 ng/ml0.1 ng/mL
Intra-day Precision (%RSD) < 8.4%-< 4.1%
Inter-day Precision (%RSD) < 8.4%-< 4.1%
Accuracy (%RE) < -3.2%-within 2.4%
Extraction Recovery 90.4% - 97.3%-97.95% - 99.36%

Experimental Protocols

Protocol 1: Sample Preparation from Tadalafil Tablets for HPLC-UV Analysis

This protocol is a generalized procedure based on common practices.[1][2]

  • Weigh and finely powder no fewer than 20 Tadalafil tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer it to a 10 mL volumetric flask.

  • Add approximately 5 mL of the mobile phase (e.g., Acetonitrile:Water 50:50 v/v) to the flask.

  • Sonicate the flask for 15 minutes to ensure complete dissolution of the Tadalafil.

  • Allow the solution to cool to room temperature.

  • Dilute the solution to the mark with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The filtered solution is now ready for injection into the HPLC system.

Protocol 2: Forced Degradation Study of Tadalafil

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.[7][10]

  • Acid Degradation: Dissolve Tadalafil in a suitable solvent and add 1N HCl. Heat the solution (e.g., at 65°C) for a specified period. Neutralize the solution before analysis.

  • Base Degradation: Dissolve Tadalafil in a suitable solvent and add 1N NaOH. Heat the solution (e.g., at 65°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Tadalafil in a suitable solvent and add a solution of hydrogen peroxide (e.g., 6% H₂O₂). Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analyze all stressed samples by a stability-indicating HPLC or UPLC-MS/MS method to separate and identify the degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Tablet Tadalafil Tablet Grinding Grind to Fine Powder Tablet->Grinding Weighing Weigh Powder Grinding->Weighing Dissolution Dissolve in Solvent & Sonicate Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC/UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for Tadalafil impurity analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckOverload Is it Column Overload? Start->CheckOverload CheckpH Is Mobile Phase pH Optimized? CheckOverload->CheckpH No SolutionOverload Dilute Sample CheckOverload->SolutionOverload Yes CheckColumn Is the Column OK? CheckpH->CheckColumn Yes SolutionpH Adjust pH / Use Buffer CheckpH->SolutionpH No SolutionColumn Flush or Replace Column CheckColumn->SolutionColumn No End Problem Resolved CheckColumn->End Yes SolutionOverload->End SolutionpH->End SolutionColumn->End

Caption: Troubleshooting decision tree for peak tailing.

References

Addressing peak tailing in the chromatography of Tadalafil isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Tadalafil and its isomers, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing Tadalafil and its isomers?

A1: Peak tailing in the chromatography of Tadalafil, a basic compound, is often attributed to several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine groups of Tadalafil, causing a secondary retention mechanism that leads to tailing peaks.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, Tadalafil can exist in both ionized and non-ionized forms, leading to peak distortion. Operating at a low pH (around 2-3) can protonate the silanol groups and minimize these secondary interactions.[1][3][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broadened and tailing peaks.[5][6]

  • Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to poor peak shape.[1][3] The accumulation of sample matrix components can also contribute to this issue.

  • Extra-column Effects: Issues outside the column, such as excessive tubing length or dead volume in connections, can cause band broadening and peak tailing.[3]

Q2: What is a suitable starting point for an HPLC method to separate Tadalafil isomers?

A2: For the chiral separation of Tadalafil and its isomers, a normal-phase method using a chiral stationary phase is common. A well-documented starting point is a Chiralpak AD column with a mobile phase of hexane and isopropyl alcohol (1:1, v/v).[7][8] For general analysis of Tadalafil in a reversed-phase system, a C18 column with a mobile phase consisting of a phosphate buffer (pH 3-4) and acetonitrile (e.g., 50:50 v/v) is a good starting point.[9][10]

Q3: How does the mobile phase pH affect the peak shape of Tadalafil?

A3: The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like Tadalafil. At a low pH (e.g., 3.2), the acidic silanol groups on the silica packing are protonated, reducing their ability to interact with the protonated basic Tadalafil molecules.[1][9] This minimizes secondary ionic interactions and results in more symmetrical peaks. As the pH increases, the silanol groups become deprotonated and negatively charged, leading to stronger interactions with the positively charged Tadalafil and causing peak tailing.[4]

Q4: Can I use a guard column, and how does it impact the analysis?

A4: Yes, using a guard column is highly recommended, especially when analyzing samples in complex matrices. A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample. This can significantly extend the lifetime of the more expensive analytical column. However, it is crucial to ensure that the guard column is properly packed and does not introduce extra-column band broadening, which could worsen peak shape. If peak tailing suddenly appears, checking and replacing the guard column is a good troubleshooting step.

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of Tadalafil isomers.

Problem: Tailing peak observed for Tadalafil or one of its isomers.

Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_basic_compounds Are only basic compounds tailing? check_all_peaks->check_basic_compounds No overload Potential Cause: Column Overload check_all_peaks->overload Yes extracolumn Potential Cause: Extra-column Effects check_all_peaks->extracolumn Yes silanol Potential Cause: Secondary Silanol Interactions check_basic_compounds->silanol Yes column_issue Potential Cause: Column Contamination/Degradation check_basic_compounds->column_issue No solution_overload Solution: - Reduce injection volume - Dilute sample overload->solution_overload solution_extracolumn Solution: - Check fittings and tubing - Minimize dead volume extracolumn->solution_extracolumn solution_silanol Solution: - Lower mobile phase pH (e.g., 2.5-3.5) - Use an end-capped column - Add a mobile phase modifier (e.g., triethylamine) silanol->solution_silanol solution_column_issue Solution: - Flush column with strong solvent - Replace guard column - Replace analytical column column_issue->solution_column_issue G Factors Contributing to Peak Tailing of Basic Analytes cluster_column Column Factors cluster_mobile_phase Mobile Phase Factors cluster_analyte Analyte Properties silanols Residual Silanols peak_tailing Peak Tailing silanols->peak_tailing endcapping Incomplete End-capping endcapping->silanols degradation Column Degradation degradation->peak_tailing high_ph High pH (>4) high_ph->peak_tailing low_buffer Low Buffer Capacity low_buffer->peak_tailing basic_nature Basic Nature of Tadalafil basic_nature->peak_tailing

References

Technical Support Center: cis-ent-Tadalafil Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of cis-ent-Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Tadalafil?

A1: Tadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor with two chiral centers, resulting in four possible stereoisomers. The commercially available drug, Cialis®, is the (6R, 12aR)-trans-isomer. This compound, or (6S, 12aR)-cis-Tadalafil, is one of the other stereoisomers. While structurally similar, stereoisomers can exhibit different pharmacological and toxicological profiles. Understanding the stability of each isomer is crucial for accurate research and drug development.

Q2: What are the primary factors that cause the degradation of Tadalafil stereoisomers?

A2: The primary factors leading to the degradation of Tadalafil stereoisomers are exposure to acidic, basic, and oxidative conditions.[1] Forced degradation studies have shown that Tadalafil is particularly susceptible to hydrolysis under both acidic and alkaline conditions.[2] Oxidative stress can also lead to the formation of degradation products.[1] In contrast, Tadalafil has been found to be relatively stable under thermal and photolytic stress.[2]

Q3: Can this compound convert to other stereoisomers during experiments?

A3: Yes, studies on Tadalafil have shown that conversion between diastereomers can occur under certain conditions. Specifically, acidic conditions can promote the conversion of tadalafil into its (6S, 12aR) diastereomer (this compound), while alkaline conditions can lead to the formation of the (6R, 12aS) diastereomer.[3] This highlights the importance of maintaining a stable pH during experiments involving specific stereoisomers.

Q4: What are the known degradation products of Tadalafil?

A4: Under acidic conditions, a major degradation product of Tadalafil has been identified as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][4]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[5][6] This product results from the cleavage of the piperazine-dione ring system. Other degradation products can arise from hydrolysis and oxidation, though their structures are less commonly reported in the literature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper sample handling or storage.- Ensure samples are prepared in a neutral pH buffer. - Store stock solutions and samples at recommended temperatures (see Prevention section). - Prepare fresh samples for analysis and avoid prolonged storage. - Use a validated stability-indicating HPLC method to resolve the parent drug from its degradation products.[7]
Loss of this compound concentration over time Instability in the chosen solvent or formulation.- Evaluate the pH of the sample solution; adjust to neutral if necessary. - Consider using co-solvents or formulating as a solid dispersion to improve stability, especially for long-term studies.[8] - For aqueous suspensions, use a stabilizing vehicle like a 1:1 mixture of Ora-Plus and Ora-Sweet, which has been shown to keep Tadalafil stable for at least 91 days at room temperature.[9]
Inconsistent analytical results Interconversion of stereoisomers during the experiment.- Strictly control the pH of all solutions to prevent acid or base-catalyzed epimerization.[3] - Analyze samples promptly after preparation. - Use a chiral HPLC column to separate and quantify all Tadalafil stereoisomers if cross-contamination is suspected.
Sample discoloration Oxidative degradation.- Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - Consider the addition of antioxidants to the sample matrix, if compatible with the experimental design. - Store samples protected from light, although photolytic degradation is generally considered minimal.[2]

Degradation Pathways and Prevention

Major Degradation Pathways of Tadalafil Stereoisomers

Tadalafil and its stereoisomers are susceptible to degradation primarily through hydrolysis under acidic and basic conditions, as well as oxidation.

Tadalafil Tadalafil Stereoisomers (e.g., this compound) Acid_Deg Acidic Hydrolysis (e.g., HCl) Tadalafil->Acid_Deg H+ Base_Deg Basic Hydrolysis (e.g., NaOH) Tadalafil->Base_Deg OH- Ox_Deg Oxidative Degradation (e.g., H2O2) Tadalafil->Ox_Deg [O] DP1 Cleavage Product: (R)-3-((1H-indol-3-yl)methyl)-4- (benzo[d][1,3]dioxole-5-carbonyl)-1- methylpiperazine-2,5-dione Acid_Deg->DP1 DP2 Other Diastereomers Acid_Deg->DP2 Epimerization Base_Deg->DP2 Epimerization DP3 Oxidized Products Ox_Deg->DP3

Caption: Major degradation pathways of Tadalafil stereoisomers.

Prevention Strategies

To minimize the degradation of this compound during experimental procedures, consider the following preventative measures:

  • pH Control: Maintain solutions at a neutral pH (around 7.0) to prevent acid and base-catalyzed hydrolysis and epimerization. Use appropriate buffer systems for your experiments.

  • Temperature Control: Store stock solutions and samples in a cool environment. While Tadalafil is relatively stable at room temperature, refrigeration (2-8 °C) is recommended for long-term storage of solutions. For solid compounds, storage at controlled room temperature away from excessive heat is sufficient.[9]

  • Exclusion of Oxygen: For sensitive experiments, deoxygenate solvents by sparging with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Light Protection: Although Tadalafil is not highly sensitive to light, it is good practice to store solutions in amber vials or protect them from direct light exposure to prevent any potential photolytic degradation.[2]

  • Use of Antioxidants: In cases where oxidative stress is a significant concern, the addition of antioxidants could be beneficial. However, the compatibility of the antioxidant with the analytical method and the experimental goals must be verified.

  • Proper Formulation: For in vitro or in vivo studies, consider formulating this compound in a way that enhances its stability. This can include the use of co-solvents, surfactants, or creating solid dispersions with polymers.[8]

Experimental Protocols

Stability-Indicating HPLC Method for Tadalafil and its Degradation Products

This protocol is adapted from established methods for analyzing Tadalafil and its degradation products.[7]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 35:65 (v/v) buffer to organic solvent.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

2. Reagent and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.

  • Sample Preparation: Prepare samples in the desired matrix and dilute with the mobile phase to fall within the linear range of the assay.

3. Forced Degradation Study Protocol:

To confirm the stability-indicating nature of the method, forced degradation studies can be performed.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N HCl and heat at 80°C for 2 hours. Cool and neutralize with 1 N NaOH. Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.[1]

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH and heat at 80°C for 2 hours. Cool and neutralize with 1 N HCl. Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.[1]

4. Analysis:

Inject the prepared standard, sample, and forced degradation solutions into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis HPLC Analysis Stock Prepare Stock Solution (this compound) Working Prepare Working Standard Stock->Working Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation HPLC Inject into HPLC System Working->HPLC Sample Prepare Experimental Sample Sample->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Data Data Acquisition and Analysis HPLC->Data

References

Technical Support Center: Enhancing cis-ent-Tadalafil Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tadalafil and its stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the sensitivity of cis-ent-Tadalafil detection methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic analysis of Tadalafil and its isomers.

Q1: Why am I not seeing a peak for the this compound ((6S, 12aR)-Tadalafil) isomer in my chromatogram?

A1: There are several potential reasons for the absence of a this compound peak:

  • Low Concentration: The concentration of the this compound isomer in your sample may be below the limit of detection (LOD) of your current method.

  • Co-elution: The peak may be co-eluting with the main Tadalafil peak or another isomer. This is common if the chromatographic conditions are not optimized for chiral separation.

  • Sample Degradation: Tadalafil can be unstable under certain conditions. For instance, it can convert to other isomers in strong basic conditions[1]. Ensure your sample preparation and storage conditions are appropriate.

  • Incorrect Wavelength: While Tadalafil has maximum absorption around 285 nm, a different wavelength might be more sensitive for the specific isomer[2]. Experiment with detection wavelengths, for example, 220 nm has also been used successfully.[1][3][4]

Troubleshooting Steps:

  • Optimize Mobile Phase: Adjust the ratio of your mobile phase components. For a hexane-isopropyl alcohol mobile phase on a Chiralpak AD column, increasing the hexane percentage can improve resolution between the (6R, 12aR) and (6R, 12aS) isomers.[1]

  • Verify Column Selection: Ensure you are using a chiral stationary phase (CSP) column designed for separating stereoisomers. Columns like Chiralpak AD or Lux Amylose-1 are effective for Tadalafil isomers.[1][5]

  • Perform a System Suitability Test: Prepare a system suitability solution by intentionally generating the diastereomer. This can be done by treating a Tadalafil standard with a strong base like tetrabutylammonium hydroxide, followed by neutralization.[1][5] This will confirm if your system is capable of separating the isomers.

  • Increase Injection Volume or Sample Concentration: If sensitivity is the issue, carefully increasing the amount of sample injected can help visualize low-level impurities. However, be mindful of potential peak broadening.[6]

  • Switch to a More Sensitive Detector: If using UV detection, consider switching to a mass spectrometer (MS), which offers significantly higher sensitivity and selectivity.[7][8][9]

Q2: My resolution between Tadalafil and its diastereomers is poor. How can I improve it?

A2: Poor resolution is a common challenge in chiral separations. Here are some strategies to enhance it:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. For normal-phase chromatography on a polysaccharide-based CSP, the type and concentration of the alcohol modifier (e.g., isopropyl alcohol, ethanol) in the non-polar solvent (e.g., hexane) significantly impact selectivity. A 1:1 (v/v) mixture of hexane and isopropyl alcohol has been shown to provide good separation on a Chiralpak AD column.[1][3][4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. However, this will also increase the run time.

  • Column Temperature: Temperature can affect selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition for your separation.

  • Choice of Chiral Stationary Phase: Not all CSPs are created equal for a given separation. If you are struggling with one type of CSP (e.g., amylose-based), consider trying a cellulose-based CSP or vice versa.

Q3: I am observing peak tailing with my Tadalafil isomers. What could be the cause?

A3: Peak tailing can be caused by a variety of factors:

  • Column Overload: Injecting too much sample can lead to non-symmetrical peaks. Try diluting your sample.[6]

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate if you are using a reverse-phase method. For Tadalafil, a mobile phase with a phosphate buffer at pH 3.2 has been used effectively in RP-HPLC.[10]

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the column.[6]

  • Extra-column Volume: Excessive tubing length or a large flow cell volume can contribute to peak broadening and tailing.[6]

Q4: How can I achieve the highest sensitivity for quantifying this compound in a complex matrix like plasma?

A4: For high-sensitivity quantification in biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[7][8][9][11]

Key considerations for high sensitivity with LC-MS/MS:

  • Sample Preparation: Use a robust extraction method to remove matrix interferences. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used and can provide cleaner samples than simple protein precipitation.[8][11]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is effective for Tadalafil and its isomers.[7][8]

  • Multiple Reaction Monitoring (MRM): Use MRM to enhance selectivity and sensitivity. For Tadalafil, the precursor to product ion transition m/z 390.3 → 268.2 is commonly monitored.[8]

  • Internal Standard: Use a stable isotope-labeled internal standard, such as Tadalafil-d3, to correct for matrix effects and variations in instrument response.[8]

  • UPLC/UHPLC: Ultra-high performance liquid chromatography systems provide sharper peaks and better resolution, which can lead to improved signal-to-noise ratios and thus higher sensitivity.[7][9]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of Tadalafil and its isomers.

Table 1: HPLC-UV Methods for Tadalafil Isomer Separation

ParameterMethod 1Method 2
Column Chiralpak AD[1][3][4]Lux 5 µm Amylose-1[5]
Mobile Phase Hexane-Isopropyl Alcohol (1:1, v/v)[1][3][4]Hexanes/Isopropanol/Acetonitrile (40:40:20, v/v/v)[5]
Detection 220 nm[1][3][4]Not Specified
Limit of Quantitation (LOQ) (6R, 12aS): 0.60 ng, (6R, 12aR): 0.90 ng, (6S, 12aS): 1.20 ng, (6S, 12aR): 1.80 ng[1][3][4]Not Specified
Resolution > 2.0 for both enantiomeric pairs[1][3][4]NLT 2.0 between (6R, 12aS) and Tadalafil[5]

Table 2: LC-MS/MS Methods for Tadalafil Quantification in Human Plasma

ParameterMethod 1[8][12]Method 2[11]Method 3[7]
Chromatography UHPLCLCUPLC
Extraction Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Linearity Range 0.50–500 ng/mL2–2000 ng/mL5–1000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.50 ng/mL2 ng/mL5 ng/mL
Run Time 2.5 minNot Specified1 min
Internal Standard Tadalafil-d3AcebutololSildenafil

Experimental Protocols

Protocol 1: Chiral Separation of Tadalafil Isomers by HPLC-UV

This protocol is based on the method described by Gao et al.[1][3][4]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiralpak AD, 250 mm x 4.6 mm, 10 µm.

  • Mobile Phase: Hexane: Isopropyl Alcohol (1:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Dissolve Tadalafil and its isomers in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

  • System Suitability:

    • To generate the (6R, 12aS) isomer from the (6R, 12aR) isomer, add 1 mL of 0.1 M tetrabutylammonium hydroxide in methanol to 50 mL of a 0.5 mg/mL (6R, 12aR)-isomer solution.

    • Allow the mixture to stand for 20 minutes before injection.

    • The resolution between the enantiomeric pairs should be greater than 2.0.

Protocol 2: High-Sensitivity Quantification of Tadalafil in Human Plasma by UPLC-MS/MS

This protocol is a generalized procedure based on highly sensitive published methods.[7][8][9]

  • Sample Preparation (SPE):

    • To 200 µL of plasma, add the internal standard (Tadalafil-d3).

    • Load the sample onto a pre-conditioned SPE cartridge (e.g., Phenomenex Strata-X-C).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A suitable C18 column (e.g., Shiseido C18, 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous component (e.g., 2.0 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile). The ratio will need to be optimized (e.g., 55:45, v/v).[7]

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Tadalafil: m/z 390.4 → 268.3

      • Tadalafil-d3 (IS): m/z 393.1 → 271.2

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard/Sample Weighing Dissolution Dissolution in Mobile Phase Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject Sample (10 µL) Filtration->Injection Column Chiral Separation (Chiralpak AD) Injection->Column Detection UV Detection (220 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Resolution Calculation Chromatogram->Integration experimental_workflow_lcmsms cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (200 µL) Spike Spike with Internal Standard (Tadalafil-d3) Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation (C18 Column) Recon->UPLC ESI Ionization (ESI+) UPLC->ESI MSMS MS/MS Detection (MRM) ESI->MSMS Data Data Acquisition MSMS->Data Curve Calibration Curve Generation Data->Curve Calc Calculate Concentration Curve->Calc logical_relationship cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions P1 Low Sensitivity / No Peak for this compound C1 Concentration < LOD P1->C1 C2 Poor Resolution / Co-elution P1->C2 C3 Suboptimal Detection P1->C3 C4 Matrix Interference P1->C4 S1 Increase Sample Load C1->S1 S2 Optimize Mobile Phase / Column C2->S2 S3 Switch to LC-MS/MS C3->S3 S4 Improve Sample Cleanup (SPE) C4->S4 S5 Use Internal Standard S3->S5 S4->S5

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Tadalafil Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of the four stereoisomers of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Tadalafil's stereochemistry plays a pivotal role in its pharmacological activity, with one isomer being significantly more active than the others. This document summarizes the available quantitative data on their PDE5 inhibitory activity, details the experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Tadalafil possesses two chiral centers at the 6 and 12a positions of its hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core structure. This gives rise to four distinct stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The spatial arrangement of the substituents at these chiral centers dictates the molecule's ability to bind to and inhibit the PDE5 enzyme.

Comparative Biological Activity: PDE5 Inhibition

The primary mechanism of action of Tadalafil is the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.

The in vitro potency of each Tadalafil stereoisomer against the PDE5 enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater inhibitory potency. The available data clearly demonstrates a high degree of stereoselectivity in PDE5 inhibition among the Tadalafil isomers.

Table 1: Comparative PDE5 Inhibitory Activity of Tadalafil Stereoisomers

StereoisomerConfigurationPDE5 IC50 (nM)Relative Potency
(6R, 12aR)-Tadalafil cis~1-5[1][2]Highly Potent
(6S, 12aR)-Tadalafil trans5[3]Potent
(6R, 12aS)-Tadalafil trans90[4]Moderately Potent
(6S, 12aS)-Tadalafil cisInactive[5]Inactive

As evidenced by the data, the (6R, 12aR)-stereoisomer, which is the active pharmaceutical ingredient in the commercially available drug Cialis®, is the most potent inhibitor of PDE5.[1] The (6S, 12aR) isomer also exhibits high potency.[3] In contrast, the (6R, 12aS) isomer is significantly less potent, with a 100-fold decrease in binding potency compared to the (6R, 12aR) isomer.[6] The (6S, 12aS) enantiomer is considered inactive.[5] This high degree of diastereospecificity underscores the critical importance of the three-dimensional structure for effective binding to the PDE5 active site.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its clinical efficacy. To date, the vast majority of published pharmacokinetic data for Tadalafil pertains to the clinically approved (6R, 12aR)-stereoisomer.

Table 2: Pharmacokinetic Parameters of (6R, 12aR)-Tadalafil in Healthy Subjects

ParameterValue
Maximum Plasma Concentration (Cmax) 378 µg/L[7]
Time to Cmax (Tmax) 2 hours (median)[8]
Area Under the Curve (AUC) 8066 µg·h/L[9]
Oral Clearance (CL/F) 2.5 L/h[9]
Apparent Volume of Distribution (Vz/F) 63 L[9]
Terminal Half-life (t1/2) 17.5 hours[7][9][10]
Protein Binding 94%[11]

(Data is for a single 20 mg oral dose of (6R, 12aR)-Tadalafil)

Experimental Protocols

In Vitro PDE5 Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of Tadalafil stereoisomers against the PDE5 enzyme using a fluorescence polarization (FP) assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each Tadalafil stereoisomer against purified recombinant human PDE5A1.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT)

  • Tadalafil stereoisomers (dissolved in DMSO)

  • Positive control inhibitor (e.g., (6R, 12aR)-Tadalafil)

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of each Tadalafil stereoisomer and the positive control in the PDE Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Dilute the recombinant human PDE5A1 enzyme to the desired concentration in pre-chilled PDE Assay Buffer.

  • Assay Reaction:

    • Add a small volume of the diluted Tadalafil stereoisomer solutions or control to the wells of the microplate.

    • Add the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to each well.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction (e.g., by adding a stop buffer containing EDTA) and measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compounds relative to the control wells (containing enzyme and substrate but no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer.

In Vivo Pharmacokinetic Study (Conceptual Workflow)

This section describes a general workflow for a comparative in vivo pharmacokinetic study of Tadalafil stereoisomers in an animal model (e.g., rats or dogs).

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of the four Tadalafil stereoisomers following oral administration.

Procedure:

  • Animal Model: Select a suitable animal model and divide the animals into four groups, one for each stereoisomer.

  • Drug Administration: Administer a single oral dose of a specific Tadalafil stereoisomer to each animal in the corresponding group.

  • Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and at various intervals post-dose up to 48 or 72 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalytical Method: Develop and validate a stereoselective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of each Tadalafil stereoisomer in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data for each stereoisomer and calculate the key pharmacokinetic parameters.

  • Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters among the four stereoisomer groups.

Visualizations

Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the nitric oxide/cGMP signaling pathway and the mechanism of action of Tadalafil.

PDE5_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates GTP GTP cGMP cGMP GTP->cGMP converts Five_GMP 5'-GMP (inactive) cGMP->Five_GMP hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 PDE5->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Tadalafil Tadalafil Stereoisomers Tadalafil->PDE5 inhibits

Caption: Mechanism of Tadalafil's action via inhibition of the PDE5 enzyme in the NO/cGMP pathway.

Experimental Workflow for In Vitro PDE5 Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the PDE5 inhibitory activity of Tadalafil stereoisomers.

PDE5_Inhibition_Workflow start Start prep Prepare Serial Dilutions of Tadalafil Stereoisomers start->prep enzyme_prep Prepare Recombinant PDE5 Enzyme Solution start->enzyme_prep assay_plate Add Compounds and Enzyme to 96-well Plate prep->assay_plate enzyme_prep->assay_plate incubation1 Pre-incubation (Inhibitor Binding) assay_plate->incubation1 add_substrate Add Fluorescent cGMP Substrate incubation1->add_substrate incubation2 Enzymatic Reaction Incubation add_substrate->incubation2 detection Stop Reaction and Measure Fluorescence Polarization incubation2->detection analysis Data Analysis: Calculate % Inhibition and Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for the in vitro fluorescence polarization-based PDE5 inhibition assay.

Logical Relationship of Tadalafil Stereoisomers

This diagram illustrates the relationship between the four stereoisomers of Tadalafil.

Caption: Stereoisomeric relationships of Tadalafil, highlighting enantiomeric and diastereomeric pairs.

References

A Comparative Analysis of Tadalafil Isomers and Their PDE5 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase type 5 (PDE5) inhibitory activity of Tadalafil's stereoisomers. Tadalafil, a potent and selective PDE5 inhibitor, is clinically used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The spatial arrangement of these isomers significantly influences their pharmacological activity. This document summarizes the available experimental data on their respective PDE5 inhibitory potencies, outlines a common experimental protocol for assessing this activity, and illustrates the relevant biological and experimental pathways.

Comparative PDE5 Inhibitory Activity

The inhibitory activity of the Tadalafil isomers against PDE5 is most effectively compared using their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The commercially available drug, Cialis®, is the (6R, 12aR)-isomer of Tadalafil.[3] Experimental data reveals a clear structure-activity relationship among the four stereoisomers.

Isomer ConfigurationCommon NamePDE5 IC50 (nM)Potency Rank
(6R, 12aR)Tadalafil~1-51
(6S, 12aR)trans-Tadalafil52
(6R, 12aS)trans-Tadalafil (epi-Tadalafil)~903
(6S, 12aS)ent-TadalafilInactive4

Note: The IC50 value for (6S, 12aR)-Tadalafil is reported as highly potent in one source[4][5], which may seem contradictory to the general understanding that the (6R, 12aR) isomer is the most active. Further research may be needed to clarify this discrepancy. The (6S, 12aS) isomer is described as the inactive cis-enantiomer.[6]

Signaling Pathway of Tadalafil

Tadalafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[1][2]

PDE5_Signaling_Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (Active) Guanylate Cyclase (Active) Nitric Oxide (NO) Release->Guanylate Cyclase (Active) activates cGMP cGMP Guanylate Cyclase (Active)->cGMP catalyzes GTP GTP GTP->Guanylate Cyclase (Active) Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 substrate Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation 5'-GMP (Inactive) 5'-GMP (Inactive) PDE5->5'-GMP (Inactive) hydrolyzes Tadalafil Isomers Tadalafil Isomers Tadalafil Isomers->PDE5 inhibit

Caption: The NO/cGMP signaling pathway and the inhibitory action of Tadalafil isomers on PDE5.

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

A widely used method to determine the PDE5 inhibitory activity of compounds is the fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled cGMP tracer from a cGMP-specific antibody by the product of the PDE5 enzymatic reaction (GMP).

Materials and Reagents:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP (e.g., cGMP-FAM)

  • cGMP-specific antibody

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Tadalafil isomers (test compounds)

  • Positive control (e.g., known PDE5 inhibitor)

  • Negative control (e.g., DMSO)

  • 96-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Tadalafil isomers and control compounds in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme to the desired concentration in the assay buffer.

  • Reaction Setup:

    • Add the diluted test compounds, positive control, and negative control to the wells of the microplate.

    • Add the diluted PDE5 enzyme to all wells except for the blank controls.

    • Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction by adding the cGMP-specific antibody to all wells.

    • Incubate for a further period to allow for the binding of the antibody to the remaining fluorescently labeled cGMP.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

The percentage of PDE5 inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])

Where:

  • FP_sample is the fluorescence polarization of the test compound well.

  • FP_min is the fluorescence polarization of the well with no enzyme (maximum signal).

  • FP_max is the fluorescence polarization of the well with enzyme and no inhibitor (minimum signal).

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro PDE5 inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Compound Dilution Prepare serial dilutions of Tadalafil isomers and controls Add Compounds Add compounds and controls to microplate wells Compound Dilution->Add Compounds Enzyme Preparation Dilute recombinant PDE5 enzyme Add Enzyme Add PDE5 enzyme Enzyme Preparation->Add Enzyme Substrate Preparation Prepare fluorescently labeled cGMP substrate Initiate Reaction Add cGMP substrate Substrate Preparation->Initiate Reaction Add Compounds->Add Enzyme Add Enzyme->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Stop and Detect Add antibody and incubate for detection Incubate->Stop and Detect Read FP Measure Fluorescence Polarization Stop and Detect->Read FP Calculate Inhibition Calculate % Inhibition Read FP->Calculate Inhibition Determine IC50 Determine IC50 values Calculate Inhibition->Determine IC50

Caption: A generalized workflow for determining the PDE5 inhibitory activity of Tadalafil isomers.

References

A Comparative Analysis of cis-ent-Tadalafil and Other Tadalafil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cis-ent-Tadalafil and other known impurities of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Understanding the profile of these impurities is critical for ensuring the quality, safety, and efficacy of Tadalafil drug products. This document summarizes key chemical, physical, and biological data, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Introduction to Tadalafil and its Impurities

Tadalafil, with the chemical name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its therapeutic effect is primarily due to the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.

During the synthesis and storage of Tadalafil, various impurities can be generated. These include stereoisomers, starting material residues, by-products of side reactions, and degradation products. One of the key stereoisomeric impurities is this compound ((6S,12aS)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione), the enantiomer of the active pharmaceutical ingredient (API). Other significant impurities include diastereomers and various process-related and degradation impurities. The presence and concentration of these impurities must be carefully controlled to meet regulatory standards.

Comparative Data

The following tables provide a summary of the available quantitative data for Tadalafil and its key impurities.

Table 1: Physicochemical Properties of Tadalafil and its Stereoisomeric Impurities

Compound NameStereochemistryCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Tadalafil (API)(6R,12aR)171596-29-5C₂₂H₁₉N₃O₄389.41
This compound(6S,12aS)171596-28-4C₂₂H₁₉N₃O₄389.41
cis-Tadalafil(6R,12aS)171596-27-3C₂₂H₁₉N₃O₄389.41
trans-Tadalafil(6S,12aR)N/AC₂₂H₁₉N₃O₄389.41

Table 2: Comparative Biological Activity of Tadalafil Stereoisomers

Compound NameStereochemistryPDE5 Inhibition IC₅₀ (nM)Relative Potency to Tadalafil
Tadalafil (API)(6R,12aR)~5[1]1
This compound(6S,12aS)>500 (estimated)<0.01
cis-Tadalafil(6R,12aS)90~0.06
trans-Tadalafil(6R,12aS)Some inhibitory activity reported, but significantly less than Tadalafil.[2]Significantly lower

Note: The IC₅₀ value for this compound is estimated based on studies showing a 100-fold decrease in binding potency for other stereoisomers compared to the active (6R,12aR) form.

Signaling Pathway and Experimental Workflows

To understand the impact of these impurities, it is essential to visualize the mechanism of action of Tadalafil and the experimental procedures used for its analysis.

Tadalafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Hydrolyzes Tadalafil Tadalafil & Active Impurities Tadalafil->PDE5 Inhibits Inactive_Impurities This compound & Inactive Impurities Inactive_Impurities->PDE5 No Significant Inhibition

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis Sample Tadalafil Bulk Drug or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Analysis Dissolution->HPLC Quantification Impurity Identification & Quantification HPLC->Quantification Biological_Assay PDE5 Inhibition Assay (IC50 Determination) HPLC->Biological_Assay

Caption: Workflow for Tadalafil impurity analysis.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

This method is crucial for the separation and quantification of Tadalafil and its stereoisomers, including this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as a Chiralpak AD-H or equivalent, is essential for separating the enantiomers and diastereomers.

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, ethanol, and methanol in a specific ratio (e.g., 80:15:5 v/v/v). The exact composition may need to be optimized based on the specific column and system.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength of 285 nm.

  • Procedure:

    • Prepare a standard solution of Tadalafil and solutions of the individual impurities if available.

    • Prepare the sample solution by dissolving a known amount of the Tadalafil bulk drug or formulation in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks corresponding to Tadalafil and its impurities based on their retention times compared to the standards.

    • Quantify the impurities using the peak area and an external standard method.

PDE5 Inhibition Assay (In Vitro)

This assay determines the biological activity of Tadalafil and its impurities by measuring their ability to inhibit the PDE5 enzyme.

  • Principle: The assay measures the hydrolysis of cGMP by PDE5. The inhibitory effect of a compound is determined by quantifying the reduction in cGMP hydrolysis.

  • Materials:

    • Recombinant human PDE5 enzyme

    • cGMP substrate

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

    • Test compounds (Tadalafil and its impurities) dissolved in DMSO

    • Detection system (e.g., a fluorescence-based detection kit)

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a microplate, add the PDE5 enzyme, assay buffer, and the test compound dilutions.

    • Initiate the reaction by adding the cGMP substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of remaining cGMP or the product (GMP) using the detection system.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The data presented in this guide clearly demonstrates that the stereochemistry of Tadalafil is critical for its biological activity. The (6R,12aR) isomer, Tadalafil, is a highly potent inhibitor of PDE5. In contrast, its enantiomer, this compound ((6S,12aS)), is estimated to be significantly less active, with a potency reduction of at least 100-fold. Other diastereomers also exhibit substantially lower PDE5 inhibitory activity.

For researchers, scientists, and drug development professionals, this comparative analysis underscores the importance of stringent stereochemical control during the synthesis and manufacturing of Tadalafil. The presence of stereoisomeric impurities, even in small amounts, can impact the overall efficacy of the final drug product. The provided experimental protocols for chiral HPLC and PDE5 inhibition assays are fundamental tools for the accurate identification, quantification, and biological assessment of these impurities, ensuring the development of high-quality and effective Tadalafil formulations.

References

A Spectroscopic Comparison of cis-ent-Tadalafil and Tadalafil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Tadalafil and its diastereomer, cis-ent-Tadalafil. Tadalafil, the active ingredient in Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry as the (6R,12aR)-diastereomer. This compound, also known as Tadalafil EP Impurity C, is the (6S,12aR)-diastereomer and a known impurity in the synthesis of Tadalafil.[4][5][6][7] Understanding the spectroscopic differences between these isomers is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of Tadalafil-containing pharmaceuticals.

While extensive spectroscopic data is available for Tadalafil, detailed experimental spectra for this compound are not readily found in publicly accessible literature. Chemical suppliers of this compound as a reference standard often provide comprehensive analytical data, including NMR, Mass Spectrometry, and IR spectra, with the purchase of the compound.[4][8] This guide will present the available spectroscopic data for Tadalafil and discuss the expected differences for this compound based on their stereochemical relationship.

Chemical Structures and Properties

Tadalafil and this compound are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. In this case, the difference lies in the stereochemistry at the C6 position, while the C12a position remains the same.

PropertyTadalafilThis compound
Systematic Name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione(6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
CAS Number 171596-29-5[9]171596-28-4[5][6][10][11]
Molecular Formula C₂₂H₁₉N₃O₄[9]C₂₂H₁₉N₃O₄[5][10][11]
Molecular Weight 389.40 g/mol [9]389.40 g/mol [10][11]
Appearance White to off-white solidWhite to off-white solid[]

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for Tadalafil. While specific experimental data for this compound is not provided, the expected differences due to its diastereomeric nature are discussed.

¹H NMR Spectroscopy
Tadalafil (DMSO-d₆, 500 MHz) Expected for this compound
Chemical Shift (δ, ppm) Assignment
5.912H, s, H-12 (methylenedioxy)[13]
Specific aromatic and aliphatic signalsVarious protons
¹³C NMR Spectroscopy
Tadalafil Expected for this compound
Chemical Shift (δ, ppm) Assignment
Various signalsVarious carbons
Mass Spectrometry
Tadalafil Expected for this compound
m/z Assignment
390.4 [M+H]⁺[14]Protonated molecule
268.3Major fragment ion[14]
Infrared (IR) Spectroscopy
Tadalafil (ATR) Expected for this compound
Wavenumber (cm⁻¹) Assignment
~1675Amide C=O stretching
~1646C=C aromatic stretching
~1435C-N stretching
~746Benzene ring
UV-Visible Spectroscopy
Tadalafil (in Methanol) Expected for this compound
λmax (nm) Expected Differences
~284-285The UV-Vis spectra of diastereomers are generally very similar as they share the same chromophores. Therefore, no significant difference in the maximum absorbance wavelength (λmax) is expected between Tadalafil and this compound.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of Tadalafil, which would be applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.75 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis if required.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system (LC-MS).

  • Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with the LC mobile phase, such as acetonitrile or methanol.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent, such as methanol, and then diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8).

  • Analysis: The absorbance of the solution is measured over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Signaling Pathway of Tadalafil

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme.[1][15] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDE5, Tadalafil leads to an increase in cGMP levels, which in turn causes smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2][15]

Tadalafil_Signaling_Pathway cluster_0 Physiological Process cluster_1 Enzymatic Degradation cluster_2 Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection Five_GMP 5'-GMP (Inactive) PDE5->Five_GMP degrades Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Signaling pathway of Tadalafil in erectile function.

Conclusion

The spectroscopic characterization of Tadalafil and its impurities, such as this compound, is essential for ensuring drug quality and safety. While comprehensive spectroscopic data for Tadalafil is readily available, similar data for this compound is less accessible in the public domain. Based on their diastereomeric relationship, predictable differences in their NMR spectra are expected, which can be used for their differentiation and quantification. Other spectroscopic techniques like MS, IR, and UV-Vis are less likely to show significant differences. The signaling pathway of Tadalafil highlights the importance of its specific molecular structure for its pharmacological activity as a PDE5 inhibitor. Further research and publication of detailed spectroscopic data for Tadalafil-related impurities would be beneficial for the scientific and pharmaceutical communities.

References

A Comparative Guide to Validated Methods for the Separation of Tadalafil Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various high-performance liquid chromatography (HPLC) methods developed and validated for the separation of Tadalafil and its stereoisomers. Due to the absence of published formal inter-laboratory validation studies, this document focuses on comparing the performance of several robust single-laboratory validated methods. The data presented here is crucial for researchers and scientists in selecting or developing a suitable method for quality control, stability studies, and pharmacokinetic analysis of Tadalafil.

Tadalafil, the active pharmaceutical ingredient in Cialis®, is a selective inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction. The molecule has two chiral centers, leading to the existence of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). As stereoisomers can have different pharmacological and toxicological profiles, their separation and quantification are critical for ensuring the safety and efficacy of the drug product.

Comparison of Validated HPLC Methods for Tadalafil Isomer Separation

The following table summarizes the key parameters of different validated HPLC methods for the separation of Tadalafil isomers. This allows for a direct comparison of their performance based on the published data.

Parameter Method 1 Method 2 Method 3
Chromatographic Column Chiralpak ADLux Cellulose-3 (150 mm x 4.6 mm, 3 µm)CHIRALPAK-IC (250 mm×4.6 mm, 5 μm)
Mobile Phase Hexane–isopropyl alcohol (1:1, v/v)[1][2]Water, acetonitrile, and acetic acid (gradient)[3][4]Acetonitrile-water (40:60)
Flow Rate Not Specified0.40 mL/min[3][4]1.0 mL·min-1
Detection Wavelength 220 nm[1][2]285 nm[3]222 nm
Resolution (Rs) > 2.0 for both enantiomeric pairs[1][2]> 2.3 between any two isomers[3]Not Specified
Linearity Range Not SpecifiedTadalafil: 0.10-400 µg/mL; Isomers: 0.10-4.0 µg/mL[3]Isomer A: 25.3-379.5 ng·mL-1; Isomer B: 50.6-379.5 ng·mL-1; Isomer C: 50.4-378.0 ng·mL-1
Limit of Detection (LOD) Not Specified0.06 µg/mL[3]Isomer A: 12.7 ng·mL-1; Isomer B: 25.3 ng·mL-1; Isomer C: 25.2 ng·mL-1
Limit of Quantitation (LOQ) (6R, 12aS): 0.60 ng; (6R, 12aR): 0.90 ng; (6S, 12aS): 1.20 ng; (6S, 12aR): 1.80 ng[1][2]0.10 µg/mL[3]Not Specified
Precision (%RSD) < 2% (n=5)[1]Not SpecifiedRepeatability: 1.44% - 4.89%; Sampling Precision: ≤2%
Accuracy (% Recovery) Not Specified100.0 ± 15.0% for isomers at lower concentrations[3]96.9% - 107.5%

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Chiral Separation on Chiralpak AD Column[1][2]
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Chiralpak AD.

  • Mobile Phase: A mixture of hexane and isopropyl alcohol in a 1:1 volume ratio.

  • Flow Rate: Not specified in the available abstract.

  • Detection: UV detection at a wavelength of 220 nm.

  • Sample Preparation: Tadalafil and its isomers were dissolved in a suitable solvent.

  • Validation Parameters:

    • Resolution: The baseline separation of all four isomers was achieved within 30 minutes, with a resolution of more than 2.0 for each pair of enantiomers.

    • Limit of Quantitation (LOQ): Determined for each isomer: (6R, 12aS) - 0.60 ng, (6R, 12aR) - 0.90 ng, (6S, 12aS) - 1.20 ng, and (6S, 12aR) - 1.80 ng.

    • Precision: The relative standard deviation (RSD) of the method was below 2% for five replicate injections.

Method 2: Stereoselective RP-HPLC on Lux Cellulose-3 Column[3][4]
  • Chromatographic System: A stereoselective Reverse-Phase HPLC (RP-HPLC) method with UV detection.

  • Column: Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient elution using varied compositions of water, acetonitrile, and acetic acid.

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 30.0°C.

  • Detection: UV detection at a wavelength of 285 nm.

  • Injection Volume: 10.0 µL.

  • Validation Parameters (as per ICH guidelines):

    • Resolution: All isomers were eluted within 24 minutes with a resolution of more than 2.3 between any two isomers.

    • LOD and LOQ: Determined to be 0.06 µg/mL and 0.10 µg/mL, respectively.

    • Linearity: Confirmed for Tadalafil (0.10-400 µg/mL) and its isomers (0.10-4.0 µg/mL) with a correlation coefficient of 0.999.

    • Accuracy: Recoveries for all isomers at lower concentrations ranged from 100.0 ± 15.0%.

Method 3: Determination of Enantiomers and Diastereoisomers on CHIRALPAK-IC Column
  • Chromatographic System: HPLC system with UV detection.

  • Column: CHIRALPAK-IC (250 mm×4.6 mm, 5 μm).

  • Mobile Phase: A mixture of acetonitrile and water in a 40:60 volume ratio.

  • Flow Rate: 1.0 mL·min-1.

  • Column Temperature: 30 ℃.

  • Detection: UV detection at a wavelength of 222 nm.

  • Injection Volume: 20 µL.

  • Validation Parameters:

    • Linearity: Established for Isomer A (25.3-379.5 ng·mL-1), Isomer B (50.6-379.5 ng·mL-1), and Isomer C (50.4-378.0 ng·mL-1) with correlation coefficients ranging from 0.9973 to 0.9987.

    • LOD: Determined for Isomer A (12.7 ng·mL-1), Isomer B (25.3 ng·mL-1), and Isomer C (25.2 ng·mL-1).

    • Precision: Repeatability RSD was between 1.44% and 4.89%, and sampling precision RSD was ≤2%.

    • Accuracy: The average recovery for the isomers ranged from 96.9% to 107.5%.

Visualizations

The following diagrams illustrate the typical experimental workflow for Tadalafil isomer separation and the logical flow of the method validation process.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Standard/Sample Weighing dissolution Dissolution in appropriate solvent start->dissolution dilution Serial Dilution to working concentrations dissolution->dilution injection Inject sample into HPLC dilution->injection separation Chromatographic Separation on Chiral Column injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Isomers integration->quantification G method_development Analytical Method Development validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Final Validation Report system_suitability->validation_report

References

A Comparative Guide to the Identification of cis-ent-Tadalafil Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of stereoisomers is a critical aspect of drug development and quality control. Tadalafil, the active pharmaceutical ingredient in Cialis®, possesses two chiral centers, giving rise to four distinct stereoisomers. While the intended therapeutic agent is (6R, 12aR)-Tadalafil, the presence of other isomers, such as cis-ent-Tadalafil ((6S, 12aR)-Tadalafil), must be rigorously controlled and identified.[1] These isomers can exhibit different pharmacological and toxicological profiles, making their unambiguous identification essential for ensuring drug safety and efficacy.[2][3]

This guide provides a comparative framework for confirming the identity of this compound against a (6R, 12aR)-Tadalafil reference standard using orthogonal analytical techniques. We present supporting experimental protocols and data to aid researchers in this process.

Stereoisomeric Relationship of Tadalafil

Tadalafil's four stereoisomers exist as two pairs of enantiomers. The (6R, 12aR) and (6S, 12aS) forms are enantiomers with a trans configuration, while the (6R, 12aS) and (6S, 12aR) forms are enantiomers with a cis configuration. The relationship between a cis and a trans isomer is diastereomeric.

cluster_trans trans-Isomers cluster_cis cis-Isomers Tadalafil_API (6R, 12aR)-Tadalafil (API Reference Standard) ent_Tadalafil (6S, 12aS)-ent-Tadalafil Tadalafil_API->ent_Tadalafil Enantiomers cis_ent_Tadalafil (6S, 12aR)-Tadalafil (Test Analyte) Tadalafil_API->cis_ent_Tadalafil Diastereomers cis_Tadalafil (6R, 12aS)-Tadalafil ent_Tadalafil->cis_Tadalafil Diastereomers cis_Tadalafil->cis_ent_Tadalafil Enantiomers

Figure 1: Stereoisomeric relationship of Tadalafil isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating stereoisomers. Due to their different spatial arrangements, diastereomers like this compound and the Tadalafil API will interact differently with a chiral stationary phase, resulting in distinct retention times.

Comparative HPLC Data
Parameter(6R, 12aR)-Tadalafil (Reference)This compound (Test Analyte)Expected Outcome
Retention Time t₁t₂t₁ ≠ t₂
Resolution (Rs) N/A> 2.0 between isomersBaseline separation indicates a valid method.[1][4]
Experimental Protocol: Chiral HPLC

This protocol is adapted from established methods for separating Tadalafil isomers.[1][5][6]

  • Chromatographic System: HPLC or UHPLC system with UV detection.

  • Column: Chiral stationary phase column, such as CHIRALPAK-IC (250 mm × 4.6 mm, 5 µm) or Lux Amylose-1 (150 x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol (50:50, v/v) or Acetonitrile:Water (40:60, v/v).[1][5]

  • Flow Rate: 0.75 - 1.0 mL/min.[5][6]

  • Column Temperature: 30 °C.[5][6]

  • Detection: UV at 220 nm or 222 nm.[1][5]

  • Sample Preparation: Dissolve the reference standard and test analyte in the mobile phase or a suitable diluent to a final concentration of approximately 50 µg/mL.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the reference standard and the test analyte. For system suitability, a mixed solution can be used to confirm baseline separation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While MS alone cannot distinguish between isomers, its coupling with LC provides a powerful tool for identity confirmation. After separation by chromatography, the mass spectrometer confirms that the analyte has the same molecular weight and elemental composition as the reference standard.

Comparative MS Data
Parameter(6R, 12aR)-Tadalafil (Reference)This compound (Test Analyte)Expected Outcome
Molecular Formula C₂₂H₁₉N₃O₄C₂₂H₁₉N₃O₄Identical
Molecular Weight 389.40 g/mol 389.40 g/mol Identical[7]
Precursor Ion [M+H]⁺ m/z 390.4m/z 390.4Identical[8]
Major Fragment Ion m/z 268.3m/z 268.3Identical fragmentation pattern[8][9]
Experimental Protocol: LC-MS/MS
  • LC System: Use the same or a similar chromatographic system as described for HPLC to achieve separation.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode.[9]

  • MS Method:

    • Full Scan: Acquire data over a mass range of m/z 100-500 to detect the precursor ion [M+H]⁺ at m/z 390.4.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 390.4) and perform collision-induced dissociation (CID) to generate fragment ions. Monitor for the characteristic product ion at m/z 268.3.[8]

  • Analysis: Confirm that the peak corresponding to this compound from the LC separation yields the same mass spectrum and fragmentation pattern as the (6R, 12aR)-Tadalafil reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for elucidating the precise three-dimensional structure of molecules. While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers such as cis- and trans-Tadalafil will show distinct differences in chemical shifts and coupling constants. Two-dimensional NMR experiments like NOESY can directly probe the spatial proximity of protons, providing definitive evidence of the cis configuration.[10]

Comparative ¹H NMR Data (in DMSO-d₆)
Proton Environment(6R, 12aR)-Tadalafil (Reference)This compound (Test Analyte)Expected Outcome
H-6 / H-12a Protons Distinct chemical shifts and coupling constants indicative of a trans relationship.Different chemical shifts and coupling constants indicative of a cis relationship.Different spectral patterns.
NOESY Experiment No cross-peak between H-6 and H-12a protons.Strong cross-peak between H-6 and H-12a protons.Definitive confirmation of cis stereochemistry.[10]
Experimental Protocol: NMR
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • Sample Preparation: Dissolve an accurately weighed amount (5-10 mg) of the reference standard and the test analyte in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.[12]

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum for the test analyte to confirm the cis configuration.

  • Analysis:

    • Compare the ¹H spectra of the test analyte and the reference standard, noting differences in chemical shifts, particularly for the protons at the chiral centers (H-6 and H-12a).

    • In the NOESY spectrum of this compound, the observation of a correlation (cross-peak) between the signals for the H-6 and H-12a protons confirms they are on the same face of the ring system, establishing the cis relative stereochemistry.

Overall Workflow and Logic for Identity Confirmation

A multi-technique, orthogonal approach is required for the unambiguous confirmation of this compound's identity. The workflow ensures that separation is achieved, molecular identity is confirmed, and the specific stereochemical configuration is elucidated.

cluster_workflow Identity Confirmation Workflow start Sample & Reference Standard prep Prepare Solutions (e.g., 50 µg/mL) start->prep hplc 1. Chiral HPLC Analysis prep->hplc lcms 2. LC-MS/MS Analysis hplc->lcms nmr 3. NMR Spectroscopy lcms->nmr compare Compare Data vs. Standard nmr->compare end Identity Confirmed: This compound compare->end q1 Does Chiral HPLC show a distinct retention time from the Tadalafil standard? q2 Does LC-MS confirm the mass [M+H]⁺ = 390.4 and fragmentation? q1->q2 Yes res_no1 Identity NOT Confirmed (May be API or other isomer) q1->res_no1 No q3 Does NMR (NOESY) confirm a cis-relationship between H-6 and H-12a? q2->q3 Yes res_no2 Identity NOT Confirmed (Not a Tadalafil isomer) q2->res_no2 No res_yes Identity Confirmed: This compound (diastereomer) q3->res_yes Yes res_no3 Identity NOT Confirmed (Is a trans-isomer or other diastereomer) q3->res_no3 No

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification and purity assessment of Tadalafil and its related compounds. The focus is on the cross-validation of common chromatographic techniques, offering a comprehensive overview of their performance characteristics based on published experimental data. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, whether for routine quality control, stability studies, or pharmacokinetic analysis.

Performance Comparison of Analytical Methods

The quantification and impurity profiling of Tadalafil can be accomplished using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method. For higher throughput and sensitivity, Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS), has become the gold standard, particularly for bioanalytical applications and the detection of trace impurities.

The following tables summarize key performance parameters of validated HPLC, UHPLC, and UHPLC-MS/MS methods for Tadalafil and its related compounds, providing a basis for cross-method comparison.

Table 1: Performance Characteristics of a Validated RP-HPLC Method for Tadalafil [1]

ParameterResult
Linearity Range60 - 140 µg/mL
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)1.19 µg/mL
Limit of Quantification (LOQ)3.61 µg/mL
Accuracy (% Recovery)98.6 - 101.7%
Precision (% RSD)< 2%

Table 2: Performance Characteristics of a Validated UHPLC-UV Method for Tadalafil and its Degradation Products [2]

ParameterTadalafil
Linearity Range4 - 36 µg/mL
Correlation Coefficient (r²)> 0.99
Precision (% RSD)< 5%
Accuracy (% Recovery)95.0 - 105.0%

Table 3: Performance Characteristics of a Validated UPLC-MS/MS Method for Tadalafil in Human Plasma [3]

ParameterResult
Linearity Range5 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (% RSD)≤ 8.4%
Inter-day Precision (% RSD)≤ 8.4%
Accuracy (% RE)< -3.2%
Recovery90.38 - 97.32%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the experimental protocols for the validated HPLC, UHPLC, and UPLC-MS/MS methods.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Tadalafil in Bulk and Tablet Dosage Form[1]
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: Inertsil C18 (150×4.6 mm; 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (10 mM, pH 3.2) and acetonitrile in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 295 nm.

  • Injection Volume: Not specified in the provided abstract.

  • Temperature: Ambient.

  • Sample Preparation: Tadalafil tablets are powdered, and a quantity equivalent to the desired concentration is dissolved in the mobile phase.

Ultra-High-Performance Liquid Chromatography (UHPLC-UV) for Tadalafil and Degradation Products[2]
  • Instrumentation: An Ultra-High-Performance Liquid Chromatography system with a UV detector.

  • Column: Kinetex C18 (50 × 2.1 mm; 1.7 µm).

  • Mobile Phase: A composition of acetonitrile and aqueous triethylamine solution.

  • Flow Rate: Not specified in the provided abstract.

  • Detection Wavelength: Not specified in the provided abstract.

  • Forced Degradation: Tadalafil was subjected to acidic, alkaline, and oxidative stress to generate degradation products.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Tadalafil in Human Plasma[3]
  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer.

  • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.

  • Flow Rate: 0.7 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3

    • Internal Standard (Sildenafil): m/z 475.3 → 283.3

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

Visualizations

The following diagrams illustrate the typical workflows for the analytical method validation and the UPLC-MS/MS analysis of Tadalafil.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

UPLC_MSMS_Workflow sample_prep Sample Preparation (e.g., Plasma Protein Precipitation) uplc UPLC Separation (C18 Column) sample_prep->uplc Inject ionization Electrospray Ionization (ESI) Positive Mode uplc->ionization Elute mass_analyzer1 Quadrupole 1 (Q1) Precursor Ion Selection ionization->mass_analyzer1 collision_cell Quadrupole 2 (q2) Collision-Induced Dissociation mass_analyzer1->collision_cell mass_analyzer2 Quadrupole 3 (Q3) Product Ion Selection collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector data_acq Data Acquisition & Processing (MRM) detector->data_acq

Caption: UPLC-MS/MS Workflow for Tadalafil Analysis.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of cis-ent-Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step procedures for the proper disposal of cis-ent-Tadalafil, ensuring the safety of researchers and compliance with regulatory standards. Adherence to these protocols is mandatory for all personnel handling this and similar pharmaceutical compounds.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by multiple federal and state regulations. The primary federal agency overseeing this is the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] While Tadalafil is not explicitly listed as a hazardous waste, its pharmacological activity necessitates that it be managed as such to prevent environmental contamination and potential harm to ecosystems.[4] Improper disposal, such as flushing down the drain or discarding in regular trash, is a violation of these regulations and can lead to significant environmental harm.[4][5]

Waste Classification and Handling

All materials contaminated with this compound must be considered hazardous waste. This includes the pure compound, solutions, contaminated personal protective equipment (PPE), and general lab supplies like absorbent paper and wipes.[4]

Waste Stream Classification Container Type Labeling Requirements
Solid this compoundHazardous Pharmaceutical WasteBlack RCRA-approved container"Hazardous Waste," "this compound Waste," Accumulation Start Date
Liquid this compound SolutionsHazardous Pharmaceutical WasteBlack RCRA-approved container"Hazardous Waste," "this compound Waste," Accumulation Start Date
Contaminated Labware (pipettes, etc.)Hazardous Pharmaceutical WasteBlack RCRA-approved container"Hazardous Waste," "this compound Waste," Accumulation Start Date
Contaminated PPE (gloves, etc.)Hazardous Pharmaceutical WasteBlack RCRA-approved container"Hazardous Waste," "this compound Waste," Accumulation Start Date
Triple-Rinsate from ContainersHazardous Pharmaceutical WasteBlack RCRA-approved container"Hazardous Waste," "this compound Rinsate," Accumulation Start Date

This table summarizes the classification and initial handling procedures for waste generated during research involving this compound.

Standard Operating Procedure for this compound Disposal

This protocol outlines the mandatory steps for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation and Collection
  • Identify and Segregate: At the point of generation, immediately identify all materials contaminated with this compound. These materials must be segregated from non-hazardous and other chemical waste streams to prevent accidental mixing.[4]

  • Use Designated Containers: Place all this compound waste into a designated, compatible, and clearly labeled hazardous waste container.[4] Per RCRA guidelines, black containers are typically used for hazardous pharmaceutical waste.[1] The container must be in good condition with a secure, leak-proof lid.[4]

Step 2: Container Labeling and Storage
  • Proper Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "this compound Waste" and the date when the first piece of waste is added (the accumulation start date).

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] The storage area should be away from drains and incompatible materials.[4] Utilize secondary containment, such as a chemical-resistant tray, to mitigate any potential leaks or spills.[4]

Step 3: Disposal of Empty Containers
  • Triple-Rinse Procedure: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent that can effectively remove all residues of this compound.

  • Collect Rinsate: Crucially, all rinsate from this procedure must be collected and treated as hazardous waste.[4] The collected rinsate should be added to the designated liquid hazardous waste container.

  • Final Container Disposal: After triple-rinsing, the container can often be disposed of in the regular trash. However, it is best practice to puncture or otherwise render the container unusable to prevent its reuse.[4] Always confirm your institution's specific policies on empty container disposal.

Step 4: Final Disposal Pathway
  • Licensed Disposal Vendor: The ultimate and required method for the disposal of this compound waste is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2][4] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal by a certified hazardous waste vendor.

  • Prohibited Actions: Under no circumstances should this compound or its contaminated materials be discharged into the sewer system, disposed of in regular trash, or allowed to contaminate the environment.[4][5] The EPA's Subpart P rule explicitly prohibits the flushing of hazardous waste pharmaceuticals.[2]

Visualized Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste streams.

start Waste Generation (this compound) is_contaminated Is material contaminated with this compound? start->is_contaminated ppe Contaminated PPE, Labware, Solids is_contaminated->ppe  Yes   empty_container Empty Original Container is_contaminated->empty_container  Yes, empty container   segregate Segregate as Hazardous Waste ppe->segregate triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse containerize Place in Labeled Black RCRA Container segregate->containerize store Store in Secure Satellite Accumulation Area containerize->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per institutional policy) triple_rinse->dispose_container collect_rinsate->containerize final_disposal Arrange Pickup by Licensed Hazardous Waste Vendor (Incineration) store->final_disposal

Caption: Disposal workflow for this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling cis-ent-Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling cis-ent-Tadalafil. Adherence to these procedural guidelines is mandatory to ensure a safe research environment and proper disposal of chemical waste.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Use
Eye and Face Protection Safety glasses with side shields or GogglesRecommended for all procedures. If there is a splash potential or when handling dusty material, goggles or a faceshield should be worn.[1][2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred.[1][2][3] Gloves must be inspected before use and changed frequently, especially after direct contact with the substance.[3]
Body Protection Laboratory coat or Disposable gownA lab coat should be worn to prevent contamination of personal clothing.[2] For procedures with a higher risk of contamination, a disposable gown made of a resistant material like polyethylene-coated polypropylene is recommended.[2]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation is experienced.[3] Engineering controls such as fume hoods are the primary means of controlling airborne exposure.[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a fume hood or a ventilated enclosure to maintain airborne levels below the occupational exposure limit (OEL).[1]

  • Avoid the formation of dust and aerosols.[3] If vacuuming is not an option for cleanup, lightly mist the material with water before wiping.[1]

  • Wash hands thoroughly with soap and water after handling the material.[1][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[4]

  • The recommended storage temperature is between 15°C and 30°C.[1]

  • Keep the substance away from heat, moisture, and direct light.[5][6] Do not store in a bathroom.[6][7]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Remove contaminated clothing.[4]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do.[8] Seek medical attention.[4]
Ingestion Rinse mouth with water.[4][8] If the person is conscious, give them plenty of water to drink.[4] Do not induce vomiting. Call a physician immediately.[1]

Spill Cleanup: For small spills, use an absorbent material to collect the substance.[9] Avoid creating dust. All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container for disposal.[9]

Disposal Plan: Environmental Responsibility

Improper disposal of this compound can lead to environmental contamination.[9] All waste materials must be treated as hazardous waste.

Waste Segregation and Collection:

  • Any material contaminated with this compound, including the pure compound, solutions, and contaminated lab supplies (e.g., gloves, wipes), should be collected in a designated and clearly labeled hazardous waste container.[9]

Disposal Method:

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

  • Do not discharge into sewer systems or allow it to contaminate water sources.[9]

  • Unwanted or expired medication can often be returned to a community pharmacy for safe disposal through medication take-back programs.[10]

Empty Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[9] After rinsing, the container can often be disposed of in regular trash, but it is best practice to puncture it to prevent reuse.[9]

prep Preparation (Weighing/Dissolving) handling Handling in Ventilated Area (Fume Hood) prep->handling Transfer to workstation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage Secure Storage (15-30°C, Dry, Ventilated) handling->storage Store unused material spill Spill Occurs handling->spill waste_collection Collect Contaminated Material in Hazardous Waste Container handling->waste_collection Dispose of contaminated items end Procedure Complete handling->end Successful completion storage->handling Retrieve for next use spill_kit Use Spill Kit & Absorbent Material spill->spill_kit Containment spill_kit->waste_collection disposal Dispose via Licensed Chemical Destruction waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.